Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Description
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Properties
IUPAC Name |
(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKHGGGJZLGII-FPCALVHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557499 | |
| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55725-85-4 | |
| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside: A Core Intermediate in Nucleoside Chemistry
Abstract
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside stands as a cornerstone intermediate in the synthesis of a multitude of biologically significant nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics. The strategic placement of benzyl ethers as robust, persistent protecting groups for the hydroxyl functions at the C2, C3, and C5 positions allows for selective modifications at other sites of the ribose scaffold. The methyl glycoside at the anomeric C1 position provides a stable, yet strategically cleavable, handle for subsequent glycosylation reactions. This guide provides an in-depth examination of the synthesis of the β-anomer, focusing on the mechanistic rationale behind the procedural steps, critical process parameters, and self-validating protocols to ensure reproducibility and high yield.
Strategic Overview: The Synthetic Blueprint
The synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is conceptually a two-stage process commencing from the readily available monosaccharide, D-ribose.
-
Stage 1: Formation of the Methyl Glycoside. The initial step involves the conversion of D-ribose into its corresponding methyl furanoside. This reaction is typically performed under acidic conditions, which catalyzes the formation of a mixture of furanoside and pyranoside isomers, as well as α and β anomers. The reaction conditions are optimized to favor the formation of the thermodynamically more stable five-membered furanoside ring.
-
Stage 2: Per-O-Benzylation. The subsequent and most critical stage is the exhaustive benzylation of the free hydroxyl groups at the C2, C3, and C5 positions. The Williamson ether synthesis is the most prevalent and reliable method employed for this transformation.[1] This reaction involves the deprotonation of the hydroxyl groups with a strong base to form nucleophilic alkoxides, which then undergo an SN2 reaction with an electrophilic benzyl source, typically benzyl bromide.
The primary challenges in this synthesis are controlling the anomeric selectivity to favor the desired β-isomer and achieving complete, efficient benzylation without side reactions. The protocol detailed herein is designed to navigate these challenges effectively.
Mechanistic Deep Dive: The "Why" Behind the "How"
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
Fischer Glycosidation: Establishing the Furanoside Core
The reaction of D-ribose with methanol in the presence of an acid catalyst (e.g., HCl, generated in situ from acetyl chloride) proceeds via the Fischer glycosidation mechanism. The acid protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and generating a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as a nucleophile, can then attack this electrophilic center from either the α or β face, leading to a mixture of anomers. The furanoside form is generally favored under conditions of thermodynamic equilibrium.
Williamson Ether Synthesis: The Benzylation Workhorse
This classical SN2 reaction is the cornerstone of the benzylation step.
-
Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to abstract the acidic protons from the C2, C3, and C5 hydroxyl groups.[1] This generates highly reactive sodium alkoxide intermediates. The choice of NaH is critical; its insolubility in common organic solvents ensures the reaction occurs on the surface of the hydride particles, and the only byproduct is hydrogen gas, which is easily removed from the reaction system.
-
Nucleophilic Attack: The generated alkoxides act as potent nucleophiles, attacking the electrophilic methylene carbon of benzyl bromide (BnBr).[1] This concerted SN2 displacement of the bromide leaving group forms the stable benzyl ether linkage.
The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is essential.[1] These solvents effectively solvate the sodium cation without solvating the alkoxide anion, thereby enhancing its nucleophilicity and accelerating the rate of the SN2 reaction. Anhydrous conditions are non-negotiable, as NaH reacts violently with water, and the presence of moisture would quench the base and the reactive alkoxide intermediates.
Detailed Experimental Protocol: A Validated Workflow
This protocol represents a robust and commonly employed method for the target synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials & Reagents
| Reagent | Formula | M.W. | Notes |
| D-Ribose | C₅H₁₀O₅ | 150.13 g/mol | Starting material |
| Methanol (Anhydrous) | CH₃OH | 32.04 g/mol | Reagent and solvent |
| Acetyl Chloride | CH₃COCl | 78.50 g/mol | In situ HCl source |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 g/mol | Caution: Highly reactive with water |
| Benzyl Bromide | C₇H₇Br | 171.03 g/mol | Caution: Lachrymator, irritant |
| N,N-Dimethylformamide (DMF, Anhydrous) | C₃H₇NO | 73.09 g/mol | Reaction solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | Extraction solvent |
| Hexanes | C₆H₁₄ | 86.18 g/mol | Chromatography eluent |
| Silica Gel | SiO₂ | - | Stationary phase for chromatography |
Step-by-Step Synthesis
Workflow: Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
Caption: Overall synthetic workflow from D-Ribose to the target compound.
Part A: Preparation of Methyl D-ribofuranoside (Anomeric Mixture)
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (250 mL).
-
Acid Catalyst Generation: Cool the methanol to 0 °C in an ice bath. Slowly and carefully add acetyl chloride (2.5 mL) dropwise. This generates HCl in situ. Stir for 15 minutes.
-
Addition of D-Ribose: Add D-ribose (25.0 g) to the acidic methanol solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent) until the starting D-ribose spot has been consumed (typically 3-4 hours).
-
Neutralization and Concentration: Cool the solution to room temperature and neutralize the acid by adding a basic resin (e.g., Amberlite IRA-400 OH⁻ form) until the pH is ~7-8. Filter off the resin and concentrate the filtrate under reduced pressure to yield crude methyl D-ribofuranoside as a thick syrup. This crude mixture of anomers is used directly in the next step without further purification.
Part B: Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
-
Reaction Setup: Assemble a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Place the flask under a positive pressure of inert gas.
-
Dispersion of NaH: To the flask, add anhydrous DMF (400 mL). Carefully add sodium hydride (60% dispersion in mineral oil, ~30 g, a significant excess) portionwise at 0 °C.
-
Substrate Addition: Dissolve the crude methyl D-ribofuranoside from Part A in anhydrous DMF (100 mL) and add it dropwise to the stirring NaH suspension at 0 °C over 30 minutes. Allow the mixture to stir for an additional 1 hour at 0 °C to ensure complete alkoxide formation.
-
Benzylation: Add benzyl bromide (~70 mL, a significant excess) dropwise via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (16-20 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The formation of a new, less polar spot corresponding to the product should be observed, with the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess NaH until gas evolution ceases.
-
Workup and Extraction: Pour the reaction mixture into 1 L of ice-cold water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective. The α and β anomers will separate during chromatography; the β-anomer is usually the more polar of the two and elutes later. Combine the fractions containing the pure β-anomer and concentrate under reduced pressure to yield Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside as a clear, viscous oil.
Data Summary and Characterization
The successful synthesis must be validated by analytical data. The following table summarizes expected outcomes and key characterization parameters.
| Parameter | Expected Outcome / Value |
| Starting Material | D-Ribose |
| Key Reagents | NaH, Benzyl Bromide, MeOH, DMF |
| Reaction Time | Glycosidation: 3-4 h; Benzylation: 16-20 h |
| Typical Yield | 45-60% (overall for the pure β-anomer) |
| Appearance | Colorless to pale yellow viscous oil |
| ¹H NMR (CDCl₃) | Key signals include the anomeric proton (H-1) as a singlet around 4.9 ppm, the methyl singlet around 3.3-3.4 ppm, and multiple peaks for the benzyl CH₂ groups (4.4-4.7 ppm) and aromatic protons (7.2-7.4 ppm). |
| ¹³C NMR (CDCl₃) | Expect signals for the anomeric carbon (~109-110 ppm), methyl carbon (~55 ppm), ribose carbons (C2-C5), benzyl CH₂ carbons, and aromatic carbons. |
| Mass Spectrometry | ESI-MS should show a peak corresponding to [M+Na]⁺. |
Conclusion: A Gateway to Nucleoside Innovation
The synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a fundamental process in medicinal chemistry and drug development. While the procedure involves reactive and hazardous materials requiring careful handling, a firm grasp of the underlying Williamson ether synthesis mechanism and adherence to anhydrous, inert conditions will consistently lead to successful outcomes. The protocol described provides a self-validating system, where successful execution relies on the careful control of reaction parameters and diligent monitoring. This versatile intermediate, once synthesized, opens the door to the construction of a vast library of novel nucleoside analogues, fueling the ongoing search for next-generation therapeutics.
References
- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. EP1260516A1.
- Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009–3012.
-
Crich, D., & Gu, G. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2021(4), M1297. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved from [Link]
- Mobarak, H., Kessler, V., Eriksson, L., & Widmalm, G. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)-Glucopyranoside. Journal of Chemical Crystallography, 55, 216–222.
- Journal of Carbohydrate Chemistry. (1994).
- Canadian Journal of Chemistry. (1977). The acid-catalyzed rearrangement of methyl 3,4-O-benzylidene-β-D-ribopyranoside. 55, 4072.
- Google Patents. (n.d.). Process for the preparation of ribofuranose derivatives. US20040158059A1.
- Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. (2025).
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
-
National Center for Biotechnology Information. (n.d.). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. Retrieved from [Link]
- New synthesis of l-ribofuranose derivatives
Sources
An In-Depth Technical Guide to Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS No. 55725-85-4): A Key Intermediate in Complex Carbohydrate and Nucleoside Synthesis
Introduction: Unveiling the Role of a Versatile Synthetic Building Block
In the landscape of modern drug discovery and development, the synthesis of complex biomolecules is a paramount challenge. Among the vast arsenal of chemical intermediates, protected monosaccharides play a pivotal role as chiral building blocks. This guide provides a comprehensive technical overview of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS No. 55725-85-4), a key glycosylation reagent. While initial database discrepancies may have erroneously linked this CAS number to biologically active agents, its true value lies in its utility as a versatile precursor in the multi-step synthesis of high-value compounds, particularly nucleoside analogues and complex oligosaccharides. For researchers and professionals in drug development, understanding the properties and applications of this compound is crucial for the strategic design of synthetic pathways leading to novel therapeutics.
Physicochemical Properties and Structural Elucidation
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a protected form of methyl ribofuranoside where the hydroxyl groups at the 2, 3, and 5 positions are masked by benzyl ethers. This protection strategy is fundamental to its application, preventing unwanted side reactions and allowing for regioselective modifications at other positions of the ribose scaffold.
| Property | Value | Source(s) |
| CAS Number | 55725-85-4 | [1][2][3] |
| Molecular Formula | C27H30O5 | [2][3] |
| Molecular Weight | 434.53 g/mol | [3] |
| Appearance | Yellow Oil or Colorless to Light Yellow Liquid | [3] |
| Synonyms | Methyl 2,3,5-Tris-O-(phenylmethyl)-β-D-ribofuranoside | [3] |
The presence of the three benzyl groups imparts significant lipophilicity to the molecule, rendering it soluble in a wide range of organic solvents. This property is advantageous for its use in various reaction conditions common in organic synthesis.
Figure 1: 2D representation of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.
Strategic Importance in Chemical Synthesis
The primary utility of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside lies in its role as a precursor for the synthesis of more complex molecules. The benzyl ether protecting groups are relatively stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, providing a strategic advantage in multi-step synthetic sequences.
Synthesis of Nucleoside Analogues
Nucleoside analogues are a class of compounds that are structurally similar to naturally occurring nucleosides and are widely used as antiviral and anticancer agents.[4] The synthesis of these analogues often requires a protected ribofuranoside precursor to which a modified nucleobase can be attached.
Experimental Workflow: Glycosylation for Nucleoside Analogue Synthesis
The following is a generalized, illustrative protocol for the synthesis of a nucleoside analogue using Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.
Step 1: Activation of the Anomeric Position
-
The methyl glycoside at the C1 position is first converted to a more reactive leaving group, such as a halide (e.g., bromide or chloride) or an acetate. This is a critical step to facilitate the subsequent coupling with the nucleobase.
Step 2: N-Glycosylation (Vorbrüggen Glycosylation)
-
The activated ribofuranoside is then reacted with a silylated heterocyclic base (e.g., silylated uracil or cytosine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, known as the Vorbrüggen glycosylation, forms the crucial N-glycosidic bond.
Step 3: Deprotection
-
The benzyl protecting groups are removed, typically by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere). This step yields the final, unprotected nucleoside analogue.
Figure 2: Generalized workflow for the synthesis of nucleoside analogues.
Application in Oligosaccharide Synthesis
In addition to nucleoside synthesis, this compound serves as a valuable building block for the construction of oligosaccharides.[5] By converting the anomeric methyl glycoside to a suitable glycosyl donor (e.g., a thioglycoside or a trichloroacetimidate), it can be coupled with a glycosyl acceptor to form a disaccharide. The benzyl protecting groups can then be selectively removed to allow for further chain elongation.
Clarification of Identity: Distinguishing from WAY-151693
It is imperative to address a point of confusion that may arise from certain database entries. CAS number 55725-85-4 is unequivocally assigned to Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside. An unrelated compound, WAY-151693, a potent inhibitor of matrix metalloproteinase-13 (MMP-13), has a distinct CAS number of 206551-25-9.[1][6] The initial association in some databases appears to be an error. WAY-151693 is a sulfonamide derivative of a hydroxamic acid and possesses a completely different chemical structure and biological activity.[1] Researchers should exercise caution and verify information from multiple authoritative sources.
Conclusion: A Foundational Tool for Drug Discovery
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS No. 55725-85-4) represents a cornerstone intermediate in the field of synthetic organic chemistry, particularly in the context of drug discovery and development. Its value is not in its own biological activity, but in its role as a versatile and strategically protected building block. The ability to use this compound to construct complex nucleoside analogues and oligosaccharides underscores its importance to the scientific community. A thorough understanding of its properties and reactivity is essential for any researcher engaged in the synthesis of carbohydrate-containing therapeutics. This guide has aimed to provide a clear and technically sound overview to aid in these endeavors, while also clarifying its distinct identity from other compounds that may have been erroneously associated with its CAS number.
References
-
National Center for Biotechnology Information. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Library of Medicine. 2021-06-16. Available from: [Link]
-
Pharmaffiliates. 55725-85-4 | Product Name : Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside. Available from: [Link]
-
ResearchGate. Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Available from: [Link]
-
National Center for Biotechnology Information. Antiviral nucleoside analogs. National Library of Medicine. 2021-05-14. Available from: [Link]
-
Open Exploration Publishing. Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. 2025-05-29. Available from: [Link]
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The Synthetic Cornerstone: A Technical Guide to Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
Introduction: The Strategic Importance of a Protected Ribofuranoside
In the landscape of modern drug discovery and development, particularly in the synthesis of antiviral and anticancer nucleoside analogues, the precise and controlled manipulation of molecular architecture is paramount. Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside stands as a cornerstone intermediate, a testament to the power of strategic chemical protection in achieving complex synthetic targets. This guide provides an in-depth technical overview of this vital building block, moving beyond simple recitation of facts to explore the causal reasoning behind its structure, synthesis, and application. For researchers in medicinal chemistry, this molecule is not merely a reagent but a critical tool that enables the selective construction of novel therapeutic agents. Its design—a stable, selectively activatable ribose core—is a classic example of how thoughtful protecting group strategy facilitates otherwise intractable synthetic pathways.
Part 1: Molecular Structure and Physicochemical Profile
The efficacy of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside as a synthetic intermediate is intrinsically linked to its unique three-dimensional structure. The molecule is comprised of a central five-membered furanose ring derived from D-ribose. The anomeric carbon (C-1) is configured as a β-methyl glycoside, a feature that locks the stereochemistry and provides a stable, non-reducing terminus. The true synthetic utility, however, lies in the deliberate protection of all three hydroxyl groups (at C-2, C-3, and C-5) as benzyl ethers.
Caption: 2D structure of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.
This specific arrangement imparts a set of physicochemical properties that are highly advantageous for multi-step organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₅ | [1] |
| Molecular Weight | 434.52 g/mol | [1] |
| CAS Number | 55019-79-9 | (Note: specific CAS not widely indexed in public databases) |
| Appearance | Colorless oil or white solid | General observation |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Toluene) | General observation |
| Insolubility | Insoluble in water | General observation |
Part 2: The Strategic Rationale of Benzyl Ether Protection
The choice of benzyl (Bn) ethers as protecting groups is a deliberate and critical decision, rooted in decades of synthetic chemistry. This choice provides a self-validating system where the groups are robust during various synthetic manipulations yet can be removed cleanly under specific, non-destructive conditions.
Causality Behind Experimental Choice:
-
Robustness: Benzyl ethers are exceptionally stable across a wide range of reaction conditions. They are inert to moderately acidic and basic conditions, nucleophiles, and many oxidizing and reducing agents, allowing for extensive modification of other parts of a molecule without premature deprotection.
-
Orthogonality and Selective Removal: The key advantage of the benzyl group is its unique lability to catalytic hydrogenolysis.[2][3] This deprotection method involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[4][5] This process is highly selective and leaves most other functional groups, including esters, amides, and even other protecting groups like silyl ethers, intact. This orthogonality is the cornerstone of complex multi-step synthesis.[6]
-
Minimal Steric Hindrance: Compared to bulkier protecting groups, the benzyl group offers effective protection without imposing significant steric hindrance, which could otherwise impede reactions at nearby centers.
Caption: The logic of benzyl protection in multi-step synthesis.
Part 3: Synthesis and Characterization Protocol
The synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is typically achieved via the exhaustive benzylation of commercially available Methyl β-D-ribofuranoside. The following protocol is a representative, field-proven method.
Experimental Protocol: Synthesis
Objective: To protect the C-2, C-3, and C-5 hydroxyl groups of Methyl β-D-ribofuranoside as benzyl ethers.
Reagents:
-
Methyl β-D-ribofuranoside (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 eq)
-
Benzyl bromide (BnBr) (3.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq, catalyst)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DMF.
-
Deprotonation: Sodium hydride (4.0 eq) is carefully added to the DMF. The resulting suspension is cooled to 0 °C in an ice bath. A solution of Methyl β-D-ribofuranoside (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, allowing for complete formation of the alkoxides.
-
Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of all hydroxyl groups, driving the subsequent etherification to completion. The reaction is performed at 0 °C to control the exothermic reaction with the solvent and the evolution of hydrogen gas.
-
-
Benzylation: Tetrabutylammonium iodide (0.1 eq) is added, followed by the dropwise addition of benzyl bromide (3.5 eq) at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Causality Insight: TBAI acts as a phase-transfer catalyst and facilitates the reaction by in-situ generation of benzyl iodide, a more reactive alkylating agent than benzyl bromide. A slight excess of BnBr ensures the reaction goes to completion.
-
-
Quenching and Work-up: The reaction is carefully cooled back to 0 °C, and methanol is added dropwise to quench any unreacted NaH until gas evolution ceases. The mixture is then diluted with water and extracted three times with DCM.
-
Purification: The combined organic layers are washed with saturated NaHCO₃, then brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Structural Elucidation and Quality Control
Confirmation of the structure and purity is essential and is reliably achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural validation.[7] The spectrum provides a unique fingerprint, confirming the presence of all key structural motifs.
| Proton (¹H) / Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Key Features |
| Aromatic-H | 7.20 - 7.40 | Large multiplet integrating to 15H, confirming three benzyl groups. |
| Anomeric-H (H-1) | ~4.95 | A singlet (s). The β-configuration results in a dihedral angle of ~90° between H-1 and H-2, leading to a J-coupling constant (J₁,₂) near 0 Hz.[7] |
| Benzylic-CH₂ | 4.50 - 4.80 | Multiple doublets (d) or AB quartets, integrating to 6H. |
| Furanose-H (H-2, H-3, H-4) | 3.80 - 4.20 | Complex multiplets. |
| C5-H₂, H-5' | 3.50 - 3.70 | Multiplets. |
| Methoxy-H (O-CH₃) | ~3.35 | Sharp singlet (s), integrating to 3H. |
| Aromatic-C | 127 - 138 | Multiple signals in the aromatic region. |
| Anomeric-C (C-1) | ~109 | Diagnostic downfield signal for the anomeric carbon. |
| Furanose-C (C-2, C-3, C-4, C-5) | 70 - 85 | Signals corresponding to the oxygenated carbons of the ribose ring. |
| Benzylic-CH₂ | ~72 | Signals for the benzylic carbons. |
| Methoxy-C (O-CH₃) | ~55 | Signal for the methoxy carbon. |
Other Techniques:
-
Mass Spectrometry (MS): Used to confirm the molecular weight (434.52 g/mol ). ESI-MS would typically show an adduct ion, such as [M+Na]⁺ at m/z 457.5.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the absence of O-H stretching bands (~3300 cm⁻¹) from the starting material and the presence of C-O-C ether stretching bands (~1100 cm⁻¹) and aromatic C-H bands.[8]
Part 4: Application in Nucleoside Analogue Synthesis
The primary application of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is as a precursor for nucleoside synthesis.[9][10] Its protected state allows for the selective activation of the anomeric (C-1) position to introduce a nucleobase. This is typically achieved by first converting the methyl glycoside into a more reactive glycosyl donor, such as a glycosyl halide or acetate.
Caption: General workflow for synthesizing a nucleoside analogue.
This strategy allows for the construction of a wide array of modified nucleosides, where changes can be made to the nucleobase before it is coupled to the sugar.[11][12][13] The final deprotection via hydrogenolysis cleanly removes the three benzyl groups to reveal the target molecule, ready for biological evaluation.
Conclusion
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is more than a simple chemical; it is a sophisticated tool designed for precision and control in synthetic chemistry. Its structure is a deliberate solution to the challenges of regioselectivity and functional group compatibility inherent in carbohydrate chemistry. By understanding the strategic rationale behind its design—from the stability of the benzyl ethers to the specific conditions required for their removal—researchers can fully leverage this molecule's potential to build the next generation of nucleoside-based therapeutics.
References
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Zhu, Y., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3683. Available at: [Link]
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ScienceOpen. (n.d.). Supporting Information. Available at: [Link]
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Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]
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ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
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ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Available at: [Link]
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Chizhov, A. O., et al. (2021). Antiviral nucleoside analogs. Mendeleev Communications, 31(3), 279-290. Available at: [Link]
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Open Exploration Publishing. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Available at: [Link]
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ResearchGate. (2025). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Available at: [Link]
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Walczak, M. A., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Molecules, 27(1), 1. Available at: [Link]
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Li, N. S., Lu, J., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009-3012. Available at: [Link]
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A Technical Guide to the Physical Properties of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a pivotal intermediate in carbohydrate chemistry and nucleoside synthesis. Its structure features a central ribofuranose ring with the hydroxyl groups at positions 2, 3, and 5 protected by benzyl ethers. This extensive protection renders the molecule stable under a variety of reaction conditions, yet allows for selective deprotection, making it an invaluable building block for complex oligosaccharides and modified nucleoside analogues used in drug discovery.[1][2] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective use in synthesis, ensuring reproducibility, optimizing reaction conditions, and confirming the identity and purity of synthetic intermediates. This guide provides a consolidated overview of the key physicochemical characteristics of this compound, supported by experimental context and methodologies for its characterization.
Section 1: Chemical and Molecular Identity
The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity. Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is defined by its specific stereochemistry and molecular composition. The β-configuration at the anomeric carbon (C1) is crucial for its role in synthesizing biologically relevant molecules.
| Identifier | Value |
| IUPAC Name | (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran |
| CAS Number | 55725-85-4[2] |
| Molecular Formula | C₂₇H₃₀O₅[2][3] |
| Molecular Weight | 434.52 g/mol [2][3] |
Section 2: Core Physical Properties
The macroscopic physical properties of a compound dictate its handling, purification, and reaction setup.
| Property | Observation | Source(s) |
| Appearance / Form | Liquid or Oil | [3][4] |
| Color | Colorless to Light Yellow | [3] |
| Purity | Typically ≥95-98% | [3][4] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate, and Methanol. | [5][6] |
| Melting Point | Not applicable (Liquid at room temperature). For context, the related compound 2,3,5-Tri-O-benzyl-D-ribofuranose, which lacks the methyl group at the anomeric position, is a white solid with a melting point of 48.0-55.0 °C.[7] | N/A |
| Optical Rotation | Specific data for this exact compound is not readily available in the reviewed literature. However, the related 2,3,5-Tri-O-benzyl-D-ribofuranose exhibits a specific rotation of [α] = +63.0 ± 4.0° (c=4 in DCM).[7] Measurement of optical rotation is critical to confirm the enantiomeric purity. | N/A |
Section 3: Spectroscopic and Chromatographic Characterization
Spectroscopic analysis provides an atomic-level confirmation of the molecular structure. For a molecule like Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation and confirmation of the anomeric configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary purpose of NMR analysis in this context is to verify the overall carbon-hydrogen framework and, most critically, to confirm the β-stereochemistry at the anomeric center.
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), the protons of the furanose ring, and the aromatic protons of the three benzyl groups (typically in the 7.2-7.4 ppm region). The key diagnostic signal is the anomeric proton (H1). For β-d-ribofuranosides, the coupling constant between H1 and H2 (J₁,₂) is characteristically small or close to zero due to their trans orientation.[8] This provides definitive evidence for the β-configuration.
-
¹³C NMR: The carbon spectrum will confirm the presence of 27 distinct carbon atoms (unless there is signal overlap). Key signals include the anomeric carbon (C1) typically above 100 ppm, the methoxy carbon around 55 ppm, and the carbons of the benzyl groups.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to the molecular ion plus a sodium adduct [M+Na]⁺ or a protonated molecular ion [M+H]⁺, confirming the molecular weight of 434.52 Da.
Section 4: Experimental Methodologies
To ensure the quality and identity of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside in a laboratory setting, a systematic workflow of analysis is required.
Workflow for Physicochemical Characterization
The following diagram outlines a standard, self-validating workflow for the characterization of a newly synthesized or procured batch of the title compound.
Caption: Standard workflow for the characterization of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.
Protocol for NMR Sample Preparation
-
Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm structural identity and purity.
-
Materials:
-
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
-
-
Procedure:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial until the sample is fully dissolved.
-
Transfer the solution into an NMR tube using a pipette.
-
Cap the NMR tube and insert it into the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Analyze the spectra for characteristic shifts and coupling constants as described in Section 3.1.
-
Section 5: Handling, Storage, and Stability
Proper storage is essential to maintain the integrity of this reagent over time.
-
Storage Temperature: For long-term storage, it is recommended to keep the compound at -20°C.[2] For shorter periods, storage at room temperature is also acceptable if the container is properly sealed.[4]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and sealed to protect it from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Conclusion
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a well-defined chemical entity whose utility is directly linked to its specific physical and structural properties. Characterized as a liquid or oil, its identity is definitively confirmed not by a melting point, but through a combination of spectroscopic techniques, particularly NMR, which validates its β-anomeric configuration. Its solubility in common organic solvents facilitates its use in a wide range of synthetic applications. By following rigorous characterization workflows and adhering to proper storage conditions, researchers can confidently employ this versatile building block in the advancement of carbohydrate chemistry and the development of novel therapeutics.
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Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health (NIH). [Link]
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Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside. PubChem. [Link]
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alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. PubChem. [Link]
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Methyl 2,3,5-tri-o-benzyl-beta-D-ribofuranoside. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
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METHYL-2-O-ACETYL-3-O-BENZYL-BETA-D-RIBOFURANOSIDE. ACD/Labs. [Link]
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2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]
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METHYL-2,3,5-TRI-O-BENZYL-ALPHA-L-RIBOFURANOSIDE. SpectraBase. [Link]
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An In-depth Technical Guide to the Molecular Weight of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
Abstract: This guide provides a comprehensive analysis of the molecular weight of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, a critical protected ribose derivative used in synthetic organic chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the theoretical calculation of its molecular weight and outlines the principal analytical techniques for its empirical validation. Methodologies for Mass Spectrometry and Elemental Analysis are presented with an emphasis on the causal logic behind experimental choices, ensuring a self-validating system for data integrity.
Introduction: The Significance of Protected Ribofuranosides
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a key intermediate in the synthesis of various biologically active molecules, particularly nucleoside analogues which are the cornerstones of many antiviral and anticancer therapies.[1][2] The benzyl groups serve as protecting groups for the hydroxyl functions of the ribose sugar, preventing unwanted side reactions during multi-step syntheses.[] This protection strategy allows for precise chemical modifications at other positions of the molecule.[][4]
Accurate determination of the molecular weight is a fundamental step in the characterization of this compound. It serves as a primary confirmation of a successful synthesis and a crucial indicator of sample purity. Any deviation from the expected molecular weight can signal the presence of impurities, residual solvents, or structural misassignment. Therefore, a robust understanding of both the theoretical and experimental approaches to molecular weight determination is paramount for any researcher working with this or similar compounds.
Physicochemical Properties and Theoretical Molecular Weight
The first step in any analytical validation is to establish the theoretical properties of the target compound based on its known chemical structure.
Core Compound Identifiers
A summary of the key identifiers for Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₅ | [5][6] |
| Molecular Weight | 434.52 g/mol | [5][6] |
| CAS Number | 55725-85-4 | [6] |
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₂₇H₃₀O₅). Using the atomic weights from the IUPAC Periodic Table of the Elements:
-
Carbon (C): 27 atoms × 12.011 g/mol = 324.297 g/mol
-
Hydrogen (H): 30 atoms × 1.008 g/mol = 30.240 g/mol
-
Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol
Total Molecular Weight = 324.297 + 30.240 + 79.995 = 434.532 g/mol
This calculated value is the benchmark against which all experimental data must be compared. Minor differences in reported values (e.g., 434.52 vs. 434.532) are typically due to the use of monoisotopic masses versus average atomic weights.
Experimental Verification of Molecular Weight
While theoretical calculation is essential, empirical validation is required to confirm the identity and purity of a synthesized batch. The two primary techniques for this purpose are Mass Spectrometry and Elemental Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] This allows for the precise determination of molecular weight.[8][9]
3.1.1. Principle and Rationale
The core principle involves converting the neutral analyte molecules into gas-phase ions, separating these ions based on their m/z, and then detecting them.[8][10][11] For a molecule like Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. These methods minimize fragmentation, increasing the abundance of the molecular ion peak, which is critical for unambiguous molecular weight determination.[10] The molecular ion peak (M⁺) is the signal corresponding to the intact molecule that has lost one electron.[7]
3.1.2. Experimental Workflow: ESI-MS
The following protocol outlines a standard workflow for analyzing the compound using ESI-Mass Spectrometry.
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample solution into the ESI source. The high voltage applied to the capillary needle creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a Quadrupole or Time-of-Flight analyzer), which separates them based on their mass-to-charge ratio.[8]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[11]
-
Data Interpretation: The resulting mass spectrum will show a plot of relative intensity versus m/z. The peak with the highest m/z value, assuming single ionization, typically corresponds to the molecular ion.[7][10] For this compound, one would expect to see a prominent peak at m/z ≈ 434.5, corresponding to [C₂₇H₃₀O₅]⁺. Often, adducts with sodium ([M+Na]⁺ at m/z ≈ 457.5) or potassium ([M+K]⁺ at m/z ≈ 473.6) are also observed, which further corroborates the molecular weight.
3.1.3. Workflow Visualization
Caption: Workflow for Molecular Weight Determination by ESI-MS.
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of elements (primarily Carbon, Hydrogen, and Nitrogen) in a compound.[12][13] This data is used to determine the empirical formula, which can then be compared to the molecular formula if the molecular weight is known from another technique like MS.[14]
3.2.1. Principle and Rationale
The technique relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, etc.) are separated and quantified by detectors. The mass of each element in the original sample is calculated from the masses of its combustion products. This provides a highly accurate mass percentage for each element. The accepted deviation for EA results from the theoretical values is typically within ±0.3%.[12]
3.2.2. Experimental Workflow: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the high-purity, dried compound into a tin or silver capsule.
-
Combustion: The capsule is dropped into a high-temperature (900-1000 °C) combustion furnace. The sample is instantaneously combusted in a stream of pure oxygen.
-
Gas Separation: The resulting gases (CO₂, H₂O, and N₂) are passed through a separation column (typically a gas chromatography column).
-
Detection: The separated gases flow through a thermal conductivity detector (TCD), which measures the concentration of each gas relative to a helium carrier gas.
-
Calculation and Interpretation: The instrument's software calculates the mass percentages of C and H. These experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₂₇H₃₀O₅).
-
Theoretical %C: (324.297 g/mol / 434.532 g/mol ) × 100% = 74.63%
-
Theoretical %H: (30.240 g/mol / 434.532 g/mol ) × 100% = 6.96%
A successful analysis will yield experimental values within ±0.3% of these theoretical percentages, providing strong evidence for the proposed molecular formula and the sample's purity.
3.2.3. Workflow Visualization
Caption: Workflow for Empirical Formula Confirmation by Elemental Analysis.
Conclusion: A Self-Validating System
The determination of the molecular weight of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a foundational aspect of its chemical characterization. By employing a dual approach of Mass Spectrometry and Elemental Analysis, researchers can create a self-validating system. Mass spectrometry provides a direct measurement of the molecular mass, while elemental analysis confirms the underlying atomic composition.[14][15] When the results of both techniques align with the theoretical calculations, it provides the highest level of confidence in the identity and purity of the compound, a non-negotiable standard in synthetic and medicinal chemistry.
References
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Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. Retrieved from [Link]
-
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ACS Publications. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Retrieved from [Link]
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An In-depth Technical Guide on the Stability of Benzylated Ribofuranosides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Benzyl Ethers in Ribofuranoside Chemistry
In the landscape of modern synthetic chemistry, particularly in the synthesis of nucleoside analogues and complex carbohydrates for drug development, the strategic use of protecting groups is paramount. Ribofuranosides, the five-membered sugar rings that form the backbone of RNA, are densely functionalized scaffolds requiring precise chemical manipulation. Among the arsenal of hydroxyl protecting groups, the benzyl (Bn) ether stands out as a "workhorse" due to its robustness and reliability.[1][2] Benzyl ethers are prized for their stability across a wide spectrum of reaction conditions, including both acidic and basic environments, which makes them suitable for multi-step syntheses.[2][3] This guide provides a comprehensive analysis of the stability of benzylated ribofuranosides, exploring the chemical principles that govern their resilience and the specific conditions that lead to their cleavage. A deep understanding of these factors is critical for designing efficient and high-yielding synthetic routes for novel therapeutics and biological probes.
Part 1: The Chemical Foundation of Benzyl Ether Stability
The stability of a benzylated ribofuranoside is rooted in the chemical nature of the benzyl ether linkage. This bond is generally stable due to the lack of low-energy pathways for its cleavage under many common reaction conditions. Unlike esters, which are susceptible to hydrolysis, or silyl ethers, which are labile to acid and fluoride, the carbon-oxygen bond of a benzyl ether is kinetically inert.
However, this stability is not absolute. The benzyl group possesses unique electronic features that can be exploited for its removal. The presence of the aromatic ring allows for cleavage under specific reductive or strongly acidic conditions. The primary method for debenzylation is catalytic hydrogenolysis, a mild and highly efficient process.[3][4][5] This strategic balance of stability and selective lability is what makes the benzyl group an indispensable tool in carbohydrate chemistry.[6]
Part 2: Factors Governing the Stability and Lability of Benzylated Ribofuranosides
The persistence or cleavage of a benzyl ether on a ribofuranoside is dictated by the reaction environment. A thorough understanding of these conditions is essential for any synthetic campaign.
Chemical Stability and Cleavage
-
Acidic Conditions: While generally stable to mild acidic conditions, benzyl ethers can be cleaved by strong acids, typically through an SN1-type mechanism.[7][8] The reaction is initiated by protonation of the ether oxygen, forming a good leaving group (an alcohol). The subsequent departure of the alcohol is facilitated by the formation of a relatively stable benzyl carbocation.[8][9] However, this method is often limited to substrates that can withstand harsh acidic environments.[7] It's also important to note that under acidic conditions, acyl protecting groups, if present, can migrate between hydroxyl groups, which can complicate synthetic outcomes.[10][11]
-
Basic Conditions: Benzyl ethers are exceptionally stable under basic conditions, a key feature that allows for the selective removal of base-labile protecting groups like acetates or benzoates in their presence.[3]
-
Oxidative Cleavage: Certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are designed for oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] Recent advancements have also enabled the visible-light-mediated oxidative cleavage of standard benzyl ethers, offering an alternative to traditional reductive methods and expanding their utility as temporary protecting groups.[12]
Catalytic Hydrogenolysis: The Primary Debenzylation Strategy
The most common and versatile method for cleaving benzyl ethers is catalytic hydrogenolysis.[3][4] This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[4][5]
-
Mechanism: The reaction proceeds on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved to yield the free hydroxyl group and toluene.[5][13]
-
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH).[14] This method utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of the catalyst.[4][14] CTH is often faster and can be more practical for standard laboratory setups as it avoids the need for pressurized hydrogen gas.[14]
-
Selectivity and Compatibility: Hydrogenolysis is generally a mild and selective process.[5] However, care must be taken as other functional groups, such as alkenes (e.g., allyl ethers) or azides, are also susceptible to reduction under these conditions.[3][4] The choice of catalyst, solvent, and reaction conditions can be optimized to achieve selective debenzylation.[15]
Enzymatic Stability
In biological systems or enzymatic assays, benzyl ethers are generally considered stable and non-labile. However, recent research has explored the use of specific enzymes, such as vanillyl alcohol oxidases (VAOs), for the chemoselective cleavage of certain aryl ethers, though this is an emerging area and not yet a standard technique for deprotection.[16]
Part 3: Strategic Implementation in Ribofuranoside Synthesis
The stability profile of benzyl ethers allows them to be used as "permanent" protecting groups that remain intact throughout a multi-step synthesis, only to be removed in the final stages.[3][6] This is particularly valuable in the synthesis of complex oligosaccharides and nucleoside analogues where multiple, sequential reactions are required.
Orthogonal Protecting Group Strategies
A key concept in complex synthesis is the use of orthogonal protecting groups—groups that can be removed under distinct conditions without affecting others.[17][18] Benzyl ethers are a cornerstone of such strategies. For example, a synthetic route might employ:
-
Silyl ethers (e.g., TBDMS): Removed with fluoride ions.
-
Acetyl or Benzoyl esters: Removed with base.
-
Benzyl ethers: Removed by hydrogenolysis.
This orthogonality allows for the selective unmasking of specific hydroxyl groups at different stages of the synthesis, enabling precise chemical modifications.
Part 4: Experimental Protocols and Analytical Assessment
Verifying the stability or successful cleavage of benzyl groups is a critical aspect of any synthetic workflow.
Protocol: Stability Test of a Benzylated Ribofuranoside to Acidic Conditions
This protocol provides a general method to assess the lability of a benzyl ether to a specific acidic condition.
Materials:
-
Benzylated ribofuranoside substrate
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Acid (e.g., trifluoroacetic acid, TFA)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Thin Layer Chromatography (TLC) plate and appropriate solvent system
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Dissolve a known amount of the benzylated ribofuranoside and the internal standard in the anhydrous solvent in a clean, dry flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add the acid (e.g., 1 equivalent of TFA) to the solution.
-
Monitor the reaction progress over time by taking small aliquots. Quench the aliquots immediately in a vial containing the basic solution.
-
Analyze the quenched aliquots by TLC to visually assess the appearance of new, more polar spots (indicating debenzylation) and the disappearance of the starting material.
-
For quantitative analysis, analyze the aliquots by HPLC or GC-MS. Compare the peak area of the starting material to the internal standard at each time point to determine the rate of decomposition.
Trustworthiness: This protocol is self-validating through the use of an internal standard, which accounts for variations in sample injection volume and allows for accurate quantification of the substrate's stability over time.
Protocol: Catalytic Transfer Hydrogenation for Debenzylation
This protocol describes a standard method for removing benzyl ethers from a ribofuranoside derivative.
Materials:
-
Benzylated ribofuranoside substrate
-
Solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/methanol)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen donor (e.g., ammonium formate or formic acid)
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Dissolve the benzylated ribofuranoside in the chosen solvent in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric, especially when dry.
-
Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction to completion using TLC, looking for the disappearance of the starting material and the appearance of a more polar product spot.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product, which can then be purified by standard methods such as column chromatography.
Causality: The choice of a hydrogen donor like ammonium formate provides a convenient and readily available source of hydrogen for the catalytic reduction, obviating the need for a pressurized hydrogen gas apparatus.[4] The filtration through Celite® is crucial for the complete and safe removal of the heterogeneous catalyst from the product.
Analytical Techniques for Monitoring Stability
Several analytical methods are employed to monitor the stability and deprotection of benzylated ribofuranosides:
| Technique | Application | Information Provided |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Visual indication of starting material consumption and product formation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction kinetics and purity assessment. | Separation and quantification of starting material, intermediates, and products. |
| Mass Spectrometry (MS) | Confirmation of product identity and detection of byproducts. | Provides molecular weight information of the compounds in a sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of starting materials and products. | Detailed structural information, confirming the removal of benzyl groups (disappearance of aromatic signals and benzylic CH₂ signals). |
These techniques are often used in combination to provide a comprehensive understanding of the reaction.[19][20]
Part 5: Visualization of Key Concepts
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a benzylated ribofuranoside under specific chemical conditions.
Caption: Workflow for assessing the chemical stability of a compound.
Orthogonal Deprotection Strategy
This diagram illustrates the concept of an orthogonal deprotection strategy involving benzyl, silyl, and acyl protecting groups on a ribofuranoside scaffold.
Caption: Orthogonal deprotection of a multi-protected ribofuranoside.
Conclusion
Benzylated ribofuranosides are fundamental intermediates in the synthesis of biologically important molecules. Their stability is a key asset, providing robust protection through numerous synthetic steps. This stability, however, is strategically paired with selective lability, primarily to catalytic hydrogenolysis, which allows for their clean and efficient removal at the desired stage. A comprehensive grasp of the factors influencing both the stability and cleavage of these benzyl ethers is indispensable for researchers in medicinal chemistry and drug development. It enables the rational design of sophisticated, orthogonal protecting group strategies, ultimately leading to more efficient and successful syntheses of complex target molecules.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Seeberger, P. H., & Werz, D. B. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In The Essentials of Carbohydrate Chemistry and Biochemistry (pp. 1-28). Wiley-VCH. [Link]
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van Oosterwijk, N., et al. (2021). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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LibreTexts Chemistry. (2021). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
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Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
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Kumar, I., & Boons, G. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(24), 5759-5805. [Link]
- Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. Pergamon Press.
-
Pelzer, A., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17523–17533. [Link]
-
Lassfolk, T., & Leino, R. (2017). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry, 82(15), 7849–7862. [Link]
-
Pieber, B., & Seeberger, P. H. (2018). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 14, 1159-1165. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. [Link]
-
Leino, R., & Lassfolk, T. (2019). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Accounts of Chemical Research, 52(10), 2887–2899. [Link]
-
Wipf, P., & Ribe, S. (1999). Orthogonal protecting group strategies in carbohydrate chemistry. Organic Letters, 1(6), 871-874. [Link]
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Hu, Y., & Demchenko, A. V. (2013). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 9, 1947-1963. [Link]
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ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]
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Zhang, Z., et al. (2021). Comparative study for analysis of carbohydrates in biological samples. Analytical and Bioanalytical Chemistry, 413(30), 7487–7499. [Link]
-
ResearchGate. (2017). Analytical Techniques to Study Carbohydrates. [Link]
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The Benzyl Group in Carbohydrate Chemistry: A Strategic Guide to a Workhorse Protecting Group
Abstract
The benzyl (Bn) ether is an indispensable tool in the synthetic carbohydrate chemist's arsenal. Its remarkable stability across a wide range of reaction conditions, coupled with the variety of mild and efficient methods for its removal, establishes it as a "workhorse" permanent protecting group. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of benzyl protecting groups in modern carbohydrate chemistry. We will delve into the causality behind experimental choices for the introduction and cleavage of benzyl ethers, explore the nuanced effects of benzyl groups on reactivity and stereoselectivity, and provide field-proven protocols for key transformations.
Introduction: Why the Benzyl Group Dominates
The prevalence of the benzyl group in complex oligosaccharide synthesis is not accidental. Its utility stems from a unique combination of properties that allow for the intricate manipulation of multiple hydroxyl groups with varying reactivity. Unlike acyl protecting groups, which can be prone to migration and influence anomeric stereoselectivity through neighboring group participation, benzyl ethers are generally more robust and electronically neutral.
The core advantages of benzyl ethers include:
-
Broad Stability: They are stable to a wide range of acidic and basic conditions, making them compatible with a majority of synthetic transformations employed in carbohydrate chemistry.
-
Mild Cleavage Conditions: The most common method for debenzylation, catalytic hydrogenation, proceeds under neutral conditions, preserving sensitive functionalities within the carbohydrate.
-
Orthogonality: The unique cleavage methods for benzyl ethers allow for their selective removal in the presence of many other protecting groups, a cornerstone of complex oligosaccharide synthesis.
-
Tunable Reactivity: The development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, has introduced an additional layer of orthogonality, allowing for selective deprotection under oxidative conditions.
This guide will explore the practical application of these properties, providing a framework for the strategic deployment of benzyl protecting groups in your synthetic campaigns.
Installation of Benzyl Protecting Groups: The Williamson Ether Synthesis and Beyond
The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis , an SN2 reaction between an alkoxide and a benzyl halide.
The Classic Approach: Williamson Ether Synthesis
The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the hydroxyl groups of carbohydrates. For substrates sensitive to strongly basic conditions or when regioselectivity is desired, milder bases such as silver(I) oxide (Ag₂O) can be employed.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the carbohydrate and the alkoxide intermediate.
-
Benzylating Agent: Benzyl bromide (BnBr) is generally more reactive than benzyl chloride (BnCl) and is often the reagent of choice.
Diagram 1: Williamson Ether Synthesis Workflow
The Strategic Role of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside in Modern Glycosylation Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, a pivotal intermediate in the stereoselective synthesis of complex oligosaccharides and nucleoside analogues. We will dissect the strategic importance of its fully benzylated structure, detail its synthesis from D-ribose, and elucidate its primary role as a precursor to highly reactive glycosyl donors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of synthetic carbohydrate chemistry, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Architectural Significance of Protected Ribofuranosides
Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental to a vast array of biological processes. The resulting glycoconjugates are integral to cell-cell recognition, immune response, and protein folding.[1] Consequently, the ability to synthesize complex oligosaccharides and nucleoside analogues with high fidelity is a cornerstone of modern medicinal chemistry and chemical biology.
The furanose form of ribose is a key structural motif in numerous biologically active molecules, most notably as the backbone of RNA and a component of various antibiotics and antiviral agents. The synthesis of these complex molecules necessitates a carefully orchestrated strategy of protecting group chemistry to control reactivity and stereochemistry at each step.[2] Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside serves as a critical building block in this context. Its methyl glycoside at the anomeric position provides stability, while the benzyl ethers protecting the hydroxyl groups at the C2, C3, and C5 positions are robust yet removable under specific conditions. These non-participating benzyl groups are crucial for influencing the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-cis glycosidic linkages.[2]
This guide will illuminate the journey of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside from its synthesis to its ultimate application as a powerful tool in the glycosylation arsenal.
Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
The preparation of the title compound is a multi-step process commencing from the readily available monosaccharide, D-ribose. The synthesis hinges on three key transformations: formation of the methyl ribofuranoside, exhaustive benzylation of the hydroxyl groups, and purification.
Synthesis Pathway Overview
The overall synthetic route can be visualized as a two-step process following the initial formation of the methyl glycoside from D-ribose.
Caption: Synthetic overview for Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.
Detailed Experimental Protocol: Synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
This protocol is adapted from established procedures for the synthesis of related benzylated ribofuranosides.[3]
Step 1: Preparation of Methyl α/β-D-ribofuranoside
-
Suspend D-ribose (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (0.1 eq) dropwise while stirring. The D-ribose will gradually dissolve.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Neutralize the reaction mixture with a basic resin (e.g., Amberlite IRA-400, OH⁻ form) to a pH of ~7.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield crude methyl α/β-D-ribofuranoside as a colorless syrup. This mixture is typically used in the next step without further purification.
Step 2: Benzylation of Methyl α/β-D-ribofuranoside
-
Dissolve the crude methyl α/β-D-ribofuranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add sodium hydride (60% dispersion in mineral oil, 4.0 eq per hydroxyl group, so 12.0 eq total) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.5 eq per hydroxyl group, so 4.5 eq total) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside as a colorless oil. The α-anomer may also be isolated.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| D-Ribose | 150.13 | 1.0 | (User defined) |
| Methanol | 32.04 | Solvent | - |
| Acetyl Chloride | 78.50 | 0.1 | - |
| Sodium Hydride (60%) | 40.00 (as 100%) | 12.0 | - |
| Benzyl Bromide | 171.04 | 4.5 | - |
| DMF | 73.09 | Solvent | - |
Table 1: Stoichiometry for the synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside.
The Role in Glycosylation: A Precursor to Activated Glycosyl Donors
While stable, the anomeric methyl group of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is not a sufficiently reactive leaving group for most glycosylation reactions. Therefore, its primary role is that of a stable, protected precursor which can be efficiently converted into a variety of highly reactive glycosyl donors. This strategy allows for the storage of the ribofuranose unit in a stable form, which can then be activated immediately prior to the crucial glycosylation step.
Common activated glycosyl donors prepared from methyl glycosides include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. Among these, glycosyl trichloroacetimidates are particularly popular due to their high reactivity, stability, and the mild acidic conditions required for their activation.
Conversion to a Glycosyl Donor: The Trichloroacetimidate Method
The conversion of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside to its corresponding trichloroacetimidate involves two key steps: removal of the anomeric methyl group to generate the hemiacetal, followed by reaction with trichloroacetonitrile.
Caption: Conversion of the methyl glycoside to a reactive glycosyl donor.
Detailed Experimental Protocol: Preparation of 2,3,5-tri-O-benzyl-D-ribofuranosyl Trichloroacetimidate
Step 1: Hydrolysis to the Hemiacetal
-
Dissolve Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (1.0 eq) in a mixture of acetic anhydride and acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid, at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material and formation of the anomeric acetate.
-
Quench the reaction by pouring it into ice-water and extract with an organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and dissolve the resulting crude 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose in methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 1-2 hours to effect deacetylation.
-
Neutralize with an acidic resin (e.g., Amberlite IR-120, H⁺ form), filter, and concentrate to yield the crude hemiacetal, 2,3,5-tri-O-benzyl-D-ribofuranose.
Step 2: Formation of the Trichloroacetimidate
-
Dissolve the crude hemiacetal (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) under an inert atmosphere.
-
Add trichloroacetonitrile (3.0 eq).
-
Cool the solution to 0 °C and add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography (eluting with a hexane/ethyl acetate mixture containing a small amount of triethylamine to neutralize residual acid) to yield the glycosyl trichloroacetimidate as a mixture of α and β anomers.
Application in Glycosylation Reactions
The prepared 2,3,5-tri-O-benzyl-D-ribofuranosyl trichloroacetimidate is a highly effective glycosyl donor. It can be activated under mild Lewis acidic conditions to glycosylate a wide range of acceptors, including other sugars, amino acids, and small molecules. The absence of a participating group at the C2 position generally leads to a mixture of α and β glycosides, with the ratio being influenced by the solvent, temperature, and the nature of the acceptor.
General Glycosylation Mechanism
The glycosylation reaction proceeds via the activation of the trichloroacetimidate group by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). This generates a highly reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.
Caption: General mechanism for glycosylation using a trichloroacetimidate donor.
General Experimental Protocol: Glycosylation with a Ribofuranosyl Trichloroacetimidate Donor
-
Co-evaporate the glycosyl donor (2,3,5-tri-O-benzyl-D-ribofuranosyl trichloroacetimidate, 1.2 eq) and the glycosyl acceptor (1.0 eq) with anhydrous toluene (3x) to remove residual water.
-
Dissolve the dried donor and acceptor in anhydrous dichloromethane (approx. 0.1 M) under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add a solution of TMSOTf (0.1-0.2 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction at this temperature, monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the desired glycoside.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane, Diethyl ether | Non-participating solvents are common. Ethereal solvents can sometimes favor α-glycoside formation. |
| Temperature | -78 °C to 0 °C | Lower temperatures can improve stereoselectivity. |
| Activator | TMSOTf, BF₃·OEt₂ | Catalytic amounts are sufficient to promote the reaction. |
| Stereoselectivity | Mixture of α and β | The lack of a C2 participating group results in poor stereocontrol. The α/β ratio is dependent on multiple factors. |
Table 2: Key parameters influencing glycosylation outcomes.
Conclusion
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a cornerstone of modern synthetic carbohydrate chemistry. While not directly employed in glycosylation reactions, its role as a stable, readily prepared precursor to highly reactive glycosyl donors is invaluable. The robust benzyl protecting groups provide stability and influence stereochemical outcomes, making this compound a versatile building block for the synthesis of a wide range of biologically significant molecules. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the effective utilization of this important reagent in complex oligosaccharide and nucleoside analogue synthesis.
References
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- Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
- Codée, J. D. C., van den Bos, L. J., & van der Marel, G. A. (2009). Glycosyl trichloroacetimidates. In Carbohydrate Chemistry: Volume 35 (pp. 1-43). The Royal Society of Chemistry.
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- Toshima, K., & Tatsuta, K. (1993). Recent progress in O-glycosylation methods and its application to natural products synthesis. Chemical Reviews, 93(5), 1503–1531.
- Seeberger, P. H. (Ed.). (2007). Glycoscience: Chemistry and Chemical Biology I-III. Springer.
- Varki, A., Cummings, R. D., Esko, J. D., Freeze, H. H., Stanley, P., Bertozzi, C. R., ... & Seeberger, P. H. (Eds.). (2009). Essentials of glycobiology.
- Nicolaou, K. C., & Mitchell, H. J. (2001). Adventures in carbohydrate chemistry: new synthetic technologies, chemical synthesis, molecular design, and chemical biology.
- Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: The trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123.
- Fraser-Reid, B., & Madsen, R. (2000). Trivalent Glycosyl Donors. In Preparative Carbohydrate Chemistry (pp. 355-372). Marcel Dekker.
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- Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144–1153.
- van der Vorm, S., Hansen, T., van Hengst, J. M. A., & Codée, J. D. C. (2019). Chemical Glycosylation: A Historical Perspective. The Journal of Organic Chemistry, 84(20), 12699–12726.
- Zhang, Z., Ollmann, I. R., Ye, X. S., Wischnat, R., Baasov, T., & Wong, C. H. (1999). Programmable one-pot oligosaccharide synthesis. Journal of the American Chemical Society, 121(4), 734-753.
- Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Automated solid-phase synthesis of oligosaccharides. Science, 291(5508), 1523-1527.
- Zhu, T., & Boons, G. J. (2013). A unified approach to the stereoselective synthesis of 1, 2-cis-α-and 1, 2-cis-β-glycosides.
- Bennett, C. S. (2017). Advancements in the activation of glycosyl trichloroacetimidate and other related donors.
- Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.
- Werz, D. B., & Seeberger, P. H. (2005). Carbohydrates as the next frontier in pharmaceutical research. Chemistry-A European Journal, 11(11), 3194-3206.
- Davis, B. G. (2000). Synthesis of glycoproteins. Chemical Reviews, 100(12), 4465-4522.
- Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of Chemical Research, 34(9), 727-736.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two new orthogonal sets of protecting groups for oligosaccharide synthesis. Journal of the American Chemical Society, 117(11), 3302-3303.
- Allen, J. G., & Fraser-Reid, B. (1999). n-Pentenyl Glycosides in the Convergent Block Synthesis of a Lipo-chitin Nodulation Factor from Sinorhizobium meliloti. The Journal of Organic Chemistry, 64(12), 4342-4347.
- Oscarson, S. (2000). Protecting groups. In Carbohydrates in Chemistry and Biology (Vol. 1, pp. 99-122). Wiley-VCH.
- Kanie, O., Ito, Y., & Ogawa, T. (1994). Orthogonal glycosylation strategy in oligosaccharide synthesis. Journal of the American Chemical Society, 116(26), 12073-12074.
- Wang, Y., & Ye, X. S. (2010). Recent advances in the synthesis of complex oligosaccharides. Science China Chemistry, 53(11), 2311-2326.
- Zhu, X., & Schmidt, R. R. (2007). Glycosyl trichloroacetimidates. In Glycoscience (pp. 523-587). Springer, Berlin, Heidelberg.
- Demchenko, A. V., & De Meo, C. (2002). A new protecting group for carbohydrate chemistry: The p-methoxybenzyl ether. Tetrahedron Letters, 43(48), 8819-8822.
- Wipf, P., & Ribe, S. (2001). Synthesis and biological evaluation of a new class of potent reversing agents for multidrug resistance. The Journal of Organic Chemistry, 66(21), 7182-7185.
- Seeberger, P. H., & Werz, D. B. (2007). Synthesis and medical applications of oligosaccharides.
- Varki, A. (2017). Biological roles of glycans. Glycobiology, 27(1), 3-49.
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside, a crucial intermediate in synthetic carbohydrate chemistry and drug development. The structural elucidation of this molecule is paramount for ensuring purity and predicting reactivity in subsequent glycosylation reactions. This document will detail the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—grounded in established principles and data from closely related analogues.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, with its combination of a ribofuranoside core, three benzyl ether protecting groups, and a methyl glycoside, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR provide critical information on the connectivity and stereochemistry.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzyl groups, the methoxy group, the benzylic methylene protons, and the protons of the ribofuranose ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | 7.20 - 7.40 | m | - |
| H-1 | ~4.90 | s | - |
| Benzyl-CH₂ | 4.40 - 4.70 | m | - |
| H-3 | ~4.10 | dd | J ≈ 5.0, 7.0 |
| H-2 | ~4.00 | d | J ≈ 5.0 |
| H-4 | ~3.95 | m | - |
| H-5, H-5' | 3.55 - 3.65 | m | - |
| OCH₃ | ~3.35 | s | - |
Expertise & Experience: The anomeric proton (H-1) is expected to appear as a singlet due to the absence of a proton on the adjacent C-2 in the beta configuration, a key diagnostic feature. The chemical shifts of the ribofuranose protons are influenced by the electron-withdrawing effects of the neighboring benzyloxy groups. The significant overlap in the benzyl methylene and ribofuranose proton regions often necessitates 2D NMR techniques like COSY and HSQC for unambiguous assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 137.5 - 138.5 |
| Aromatic CH | 127.5 - 128.5 |
| C-1 | ~106 |
| C-4 | ~82 |
| C-2 | ~81 |
| C-3 | ~78 |
| Benzyl-CH₂ | 72 - 74 |
| C-5 | ~71 |
| OCH₃ | ~55 |
Trustworthiness: The chemical shifts are predicted based on established values for similar benzylated ribofuranosides. The downfield shift of the anomeric carbon (C-1) is characteristic of its acetal nature. The number of distinct aromatic signals can confirm the presence of the three benzyl groups.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1s, acquisition time of 4s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2s, acquisition time of 1s.
-
-
2D NMR (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to resolve signal overlap and confirm assignments.
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+Na]⁺ | 457.20 |
| [M+H]⁺ | 435.22 |
| [M-OCH₃]⁺ | 403.19 |
| [Bn]⁺ | 91.05 |
Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this type of molecule, typically forming sodiated ([M+Na]⁺) or protonated ([M+H]⁺) adducts. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula. A characteristic fragment observed is the tropylium ion ([C₇H₇]⁺) at m/z 91, arising from the benzyl groups. Loss of the methoxy group is another common fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or acetonitrile.
-
Instrument: An ESI-TOF or ESI-QTOF mass spectrometer.
-
Acquisition:
-
Infuse the sample directly into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
For HRMS, use an internal calibrant to ensure high mass accuracy.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3050 - 3100 | Aromatic C-H stretch |
| 2850 - 3000 | Aliphatic C-H stretch |
| 1450, 1500 | Aromatic C=C stretch |
| 1050 - 1150 | C-O stretch (ether) |
Trustworthiness: The IR spectrum is expected to be dominated by strong C-O ether stretches and the characteristic absorptions of the aromatic rings and aliphatic C-H bonds. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete protection of the hydroxyl groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (NaCl or KBr), or a KBr pellet can be made.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Conclusion
The comprehensive spectroscopic analysis of this compound provides a robust framework for its structural verification. The combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy allows for unambiguous confirmation of its identity and purity, which is essential for its application in multi-step organic synthesis. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of carbohydrate chemistry and drug discovery.
References
-
General NMR Principles: For a comprehensive understanding of NMR spectroscopy and its application in organic chemistry, refer to
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
-
URL: [Link]
-
Carbohydrate NMR Data: For examples of NMR data for similar carbohydrate derivatives, consult
-
Mass Spectrometry of Organic Compounds: For detailed information on mass spectrometry techniques
- Title: Mass Spectrometry: Principles and Applic
- Source: de Hoffmann, E., & Stroobant, V. (2007). John Wiley & Sons.
-
URL: [Link]
-
Synthesis and Characterization of Related Compounds: For synthetic procedures and characterization data of analogous compounds, see
- Title: Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides
- Source: Finch, P., et al. (1991).
-
URL: [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important glycosylation reagent, offering insights into the theoretical principles and practical aspects of its NMR spectral interpretation.
Introduction: The Significance of this compound
This compound is a key building block in synthetic carbohydrate chemistry, particularly in the assembly of oligosaccharides and glycoconjugates.[1] The strategic placement of benzyl ether protecting groups at the 2, 3, and 5 positions renders the anomeric center available for glycosylation reactions, while also providing stability and influencing the stereochemical outcome of such transformations. A thorough characterization of this molecule is paramount for its effective use, and ¹H NMR spectroscopy stands as the most powerful tool for confirming its structure and purity in solution.
This guide will first outline the foundational principles governing the ¹H NMR spectroscopy of protected ribofuranosides. Subsequently, a detailed, step-by-step protocol for sample preparation and data acquisition will be presented. The core of this document is a comprehensive interpretation of the ¹H NMR spectrum, including the assignment of all proton signals and an analysis of coupling constants to deduce the conformation of the furanose ring.
Core Principles: Understanding the ¹H NMR Landscape of a Protected Ribofuranoside
The ¹H NMR spectrum of a carbohydrate derivative like this compound is rich with information, but its complexity can be daunting.[2] A systematic approach, grounded in the fundamental principles of chemical shifts and spin-spin coupling, is essential for accurate interpretation.
Chemical Shift (δ)
The chemical shift of a proton is dictated by its local electronic environment. In our target molecule, we can anticipate several distinct regions in the ¹H NMR spectrum:
-
Aromatic Region (δ 7.2-7.4 ppm): The fifteen protons of the three benzyl groups will resonate in this downfield region. Due to the free rotation of the benzyl groups, these protons are often observed as a complex, overlapping multiplet.
-
Anomeric Proton (H-1) (δ ~4.9-5.1 ppm): The anomeric proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding. Its chemical shift is a key indicator of the anomeric configuration. For β-ribofuranosides, the H-1 signal is typically a singlet or a narrow doublet, a consequence of the near 90° dihedral angle with H-2, which, according to the Karplus equation, results in a very small coupling constant.[3]
-
Ribofuranose Ring Protons (H-2, H-3, H-4) (δ ~3.8-4.3 ppm): These protons are attached to carbons bearing the bulky benzyl ether groups and will resonate in a relatively crowded region of the spectrum. Their precise chemical shifts and multiplicities are highly sensitive to the conformation of the five-membered ring.
-
Exocyclic Methylene Protons (H-5, H-5') (δ ~3.5-3.7 ppm): These protons are adjacent to the C-5 benzyl ether and are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to H-4.
-
Methyl Glycoside Protons (-OCH₃) (δ ~3.3-3.4 ppm): The three protons of the anomeric methoxy group will appear as a sharp singlet in a relatively upfield region.
-
Benzyl Methylene Protons (-OCH₂Ph) (δ ~4.4-4.8 ppm): The three pairs of diastereotopic methylene protons of the benzyl groups will each give rise to a pair of doublets (an AX system), though these may overlap.
Spin-Spin Coupling (J)
The coupling constant, J, provides invaluable information about the dihedral angles between adjacent protons and thus the conformation of the ribofuranose ring. The furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly the envelope (E) and twist (T) forms. The magnitudes of the vicinal coupling constants (³JH,H) are crucial for determining the preferred conformation in solution.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.
Step-by-Step Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for this compound due to its excellent dissolving power for protected carbohydrates and its relatively clean spectral window.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can accurately reference the spectrum to the residual solvent signal (CHCl₃ at δ 7.26 ppm).
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is critical for resolving the overlapping signals in the carbohydrate region.
-
Experiment: A standard one-dimensional ¹H NMR experiment is the starting point.
-
Key Parameters:
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds to ensure good resolution.
-
¹H NMR Spectrum Analysis and Interpretation
The following is a detailed analysis of a representative ¹H NMR spectrum of this compound. The data presented in the table below is a plausible, illustrative dataset based on known chemical shift and coupling constant trends for similar structures.
Table 1: Representative ¹H NMR Data for this compound in CDCl₃ at 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.39 - 7.25 | m | - | 15H | Ar-H |
| 4.99 | s | - | 1H | H-1 |
| 4.75 | d | J = 12.2 | 1H | -OCH HPh |
| 4.68 | d | J = 12.0 | 1H | -OCH HPh |
| 4.62 | d | J = 12.2 | 1H | -OCH HPh |
| 4.55 | d | J = 12.0 | 1H | -OCH HPh |
| 4.51 | d | J = 11.8 | 1H | -OCH HPh |
| 4.46 | d | J = 11.8 | 1H | -OCH HPh |
| 4.21 | t | J = 5.0 | 1H | H-4 |
| 4.08 | dd | J = 5.0, 1.5 | 1H | H-3 |
| 3.95 | d | J = 1.5 | 1H | H-2 |
| 3.65 | dd | J = 10.5, 5.0 | 1H | H-5 |
| 3.58 | dd | J = 10.5, 5.0 | 1H | H-5' |
| 3.35 | s | - | 3H | -OCH ₃ |
Detailed Peak Assignments and Structural Insights
-
Aromatic Protons (δ 7.39 - 7.25): The large integral of 15H in this region confirms the presence of the three benzyl protecting groups. The complex multiplet arises from the overlapping signals of the ortho, meta, and para protons of the three phenyl rings.
-
Anomeric Proton (H-1, δ 4.99): The singlet at δ 4.99 ppm is characteristic of the anomeric proton in a β-ribofuranoside. The lack of significant coupling to H-2 (J1,2 ≈ 0 Hz) is a hallmark of the trans relationship between these two protons, where the dihedral angle approaches 90°. This is a strong confirmation of the β-anomeric configuration.
-
Benzyl Methylene Protons (δ 4.75 - 4.46): The six protons of the three -OCH₂Ph groups appear as three pairs of doublets. Their diastereotopicity makes them magnetically inequivalent, leading to geminal coupling.
-
Ribofuranose Ring Protons:
-
H-2 (δ 3.95): This proton appears as a doublet with a small coupling constant (J2,3 = 1.5 Hz). The small coupling to H-1 confirms the β-configuration.
-
H-3 (δ 4.08): This signal is a doublet of doublets, showing coupling to both H-2 (J3,2 = 1.5 Hz) and H-4 (J3,4 = 5.0 Hz).
-
H-4 (δ 4.21): This proton resonates as a triplet due to similar coupling constants with H-3 and the average of the H-5/H-5' protons.
-
-
Exocyclic Methylene Protons (H-5, H-5', δ 3.65 and 3.58): These diastereotopic protons appear as two distinct doublet of doublets. They are coupled to each other (geminal coupling, ²J5,5' = 10.5 Hz) and to H-4 (vicinal coupling, ³J4,5 = ³J4,5' = 5.0 Hz).
-
Methyl Protons (-OCH₃, δ 3.35): The sharp singlet integrating to 3H is unambiguously assigned to the anomeric methoxy group.
Conformational Analysis from Coupling Constants
The observed coupling constants in the furanose ring provide insights into its preferred conformation in solution. The small J1,2 and J2,3 values, along with a moderate J3,4, are consistent with a conformation that deviates from a planar structure. In β-D-ribofuranosides, there is typically a dynamic equilibrium between the C2'-endo (²E) and C3'-endo (³E) conformations. The specific values of the coupling constants can be used in conjunction with computational models to determine the relative populations of these conformers.
Advanced NMR Techniques for Unambiguous Assignment
While a 1D ¹H NMR spectrum provides a wealth of information, the significant signal overlap, particularly in the carbohydrate and benzyl methylene regions, can make definitive assignments challenging. For a self-validating system of analysis, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the signals at δ 4.08 (H-3) and δ 4.21 (H-4) would definitively confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing an unambiguous assignment of the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the connectivity of the entire molecule, including the linkages to the protecting groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For example, a NOE between H-1 and H-4 would provide further evidence for the β-anomeric configuration.
Visualizing the Structure and NMR Correlations
The following diagrams illustrate the molecular structure and the key correlations that can be determined from ¹H-¹H COSY and ¹H-¹³C HMBC experiments.
Figure 1: Structure of this compound.
Figure 2: Key ¹H-¹H COSY correlations in the ribofuranose spin system.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure and conformation. Through a systematic analysis of chemical shifts and coupling constants, it is possible to confirm the identity and purity of this important synthetic intermediate. The anomeric proton signal is a key diagnostic for the β-configuration, while the coupling patterns of the furanose ring protons offer valuable insights into its solution-state conformation. For unequivocal assignments, particularly in complex regions of the spectrum, the use of two-dimensional NMR techniques is strongly recommended. This guide provides the foundational knowledge and a practical framework for researchers to confidently interpret the ¹H NMR spectrum of this and related carbohydrate molecules.
References
-
Walczaka, M. A., & Boryskia, J. (2022). Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(47), 30749–30761. [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 203, 328-333. [Link]
-
Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis of 2′-C-β-Methoxymethyl- and 2′-C-β-Ethoxymethyluridine. Organic Letters, 9(16), 3009–3012. [Link]
-
Royal Society of Chemistry. (2016). c6cy02413k1.pdf. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the 13C NMR Spectroscopy of Tri-O-benzyl-D-ribofuranosyl Derivatives
Introduction
Tri-O-benzyl-D-ribofuranosyl derivatives are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, particularly nucleoside analogues that form the backbone of numerous antiviral and anticancer therapeutics.[1][2] The precise stereochemical and structural confirmation of these precursors is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredients. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as an exceptionally powerful and indispensable tool for the unambiguous characterization of these molecules.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the 13C NMR spectroscopy of tri-O-benzyl-D-ribofuranosyl derivatives. We will delve into the characteristic chemical shifts, the profound influence of stereochemistry on the spectra, and provide field-proven insights into experimental design and data interpretation.
Core Principles: Why 13C NMR is Crucial
Unlike 1H NMR, where signal overlap can often complicate analysis, 13C NMR offers a wider spectral dispersion, typically resulting in a distinct, resolved signal for each unique carbon atom in the molecule.[5] This feature is particularly advantageous for complex molecules like tri-O-benzyl-D-ribofuranosyl derivatives. The chemical shift (δ) of each carbon is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure. Key factors influencing the 13C chemical shifts in these derivatives include:
-
Hybridization and Electronegativity: Carbons bonded to electronegative oxygen atoms are significantly deshielded and appear at a higher chemical shift (downfield).
-
Stereochemistry: The spatial orientation of substituents, especially at the anomeric center (C1'), dramatically impacts the chemical shifts of the carbons within the furanose ring.[6]
-
Inductive and Anisotropic Effects: The aromatic rings of the benzyl protecting groups create distinct electronic environments that influence the chemical shifts of both the sugar moiety and the protecting groups themselves.
Characteristic 13C NMR Chemical Shift Assignments
A thorough understanding of the typical chemical shift regions for the different carbon atoms in tri-O-benzyl-D-ribofuranosyl derivatives is the first step towards confident spectral interpretation. The general structure and numbering scheme are illustrated below.
Diagram: General Structure and Carbon Numbering
Caption: General structure of a tri-O-benzyl-D-ribofuranosyl derivative with key carbon numbering.
Data Summary: Typical 13C NMR Chemical Shift Ranges
The following table summarizes the approximate chemical shift ranges for the carbons in 2,3,5-tri-O-benzyl-D-ribofuranosyl derivatives, with a particular focus on the influence of the anomeric configuration (α vs. β). These values are typically recorded in CDCl3.
| Carbon Atom | Anomer | Typical Chemical Shift (δ, ppm) | Rationale for Shift |
| C1' (Anomeric) | α | ~100-104 | The anomeric carbon is bonded to two oxygen atoms, leading to significant deshielding. The α-configuration is typically more shielded than the β. |
| β | ~105-110 | The β-anomer generally exhibits a more downfield shift for C1' due to stereoelectronic effects. | |
| C2', C3' | Both | ~78-85 | These carbons are part of the furanose ring and are each attached to a benzyloxy group. Their shifts are sensitive to ring conformation.[7] |
| C4' | Both | ~82-87 | Similar to C2' and C3', its position within the ring and proximity to other groups dictate its shift. |
| C5' | Both | ~65-72 | As a primary carbon attached to a benzyloxy group, it is generally found in this upfield region compared to the other ring carbons. |
| Benzyl CH2 | Both | ~71-74 | The benzylic methylene carbons are relatively consistent in their chemical shifts. |
| Benzyl Aromatic C | Both | ~127-129 (ortho, meta, para) | The signals for the aromatic carbons of the benzyl groups typically appear in this range. |
| Both | ~137-139 (quaternary, C-ipso) | The quaternary carbon to which the CH2 group is attached is the most downfield of the aromatic signals. |
Note: The exact chemical shifts can vary depending on the substituent at the anomeric position (X) and the solvent used.
Stereochemical Analysis: Distinguishing α and β Anomers
One of the most critical applications of 13C NMR in this context is the determination of the stereochemistry at the anomeric center (C1'). The α and β anomers often exhibit distinct and predictable differences in their 13C NMR spectra.[3][8]
The Anomeric Carbon (C1') as a Primary Indicator
As highlighted in the table above, the chemical shift of the anomeric carbon is a highly reliable indicator of stereochemistry.
-
β-Anomers: The C1' signal is consistently found further downfield (higher ppm value), typically in the range of 105-110 ppm .
-
α-Anomers: The C1' signal is found more upfield (lower ppm value), generally in the 100-104 ppm range.
This difference is attributed to the "anomeric effect" and the different steric and electronic environments experienced by the C1' carbon in the two configurations.
Workflow for Stereochemical Assignment
The following workflow outlines a systematic approach to assigning the anomeric configuration using 13C NMR data, often in conjunction with 1H NMR.
Caption: Workflow for anomeric configuration assignment using 13C and 1H NMR data.
Experimental Protocol: Acquiring High-Quality 13C NMR Spectra
Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible 13C NMR data.
Objective: To acquire a quantitative, proton-decoupled 13C NMR spectrum of a tri-O-benzyl-D-ribofuranosyl derivative.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl3) with 0.03% TMS
-
Tri-O-benzyl-D-ribofuranosyl derivative sample (15-30 mg)
-
Pipettes and vial
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-30 mg of the purified tri-O-benzyl-D-ribofuranosyl derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 to the vial. Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim is critical for sharp lines and good resolution.
-
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Experiment: Standard 1D 13C with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): ~220-240 ppm (to cover the full range of expected carbon signals).
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quantitative analysis, especially for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. 13C NMR is inherently less sensitive than 1H NMR, requiring more scans.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform (FT).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the residual CDCl3 signal to 77.16 ppm.
-
Integrate the peaks if relative intensities are required (note: for standard proton-decoupled spectra, integrals are not strictly quantitative without optimized relaxation delays).
-
Conclusion
13C NMR spectroscopy is a cornerstone technique for the structural elucidation of tri-O-benzyl-D-ribofuranosyl derivatives. Its ability to provide a resolved signal for each carbon, combined with the high sensitivity of chemical shifts to the local stereochemical and electronic environment, allows for confident assignment of structure and, most critically, the anomeric configuration. By understanding the fundamental principles, characteristic chemical shifts, and employing robust experimental protocols, researchers can leverage the full power of this technique to accelerate their research and development efforts in the synthesis of complex carbohydrates and nucleoside-based therapeutics.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
Spectral Database for Organic Compounds, SDBS. (n.d.). 2,3,5-Tri-O-benzyl.beta.-D-ribofuranosyl propynoic acid, methyl este - 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Retrieved from [Link]
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-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Retrieved from [Link]
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Gorbach, V. I., et al. (n.d.). Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions. Retrieved from [Link]
- Perlin, A. S., Cyr, N., Koch, H. J., & Korsch, B. (1973). Carbon-13 NMR spectra of furanose sugars. Annals of the New York Academy of Sciences, 222, 935-942.
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The Royal Society of Chemistry. (2019). Supplementary Information for "Highly regioselective and sustainable solar click reaction...". Retrieved from [Link]
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- American Chemical Society. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry.
-
National Institutes of Health. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]
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Oxford Academic. (n.d.). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research. Retrieved from [Link]
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-
National Research Council Canada. (2002). Carbohydrate-antibody interactions by NMR for a 13C-labelled disaccharide ligand. NRC Publications Archive. Retrieved from [Link]
-
PubMed. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Retrieved from [Link]
-
UNL Digital Commons. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Retrieved from [Link]
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-
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ResearchGate. (n.d.). NMR Methods for Stereochemical Assignments. Retrieved from [Link]
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-
ElectronicsAndBooks. (n.d.). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Retrieved from [Link]
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RSC Publishing. (n.d.). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory.... Retrieved from [Link]
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Methodological & Application
Application Note: A Guide to the Synthesis of Nucleoside Analogues Using Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
Section 1: The Strategic Importance of Protected Ribosides in Nucleoside Synthesis
Nucleoside analogues are a cornerstone of modern pharmacology, forming the basis for a vast array of antiviral and anticancer therapies.[1] Their mechanism often relies on mimicking natural nucleosides to interfere with DNA or RNA synthesis in pathogens or cancer cells. The chemical synthesis of these complex molecules is a significant challenge, primarily due to the polyfunctional nature of the ribose sugar. To achieve regioselective and stereoselective formation of the critical N-glycosidic bond, the hydroxyl groups of the ribose moiety must be temporarily masked with protecting groups.[2]
This guide focuses on the application of a key intermediate, Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside , a versatile building block for the synthesis of various ribonucleosides.[3] We will explore the rationale behind its use, provide detailed protocols for its conversion into a nucleoside, and discuss the critical aspects of each synthetic step.
Section 2: Properties and Advantages of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
The choice of protecting group is paramount in multi-step organic synthesis. The benzyl (Bn) ether, used to protect the 2', 3', and 5' hydroxyl groups in the title compound, offers several distinct advantages.
Why Benzyl Protecting Groups?
-
Robustness: Benzyl ethers are stable across a wide range of reaction conditions, including mildly acidic and basic environments, and are compatible with many organometallic reagents.[4] This stability allows for extensive modification of other parts of the molecule without premature deprotection.
-
Orthogonality: The primary method for removing benzyl ethers is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a reductive cleavage method.[5][6] These conditions are orthogonal to many other protecting groups (e.g., silyl ethers, acyl groups), enabling selective deprotection strategies in complex syntheses.
The starting material, a methyl glycoside, is a stable and readily accessible form of the protected ribose. However, the anomeric methoxy group is a poor leaving group for direct coupling with a nucleobase. Therefore, the first critical step in the synthetic workflow is the activation of the anomeric carbon by converting the methyl glycoside into a more reactive glycosyl donor.
Section 3: Experimental Workflow: A Step-by-Step Guide
The synthesis of a target nucleoside from Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside follows a logical three-stage pathway: anomeric activation, glycosidic bond formation, and final deprotection.
Caption: Overall synthetic workflow from the starting protected riboside to the final nucleoside.
Anomeric Activation: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose
Principle: To facilitate the subsequent glycosylation, the anomeric methyl group is replaced with an acetate group. Acetate is a superior leaving group that, under Lewis acid catalysis, promotes the formation of a key oxocarbenium ion intermediate required for coupling. A similar procedure is used to convert methyl-2,3,5-tri-O-acetyl-d-ribofuranoside to its 1-O-acetyl counterpart.[7]
Protocol:
-
Dissolution: Dissolve Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (e.g., a 3:1 v/v mixture).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Catalysis: Slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the cooled solution. The addition should be performed carefully to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into a flask containing ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose, can be purified by silica gel column chromatography.
N-Glycosylation via the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
Principle: The Vorbrüggen reaction is the most widely used method for nucleoside synthesis.[8] It involves the coupling of a silylated heterocyclic base with an activated sugar derivative in the presence of a Lewis acid catalyst.[9][10] Silylating the nucleobase enhances its solubility in organic solvents and increases its nucleophilicity.[11]
Caption: Key steps in the Vorbrüggen N-glycosylation reaction workflow.
Protocol:
-
Nucleobase Silylation:
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the desired nucleobase (e.g., Uracil, N⁶-benzoyl-adenine) (1.0 eq) and a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS) as both the reagent and solvent.
-
Heat the mixture to reflux until the solution becomes clear, indicating complete silylation (typically 2-6 hours).
-
Remove excess HMDS under vacuum to obtain the persilylated nucleobase as an oil or solid, which is used immediately in the next step.
-
-
Coupling Reaction:
-
Dissolve the activated sugar, 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (1.0-1.2 eq), in a dry aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere.
-
Add the freshly prepared silylated nucleobase (1.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add the Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq), dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[9]
-
Upon completion, cool the reaction and quench by adding a saturated solution of sodium bicarbonate.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting protected nucleoside by silica gel column chromatography.
-
| Reaction Stage | Key Reagents | Typical Solvent | Temperature | Typical Duration |
| Anomeric Activation | Acetic Anhydride, H₂SO₄ | Acetic Acid | 0 °C to RT | 2-4 hours |
| Nucleobase Silylation | HMDS, (NH₄)₂SO₄ | HMDS (neat) | Reflux | 2-6 hours |
| Glycosylation | Silylated Base, TMSOTf | Acetonitrile, DCE | 0 °C to 80 °C | 4-24 hours |
| Deprotection | H₂, Pd/C | Methanol, Ethanol | Room Temperature | 12-48 hours |
| Table 1: Summary of typical reaction conditions for nucleoside synthesis. |
Global Deprotection via Catalytic Hydrogenolysis
Principle: The final step is the removal of the three benzyl ether protecting groups to yield the free nucleoside. Catalytic hydrogenolysis is the most common and effective method for this transformation.[6] The reaction involves heterogeneous catalysis with hydrogen gas and a palladium catalyst.
Cautionary Note: A known side-reaction during the hydrogenolysis of O-benzyl protected nucleosides is the reduction of the C5-C6 double bond in pyrimidine bases like uridine and cytidine.[12] This can be minimized by carefully monitoring the reaction, using a less active catalyst, or employing transfer hydrogenolysis conditions (e.g., using cyclohexene or ammonium formate as the hydrogen source).[5]
Protocol:
-
Setup: Dissolve the protected nucleoside (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6]
-
Catalyst Addition: Add Palladium on carbon (10% Pd, ~10-20% by weight) to the solution. The flask should be purged with an inert gas before adding the catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or a Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can be sluggish and may take 12-48 hours for completion.[12]
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. (Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air). Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to yield the final, unprotected nucleoside.
Section 4: Summary and Field-Proven Insights
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a highly valuable precursor in nucleoside chemistry. Its robust benzyl protecting groups allow for a wide range of synthetic manipulations before the final deprotection. The outlined three-stage workflow—anomeric activation, Vorbrüggen glycosylation, and hydrogenolytic deprotection—represents a reliable and adaptable strategy for the synthesis of a multitude of β-D-ribonucleoside analogues.
Key Insights for Success:
-
Anhydrous Conditions: The Vorbrüggen glycosylation step is highly sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Silylation is Key: Do not skip the silylation of the nucleobase; it is critical for achieving good yields and solubility.[11]
-
Stereocontrol: The Vorbrüggen reaction with ribofuranose donors having a participating group (like an acyl group) at the C2 position generally yields the β-anomer with high selectivity. While the C2-benzyl group is less participating than an ester, the β-anomer is often the major product, but purification to separate anomers may be necessary.
-
Deprotection Monitoring: Carefully monitor the final hydrogenolysis step, especially with pyrimidine nucleosides, to minimize over-reduction of the nucleobase.[12]
By understanding the causality behind each step and adhering to these rigorous protocols, researchers can effectively leverage this key intermediate in the development of novel therapeutic agents.
References
- National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PubChem.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups.
-
Li, N. S., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. Retrieved from [Link]
- Wikipedia. (n.d.). Benzyl group. Wikipedia.
- Li, N. S., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. ElectronicsAndBooks.
-
Finch, P., et al. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Retrieved from [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry.
- MedChemExpress. (n.d.). Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside. MedChemExpress.
-
Ingale, S. A., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
-
Wikipedia. (n.d.). Synthesis of nucleosides. Wikipedia. Retrieved from [Link]
-
Harris, T. K., & Lönnberg, T. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of purine and pyrimidine nucleosides. RSC Advances. Retrieved from
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. Retrieved from [Link]
-
Huffman, M. A., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. ACS Catalysis. Retrieved from [Link]
Sources
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- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glycosylation Reactions Using Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of a Benzylated Ribofuranoside Donor
In the sophisticated landscape of synthetic carbohydrate chemistry, the choice of glycosyl donor is paramount to achieving desired yields and stereoselectivity. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a cornerstone glycosylation reagent, particularly valued in the synthesis of ribonucleosides, oligosaccharides, and other complex glycoconjugates.[1][2] Its utility is defined by the strategic placement of benzyl ether protecting groups at the C2, C3, and C5 positions. These groups are renowned for their stability across a wide range of reaction conditions, yet they can be removed reliably under hydrogenolysis conditions.
Crucially, the C2-O-benzyl group acts as a "non-participating" group. Unlike acyl groups (e.g., acetate, benzoate), it cannot form a covalent intermediate with the anomeric center during glycosylation. This lack of anchimeric assistance means the stereochemical outcome of the reaction is governed by other factors, such as the promoter system, solvent, and the nature of the glycosyl acceptor, often leading to the formation of thermodynamically favored products. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this versatile glycosyl donor in key synthetic applications.
Core Mechanistic Principle: Activation and Nucleophilic Attack
The fundamental principle of any glycosylation reaction is the conversion of a stable glycosyl donor into a highly reactive, electrophilic species that can be intercepted by a nucleophile (the glycosyl acceptor). The anomeric methoxy group in this compound is a relatively poor leaving group and requires activation by a potent promoter system.
A widely employed and highly effective method for activating stable donors involves a combination of an electrophilic halogen source, such as N-Iodosuccinimide (NIS), and a catalytic amount of a strong Brønsted or Lewis acid, typically trifluoromethanesulfonic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[3][4]
The reaction proceeds through the following key stages:
-
Activation: The promoter system activates the anomeric methoxy group, facilitating its departure.
-
Formation of Reactive Intermediate: An oxocarbenium ion intermediate is formed, creating a highly electrophilic anomeric carbon.
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol or a silylated heterocycle) attacks the anomeric carbon.
-
Product Formation: The final glycosidic bond is formed, yielding the desired product.
Caption: General workflow of a promoter-mediated glycosylation reaction.
Application Note 1: Synthesis of Pyrimidine Ribonucleosides
One of the most powerful applications of this donor is in the synthesis of nucleosides, the building blocks of RNA and DNA.[5] The Vorbrüggen glycosylation method, which involves coupling a silylated nucleobase with a protected sugar donor, is a standard and highly reliable approach.[6] The silylation of the nucleobase enhances its solubility in organic solvents and increases the nucleophilicity of the ring nitrogen.
Experimental Protocol: Synthesis of a Uridine Derivative
This protocol details the coupling of this compound with persilylated uracil.
Workflow:
Caption: Workflow for the synthesis of a protected uridine derivative.
Part A: Silylation of Uracil
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add uracil (1.0 eq) and a catalytic amount of ammonium sulfate (0.05 eq).
-
Add hexamethyldisilazane (HMDS, 5.0 eq) to the flask.
-
Heat the suspension to reflux (approx. 130-140 °C) with stirring. The solid should gradually dissolve to form a clear, homogeneous solution (typically 2-4 hours).
-
Once the reaction is complete (a clear solution is obtained), cool the mixture to room temperature and remove the excess HMDS under high vacuum. The resulting viscous oil (2,4-bis(trimethylsilyloxy)pyrimidine) is used directly in the next step without further purification.
Part B: Glycosylation
-
Dissolve the persilylated uracil (1.0 eq) and this compound (1.2 eq) in anhydrous acetonitrile (or 1,2-dichloroethane) in a separate flame-dried flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl triflate (TMSOTf, 1.2-1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the protected uridine derivative.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM) | Must be rigorously dried to prevent hydrolysis of the promoter and silylated base. Acetonitrile can assist in directing β-selectivity via the nitrile effect. |
| Promoter | TMSOTf or SnCl₄ | Potent Lewis acids capable of activating the anomeric center for coupling with the less nucleophilic silylated base. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction upon promoter addition, while warming to RT drives the reaction to completion. |
| Equivalents (Donor) | 1.1 - 1.3 eq | Using a slight excess of the donor ensures complete consumption of the more valuable silylated base. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent moisture from entering the reaction, which would decompose the reagents. |
Application Note 2: O-Glycoside Formation with an Alcohol Acceptor
Beyond nucleoside synthesis, this compound is an excellent donor for forming O-glycosidic linkages with various alcohol acceptors, including other protected monosaccharides. This is a fundamental reaction for the assembly of oligosaccharides. The NIS/TfOH promoter system is particularly effective for this transformation.[7][8]
Experimental Protocol: Disaccharide Synthesis
This protocol describes the coupling of the ribofuranoside donor with a model alcohol acceptor, Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (which has a free C6-OH).
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor (this compound, 1.2 eq) and the glycosyl acceptor (Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0 eq).
-
Add anhydrous dichloromethane (DCM) via syringe and stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath).
-
Add N-Iodosuccinimide (NIS, 1.3 eq) to the mixture.
-
After stirring for 5 minutes, add Triflic acid (TfOH, 0.1-0.2 eq) dropwise. A color change (often to a dark brown or purple) is typically observed.
-
Maintain the reaction at -40 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine until the solution becomes colorless.
-
Add a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove molecular sieves and inorganic salts. Wash the pad with DCM.
-
Combine the filtrates and wash with saturated Na₂S₂O₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired disaccharide.
| Common Issue | Potential Cause | Troubleshooting Solution |
| Low or No Reaction | Insufficiently active promoter; Inactive donor/acceptor; Presence of moisture. | Ensure reagents are pure and solvents are anhydrous. Increase the amount of catalytic TfOH slightly (e.g., to 0.25 eq). |
| Formation of Anomers | Lack of stereochemical control from the non-participating C2-OBn group. | Optimize solvent. Ethereal solvents (like Diethyl Ether) can sometimes favor the formation of the α-anomer. Acetonitrile can favor the β-anomer. |
| Donor Decomposition | Reaction temperature is too high; Promoter is too concentrated. | Maintain low temperatures (-40 °C to -78 °C) during promoter addition and reaction. Add the promoter slowly. |
| Hydrolysis of Donor | Presence of water in the reaction mixture. | Use flame-dried glassware, anhydrous solvents, and freshly activated molecular sieves. |
Safety and Handling
-
This compound: Stable crystalline solid. Store in a cool, dry place.[2]
-
Triflic Acid (TfOH): Extremely corrosive and hygroscopic. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reacts violently with water.
-
N-Iodosuccinimide (NIS): Light-sensitive and corrosive. Store in a dark container. Can release iodine upon decomposition.
-
Anhydrous Solvents: Dichloromethane and acetonitrile are toxic and volatile. Handle in a well-ventilated fume hood. Ensure solvents are rigorously dried before use.
References
- Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
- Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation.
- Codée, J. D. C., Ali, A., Overkleeft, H. S., & van der Marel, G. A. (2020). Modern Chemical Glycosylation. In Comprehensive Glycoscience (Second Edition, Vol. 1, pp. 41-71). Elsevier.
-
Cai, L., & Wan, Q. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. Organic & Biomolecular Chemistry, 19(19), 4165-4176. [Link]
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2′,3′,5′-Tri-O-acyl-β-D-ribofuranosyl-purines and -pyrimidines. Chemische Berichte, 114(4), 1234-1255.
- Efimtseva, E. V., Mikhailov, S. N., & van Aerschot, A. (2007). Synthesis of Disaccharide Nucleosides. Russian Journal of Bioorganic Chemistry, 33(4), 309-323.
- Vorbrüggen, H., & Höfle, G. (1981). Silylated Pyrimidines in Nucleoside Synthesis. Synthesis, 1981(S1), 31-33.
-
Pohl, N. L. B. (2019). Acid-mediated N-iodosuccinimide-based thioglycoside activation for the automated solution-phase synthesis of α-1,2-linked-rhamnopyranosides. Pure and Applied Chemistry, 91(7), 1243-1255. [Link]
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Liu, R., Hua, Q., Lou, Q., Wang, J., Li, X., Ma, Z., & Yang, Y. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry, 86(6), 4763–4778. [Link]
- Guchhait, G., & Misra, A. K. (2011). Recent advances in O-glycosylation.
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Application Notes and Protocols for the Synthesis of Oligosaccharides with Protected Ribofuranosides
Introduction: The Significance and Challenge of Ribofuranoside-Containing Oligosaccharides
Oligosaccharides containing ribofuranose units are integral components of vital biomolecules, most notably Ribonucleic Acid (RNA). Beyond their central role in genetics, these carbohydrate structures are involved in a multitude of biological processes, including cell-cell recognition, immune responses, and viral infections.[1] The ability to chemically synthesize structurally defined ribofuranoside-containing oligosaccharides is therefore of paramount importance for advancing drug discovery, developing novel diagnostics, and creating essential tools for biological research.
However, the synthesis of these molecules is fraught with challenges. The inherent flexibility of the five-membered furanose ring and the presence of numerous hydroxyl groups with similar reactivity demand a sophisticated and strategic approach.[2] Key hurdles include:
-
Stereocontrol: Achieving precise control over the stereochemistry of the newly formed glycosidic bond (α or β) is non-trivial.
-
Regioselectivity: Differentiating between the hydroxyl groups at the C-2, C-3, and C-5 positions of the ribofuranose unit is essential for directed synthesis.[2]
-
Protecting Group Manipulation: A meticulous strategy of protecting and deprotecting hydroxyl groups is necessary to orchestrate the synthetic sequence, which can significantly increase the number of steps and reduce overall yield.[3]
This document provides a detailed guide for researchers, outlining field-proven strategies and a representative protocol for the successful synthesis of oligosaccharides incorporating protected ribofuranosides.
Section 1: Strategic Selection of Protecting Groups for Ribofuranosides
The cornerstone of any successful oligosaccharide synthesis is a well-devised protecting group strategy.[4] Protecting groups are not merely masks for functional groups; they profoundly influence the reactivity of the carbohydrate building blocks (synthons) and the stereochemical outcome of the glycosylation reaction.[5][6] Electron-withdrawing protecting groups, such as acyl esters, tend to decrease the reactivity of a glycosyl donor, while electron-donating groups like benzyl ethers increase it.[2]
Key Protecting Groups for Ribofuranosides
The choice of protecting groups for the ribofuranose hydroxyls must be carefully considered based on their stability, ease of removal, and their influence on the glycosylation reaction.
| Protecting Group | Abbreviation | Type | Key Characteristics & Application | Removal Conditions |
| Benzoyl | Bz | Acyl (Ester) | Electron-withdrawing. Often used at the C-2 position to act as a "participating group," promoting the formation of 1,2-trans glycosidic linkages (β-ribofuranosides) via an intermediate dioxolanium ion.[1][4] | Basic hydrolysis (e.g., NaOMe in MeOH). |
| Benzyl | Bn | Ether | Electron-donating. Considered a "non-participating" group, generally favoring 1,2-cis linkages (α-ribofuranosides).[5] Very stable to a wide range of reaction conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C).[6] |
| tert-Butyldimethylsilyl | TBDMS | Silyl Ether | Bulky group often used for selective protection of the primary C-5 hydroxyl. Stable to many conditions but can be removed selectively. | Fluoride sources (e.g., TBAF in THF).[7] |
| Tetraisopropyldisiloxane | TIPDS | Cyclic Silyl Ether | Bidentate protecting group that can simultaneously protect the C-3 and C-5 hydroxyls, constraining the ring conformation.[8][9] | Fluoride sources (e.g., TBAF in THF).[7] |
| Acetyl | Ac | Acyl (Ester) | Similar to Benzoyl but can be more labile. Often used to protect the anomeric (C-1) position as a leaving group precursor.[7][8] | Mild basic hydrolysis. |
The Principle of Orthogonal Protection
For the synthesis of complex or branched oligosaccharides, an "orthogonal" protection strategy is essential.[4][10] This involves using multiple protecting groups on the same molecule that can be removed under distinct reaction conditions without affecting the others.[4] For example, a ribofuranoside might be protected with benzyl ethers (removed by hydrogenation), a TBDMS ether (removed by fluoride), and a benzoyl ester (removed by base), allowing for the sequential unmasking of specific hydroxyl groups for further glycosylation.
Diagram 1: Protecting Group Strategy for a Ribofuranoside Monomer This diagram illustrates the strategic placement of different classes of protecting groups on a D-ribofuranose scaffold to enable regioselective glycosylation.
Section 2: Core Glycosylation Methodologies
Glycosylation is the reaction that forms the critical glycosidic bond between a glycosyl donor (the activated sugar with a leaving group at the anomeric position) and a glycosyl acceptor (the sugar unit with a free hydroxyl group).[11] The choice of donor, acceptor, and activation method dictates the success and stereochemical outcome of the coupling.
The Trichloroacetimidate Method
One of the most robust and widely used methods for glycosylation involves the use of glycosyl trichloroacetimidate donors.[12][13] This method, often referred to as the Schmidt Glycosylation, offers high yields under mild conditions.
Mechanism Overview:
-
Donor Formation: A hemiacetal (a sugar with a free -OH at C-1) is reacted with trichloroacetonitrile in the presence of a weak base (e.g., DBU) to form the highly reactive trichloroacetimidate donor.
-
Activation: The donor is activated with a catalytic amount of a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[12][13]
-
Nucleophilic Attack: The activated donor is attacked by a free hydroxyl group from the acceptor molecule.
-
Product Formation: The glycosidic bond is formed, releasing trichloroacetamide as a byproduct.
The stereochemical outcome is heavily influenced by the C-2 protecting group. A participating group like benzoyl will lead to the β-anomer, while a non-participating group like benzyl typically yields a mixture of anomers, often favoring the α-anomer due to the anomeric effect.[5]
Diagram 2: The Schmidt Trichloroacetimidate Glycosylation Workflow This flowchart outlines the key steps in a typical glycosylation reaction using the trichloroacetimidate method, from donor preparation to final product formation.
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Application Notes & Protocols: Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside as a Versatile Precursor for C-Nucleoside Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
C-nucleosides, where the anomeric carbon of the ribose moiety is linked to a heterocycle via a carbon-carbon bond, represent a critical class of compounds in medicinal chemistry. Their enhanced stability against enzymatic cleavage compared to natural N-nucleosides makes them attractive candidates for antiviral and anticancer therapies.[1][2] A cornerstone in the synthesis of these vital analogues is the appropriately protected ribose precursor. This guide details the application of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, a stable and versatile starting material, for the stereoselective synthesis of C-nucleosides. We provide in-depth explanations of synthetic strategies, the rationale behind experimental choices, and detailed, field-proven protocols for key transformations.
The Strategic Importance of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
The choice of a precursor in carbohydrate chemistry dictates the feasibility, yield, and stereochemical outcome of the subsequent reactions. Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside offers several distinct advantages:
-
Robust Protection: The benzyl (Bn) ethers at the 2, 3, and 5 positions are stable to a wide range of reaction conditions, including acidic and basic environments, and organometallic reagents. This stability is crucial for multi-step syntheses. They can be reliably removed under neutral conditions via catalytic hydrogenolysis.
-
Anomeric Control: The methyl glycoside at the anomeric (C1) position serves as a temporary protecting group. More importantly, it can be readily converted into a more reactive species or leaving group (e.g., halide, acetate, or thioether), thereby activating the C1 position for nucleophilic attack by a carbon-based nucleophile.[3][4]
-
Stereochemical Influence: The bulky benzyl group at the adjacent C2 position provides significant steric hindrance on the β-face of the furanose ring. This inherent structural feature can be exploited to direct incoming nucleophiles to the α-face, allowing for predictable stereocontrol in many C-glycosylation reactions.[5][6]
Caption: Key structural features of the C-nucleoside precursor.
Synthesis of the Precursor: Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
The preparation of the title compound begins with commercially available D-ribose. The typical sequence involves Fischer glycosylation to form the methyl ribofuranoside, followed by benzylation of the free hydroxyl groups.
Caption: Overview of the precursor synthesis from D-ribose.
Protocol 1: Preparation of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
Expert Insight: This protocol utilizes sodium hydride (NaH) as a strong base to deprotonate the hydroxyl groups, forming alkoxides that readily react with benzyl bromide. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching the base. While Fischer glycosylation produces a mixture of anomers, the benzylated products can often be separated by column chromatography.
Materials:
-
Methyl D-ribofuranoside (anomeric mixture)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Carefully wash the NaH dispersion (4.5 eq.) with hexanes under an argon atmosphere to remove the mineral oil. Decant the hexanes.
-
Suspend the washed NaH in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl D-ribofuranoside (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C. Add Benzyl Bromide (4.0 eq.) dropwise. Caution: This reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Pour the mixture into saturated aqueous NH₄Cl solution and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the anomers and impurities.[7] The β-anomer is typically the less polar product.
Expected Outcome: The product is obtained as a colorless oil or a white solid. Characterization by ¹H and ¹³C NMR is essential to confirm the structure and anomeric configuration (the anomeric proton H-1 of the β-isomer typically appears as a singlet around 4.9 ppm).
Application in C-Nucleoside Synthesis: Core Strategies and Protocols
The conversion of methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside into a C-nucleoside hinges on forming a C-C bond at the anomeric center. This is most commonly achieved by transforming the anomeric methoxy group into a good leaving group, generating a transient oxocarbenium ion, which is then trapped by a carbon nucleophile.[3][8]
Caption: The oxocarbenium ion pathway for C-nucleoside synthesis.
Strategy A: Lewis Acid-Mediated Coupling with Organosilicon Reagents
Expert Insight: This powerful strategy involves the reaction of an activated glycosyl donor with a mild carbon nucleophile, such as an allylsilane or a silyl enol ether, in the presence of a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂).[3][9] The Lewis acid facilitates the departure of the leaving group at C1, generating the key oxocarbenium ion intermediate. The stereochemical outcome is often governed by stereoelectronic effects and the steric hindrance of the C2-benzyl group, favoring α-attack.[8][10]
Protocol 2: Synthesis of an Allyl C-Nucleoside Analogue
Materials:
-
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (1.0 eq.)
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Allyltrimethylsilane (3.0 eq.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine, Anhydrous MgSO₄
-
Silica Gel
Procedure:
-
Activation Step (Preparation of Glycosyl Acetate): a. Dissolve the precursor (1.0 eq.) in a mixture of pyridine and acetic anhydride (2:1 v/v). b. Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material. c. Co-evaporate with toluene under reduced pressure to remove pyridine, yielding the crude 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranoside as an anomeric mixture. This is often used directly in the next step without further purification.
-
C-Glycosylation Step: a. Dissolve the crude glycosyl acetate and allyltrimethylsilane (3.0 eq.) in anhydrous DCM under an argon atmosphere. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add TMSOTf (1.2 eq.) dropwise via syringe. The solution may change color. d. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Allow the mixture to warm to room temperature, then transfer to a separatory funnel. c. Separate the layers and extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. e. Purify the residue by silica gel column chromatography (e.g., 10:1 Hexanes:EtOAc) to afford the desired allyl C-riboside, typically as a mixture of anomers with the α-anomer predominating.
Strategy B: Coupling with Organometallic Reagents
Expert Insight: Organometallic reagents, such as organolithiums and Grignard reagents, are potent carbon nucleophiles capable of forming C-C bonds with electrophilic sugars.[11] A highly effective approach involves first converting the protected ribofuranoside into the corresponding 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone. This lactone then serves as an excellent electrophile for the addition of organometallic reagents, which, after reductive workup, yields the C-nucleoside. This strategy was famously employed in early syntheses of Remdesivir's core.[12]
Protocol 3: Synthesis via a Lactone Intermediate and an Aryllithium Reagent
Materials:
-
2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (prepared from the title precursor via oxidation)
-
Aryl Bromide (e.g., 1-bromonaphthalene) (1.5 eq.)
-
n-Butyllithium (n-BuLi) (1.5 eq.)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous THF, Anhydrous DCM
-
Saturated aqueous NH₄Cl
Procedure:
-
Preparation of the Organometallic Reagent: a. Dissolve the aryl bromide (1.5 eq.) in anhydrous THF under argon. b. Cool to -78 °C. c. Add n-BuLi (1.5 eq.) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete lithium-halogen exchange.
-
Addition to Lactone: a. Dissolve the 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 eq.) in anhydrous THF and cool to -78 °C. b. Slowly transfer the freshly prepared aryllithium solution into the lactone solution via cannula. c. Stir at -78 °C for 1-2 hours. The reaction should form a hemiacetal (lactol) intermediate.
-
Reductive Glycosylation: a. To the cold solution of the lactol, add anhydrous DCM. b. Add triethylsilane (Et₃SiH) (3.0 eq.), followed by the dropwise addition of BF₃·OEt₂ (2.0 eq.). c. Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours. The use of Et₃SiH/BF₃·OEt₂ typically favors the formation of the β-anomer.[3]
-
Work-up and Purification: a. Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C. b. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. c. Purify by column chromatography to yield the aryl C-nucleoside.
Summary of Methodologies
The choice of synthetic strategy depends on the desired nucleophile and stereochemical outcome. Below is a comparative summary.
| Strategy | Activation Method | Typical Nucleophile | Key Reagent(s) | Predominant Anomer | Advantages | Considerations |
| A: Lewis Acid | Glycosyl Acetate/Halide | Allylsilane, Silyl Enol Ether, Electron-rich Arenes | TMSOTf, BF₃·OEt₂ | α (typically) | Mild conditions, good functional group tolerance. | Requires pre-activation of the anomeric center. |
| B: Organometallic | Lactone Intermediate | Aryllithium, Grignard Reagents, Alkynylmagnesium bromide[13] | n-BuLi, i-PrMgCl | β (with reductive workup) | Access to a wide range of aryl/heteroaryl groups. | Requires strongly basic/nucleophilic reagents; sensitive to moisture. |
Final Deprotection
The final step in synthesizing the target C-nucleoside is the removal of the benzyl protecting groups. This is reliably achieved by catalytic hydrogenation.
Protocol 4: Global Debenzylation
Materials:
-
Protected C-nucleoside
-
Palladium on Carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzylated C-nucleoside in MeOH or EtOAc.
-
Carefully add Pd/C catalyst (approx. 10-20% by weight of the substrate) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the suspension vigorously under a positive pressure of H₂ (balloon or ~50 psi) at room temperature until TLC analysis shows the complete disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected C-nucleoside.
References
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Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available at: [Link]
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Available at: [Link]
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Direct and Catalytic C-Glycosylation of Arenes: Expeditious Synthesis of the Remdesivir Nucleoside. Angewandte Chemie International Edition. Available at: [Link]
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(PDF) Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ResearchGate. Available at: [Link]
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Synthesis of Antiviral Nucleoside Analogue Remdesivir. Organic Chemistry Portal. Available at: [Link]
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Synthesis of C-Arylnucleoside Analogues. Molecules. Available at: [Link]
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Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
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Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry. Available at: [Link]
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C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. Available at: [Link]
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Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society. Available at: [Link]
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Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Organic & Biomolecular Chemistry. Available at: [Link]
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Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Organic Letters. Available at: [Link]
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C-nucleoside studies. Part I. Synthesis of [2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosyl]ethyne. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Organometallic Nucleoside Analogues with Ferrocenyl Linker Groups: Synthesis and Cancer Cell Line Studies. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of C-arylnucleoside analogues. Molecules. Available at: [Link]
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Synthetic approaches to C-nucleosides. ResearchGate. Available at: [Link]
-
Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules. Available at: [Link]
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Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. Available at: [Link]
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Synthesis of C-Arylnucleoside Analogues. Molecules. Available at: [Link]
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Organometallic nucleosides—Synthesis, transformations, and applications. ResearchGate. Available at: [Link]
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C-nucleoside studies. Part 13. A new synthesis of 2,3,5-tri-O-benzyl-α(and β). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions. Semantic Scholar. Available at: [Link]
-
Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science. Available at: [Link]
-
Synthesis of organometallic reagents. YouTube. Available at: [Link]
-
C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-beta-(and alpha) - PubMed. PubMed. Available at: [Link]
-
(PDF) C-Glycosylation. ResearchGate. Available at: [Link]
-
Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions. PubMed. Available at: [Link]
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Stereochemical Aspects of the C-Glycosylation of Pyranosides and Furanosides. Synthesis. Available at: [Link]
-
Themed collection Glycosylation: New methodologies and applications. RSC Publishing. Available at: [Link]
-
Stereoselective C -Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. ResearchGate. Available at: [Link]
-
Switchable and stereospecific C-glycosylation strategy via formal functional group deletion. ChemRxiv. Available at: [Link]
-
Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Available at: [Link]
-
ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. J-STAGE. Available at: [Link]14-01111/_pdf)
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Synthesis of 2'-C-Branched Ribonucleosides from Protected Ribose: An Application Note and Protocol Guide
Abstract
2'-C-branched ribonucleosides represent a pivotal class of molecules in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, particularly as antiviral and anticancer agents. The introduction of a carbon substituent at the 2'-position of the ribose moiety can profoundly influence the nucleoside's conformation, metabolic stability, and interaction with key cellular enzymes. This technical guide provides a comprehensive overview of the synthetic strategies for accessing these valuable compounds, starting from appropriately protected ribose derivatives. We will delve into the critical aspects of protecting group strategy, the diastereoselective installation of the 2'-C-branch, and the subsequent stereocontrolled glycosylation to afford the target nucleosides. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this important area of synthetic organic chemistry.
Introduction: The Significance of 2'-C-Branched Ribonucleosides
The 2'-hydroxyl group of natural ribonucleosides plays a crucial role in the structure and function of RNA.[1] Chemical modification at this position, particularly the introduction of a carbon-based substituent, leads to nucleoside analogues with unique properties. For instance, the presence of a 2'-C-methyl group can sterically hinder the action of viral RNA-dependent RNA polymerases, acting as a chain terminator for viral replication.[2][3] This mechanism is the basis for the potent antiviral activity of several clinically important drugs. Furthermore, modifying the 2'-position can enhance the metabolic stability of the nucleoside by preventing degradation by cellular enzymes.[4]
The synthesis of these analogues, however, presents considerable challenges, primarily centered around the stereocontrolled formation of two key chiral centers: the 2'-carbon bearing the branch and the anomeric C1' center.[5][6] This guide will outline robust and field-proven methodologies to navigate these synthetic hurdles.
Strategic Planning: The Convergent Approach
A common and versatile strategy for the synthesis of 2'-C-branched ribonucleosides is the convergent approach. This method involves the separate synthesis of a modified 2-C-branched ribofuranose sugar and a nucleobase, followed by their coupling in a glycosylation reaction.[2][7] This strategy offers significant flexibility, allowing for the preparation of a diverse library of analogues by pairing different modified sugars with various nucleobases.
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Application Notes and Protocols for the Deprotection of Benzyl Groups in Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Benzyl Ethers in Ribofuranoside Chemistry
In the intricate landscape of carbohydrate chemistry, particularly in the synthesis of nucleoside analogues and other glycoconjugates, the judicious use of protecting groups is paramount. Benzyl ethers stand out as a robust and versatile choice for the protection of hydroxyl groups due to their stability across a wide range of reaction conditions, including acidic and basic media.[1] Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a key intermediate in the synthesis of various biologically active molecules, where the benzyl groups mask the hydroxyl functionalities of the ribose moiety, allowing for selective modifications at other positions.[2][3]
The ultimate success of a synthetic route often hinges on the efficient and clean removal of these protecting groups to unveil the final product. The deprotection of benzyl ethers, or debenzylation, is a critical step that requires careful consideration of the substrate's overall functionality to avoid undesired side reactions. This application note provides a detailed guide to the most effective methods for the deprotection of benzyl groups from this compound, offering insights into the mechanistic underpinnings and practical execution of these transformations.
Comparative Overview of Debenzylation Strategies
The selection of a debenzylation method is dictated by the presence of other functional groups in the molecule and the desired scale of the reaction. The three primary strategies for cleaving benzyl ethers are catalytic hydrogenation, dissolving metal reduction, and Lewis acid-mediated cleavage.[4] Each approach has its distinct advantages and limitations, which are summarized in the table below.
| Method | Reagents | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, high-yielding, clean byproducts (toluene).[5][6] | Reduces other functional groups (alkenes, alkynes, azides).[7] Catalyst can be pyrophoric.[6] | Catalyst choice and solvent can be crucial for multi-benzylated substrates.[8] |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., ammonium formate, formic acid) | Avoids the use of flammable H₂ gas.[6] Generally fast and efficient.[9] | Can still reduce other sensitive groups. Large amounts of catalyst may be needed with formic acid.[9] | Useful for small-scale reactions where handling H₂ is inconvenient. |
| Dissolving Metal Reduction (Birch Reduction) | Na, liquid NH₃ | Powerful and effective for sterically hindered ethers.[8] | Harsh conditions, not compatible with many functional groups.[7][10] Requires specialized equipment for handling liquid ammonia. | Over-reduction is a risk if the reaction is not carefully controlled.[11] |
| Lewis Acid-Mediated Cleavage | Lewis acids (e.g., BCl₃, TFA) | Can be highly chemoselective.[12] | Can be harsh and require anhydrous conditions. Cation scavengers may be necessary.[12] | Substrate must be stable to strong acids.[12] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
Catalytic hydrogenolysis is the most common and generally the cleanest method for benzyl group removal.[5] The reaction proceeds via the cleavage of the C-O bond by hydrogen on the surface of a palladium catalyst.[6]
Mechanism Insight: The process involves the adsorption of the benzyl ether and molecular hydrogen onto the palladium surface. The H-H bond is cleaved to form palladium hydride species, which then reductively cleave the benzylic C-O bond. The resulting products, the deprotected alcohol and toluene, desorb from the catalyst surface.
Figure 1: Catalytic Hydrogenolysis Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (15-20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% of Pd) to the solution. For multi-benzylated substrates, a combination of solvents like THF/MeOH or EA/THF/MeOH can be beneficial.[8]
-
Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere. For larger scale reactions, a Parr hydrogenation apparatus is recommended.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mixing of the solid catalyst, liquid solution, and gaseous hydrogen.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas such as nitrogen or argon.
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent.
-
Safety Note: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. It is good practice to quench the catalyst on the Celite® pad with water before disposal.[6]
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl beta-D-ribofuranoside. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a convenient alternative to using flammable and potentially hazardous hydrogen gas, making it well-suited for smaller-scale laboratory preparations.[6] Ammonium formate serves as the in-situ source of hydrogen.
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Application Notes and Protocols for the Selective Debenzylation of Poly-Benzylated Sugars
Introduction: The Benzyl Group in Carbohydrate Synthesis
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity in complex syntheses. Among the arsenal of protecting groups, the benzyl (Bn) ether stands out for its exceptional stability across a wide range of reaction conditions, including acidic and basic media.[1][2][3] This robustness makes it an ideal "permanent" protecting group, intended to shield hydroxyl functionalities throughout a multi-step synthesis.
However, the very stability that makes the benzyl group so valuable also presents a significant challenge: its removal. The synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics often hinges on the ability to selectively remove a specific benzyl group while others, and other sensitive functionalities, remain intact.[4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, comparative methodologies, and field-proven protocols for the selective debenzylation of poly-benzylated sugars.
Core Principles of Selective Debenzylation
Achieving selectivity in the cleavage of a specific benzyl ether from a poly-benzylated carbohydrate is not a matter of chance. It is a carefully controlled process governed by several key factors:
-
Electronic and Steric Effects: The inherent reactivity of a benzyl group can be influenced by its position on the sugar ring. Anomeric benzyl ethers, for instance, are often more labile than those at other positions due to their acetal-like character.[5] Steric hindrance around a specific benzyl group can also impede reagent or catalyst access, providing a basis for selectivity.
-
Catalyst and Reagent Choice: The selection of the catalyst or chemical reagent is the most critical determinant of selectivity. Different catalytic systems exhibit different sensitivities to the electronic and steric environment of the benzyl group.[4] For example, some Lewis acids can coordinate with neighboring oxygen atoms to direct cleavage to a specific site.[6][7]
-
Reaction Conditions: Parameters such as solvent, temperature, pressure, and reaction time can be fine-tuned to favor the cleavage of one benzyl group over another. Milder conditions will typically cleave the most reactive group first, allowing the reaction to be stopped before other groups are affected.[8]
Major Strategies for Selective Debenzylation
The methodologies for benzyl ether cleavage can be broadly categorized into reductive, oxidative, and acid-mediated approaches. Each strategy possesses unique advantages and limitations, making the choice dependent on the specific substrate and the desired synthetic outcome.
Reductive Methods
Reductive cleavage is the most traditional and widely used approach for debenzylation.
-
Catalytic Hydrogenolysis: This classic method involves the use of hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly Palladium on carbon (Pd/C).[9] While highly effective for global debenzylation (removing all benzyl groups), achieving selectivity can be difficult.[9] Other catalysts like Pearlman's catalyst (Pd(OH)₂/C) or Raney Nickel are also employed, sometimes offering different selectivity profiles.[4][9] This method is incompatible with other reducible functional groups like alkenes, alkynes, or azides.
-
Catalytic Transfer Hydrogenation (CTH): CTH has emerged as a powerful and safer alternative to classical hydrogenolysis.[8] This technique avoids the use of flammable, high-pressure hydrogen gas by generating hydrogen in situ from a donor molecule.[8] The choice of hydrogen donor is crucial for modulating reactivity and selectivity. Common donors include ammonium formate, formic acid, isopropanol, and triethylsilane.[1][10][11] CTH often proceeds under milder conditions, enhancing its selectivity and making it a workhorse method in modern carbohydrate synthesis.[1][8]
Oxidative Methods
Oxidative cleavage provides an orthogonal approach that is particularly useful when the substrate contains functional groups sensitive to reduction.
-
DDQ-Mediated Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a key reagent for this approach. While it is most effective for cleaving electron-rich p-methoxybenzyl (PMB) ethers, recent advancements have enabled its use for standard benzyl ethers through visible-light photoredox catalysis.[2][12] This mild, innovative method allows for the debenzylation of substrates in the presence of azides, alkenes, and other reducible moieties, which would not survive hydrogenolysis.[12][13]
Lewis Acid-Mediated Methods
Lewis acids can effect the cleavage of benzyl ethers, often with high regioselectivity based on chelation control.
-
Boron Trichloride (BCl₃): BCl₃ is a powerful Lewis acid that can selectively cleave benzyl ethers, particularly those oriented in a 1,2- or 1,3-cis relationship on the sugar ring.[6][7] This selectivity is proposed to arise from the formation of a five- or six-membered chelate between the boron center and two adjacent oxygen atoms, which activates one of the benzyl groups for cleavage.[7] This method requires careful control of stoichiometry and temperature to avoid unwanted side reactions.
Comparative Analysis of Debenzylation Methods
The selection of an appropriate debenzylation strategy is critical for synthetic success. The table below summarizes the key features of the primary methods.
| Feature | Catalytic Transfer Hydrogenation (CTH) | Visible-Light Oxidative (DDQ) | Lewis Acid-Mediated (BCl₃) |
| Principle | Reductive Cleavage | Oxidative Cleavage | Acid-Mediated Cleavage |
| Common Reagents | Pd/C, Pd(OH)₂/C with NH₄HCO₂, HCOOH, etc.[1][8][9] | DDQ, tert-butyl nitrite (TBN), H₂O, 525 nm LED.[4][12] | BCl₃, cation scavenger (e.g., pentamethylbenzene).[2][7] |
| Selectivity | Good to Excellent; tunable by H-donor & conditions. | Excellent chemoselectivity; regioselectivity substrate-dependent. | Excellent regioselectivity based on chelation.[7] |
| Conditions | Mild (often RT, atmospheric pressure).[8] | Very Mild (RT, visible light).[12] | Low temperature (-78 °C to 0 °C). |
| Advantages | Safe (no H₂ gas), versatile, widely applicable.[8] | Tolerates reducible groups (azides, alkenes), mild.[12][13] | High regioselectivity for specific stereochemistries. |
| Disadvantages | Catalyst can be poisoned by sulfur; incompatible with reducible groups. | Not suitable for global deprotection; requires photochemical setup.[12][13] | Reagent is corrosive and moisture-sensitive; limited to specific substrates. |
Visualizations: Workflows and Logic
dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="General Experimental Workflow for Selective Debenzylation", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
sub [label="Dissolve Substrate\nin appropriate solvent"]; reagents [label="Add Catalyst/Reagent\n& H-Donor/Activator"]; reaction [label="Maintain Reaction\n(Stirring, Temp Control)"]; tlc [label="Monitor Progress\n(e.g., by TLC)"]; quench [label="Quench Reaction\n(if necessary)"]; filter [label="Work-up: Filter Catalyst\n(e.g., through Celite®)"]; extract [label="Work-up: Extraction\n& Solvent Removal"]; purify [label="Purification\n(e.g., Column Chromatography)"]; analyze [label="Characterize Product\n(NMR, MS)"];
sub -> reagents -> reaction -> tlc; tlc -> reaction [label="Incomplete"]; tlc -> quench [label="Complete"]; quench -> filter -> extract -> purify -> analyze; } dot Caption: General experimental workflow for catalytic debenzylation.
dot digraph "Method_Selection_Logic" { graph [fontname="Arial", label="Logic for Choosing a Debenzylation Method", labelloc=t, fontsize=14]; node [shape=diamond, style=filled, fontname="Arial", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; end_node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#EA4335"];
start [label="Substrate Contains\nReducible Groups?\n(e.g., Alkenes, Azides)"]; lewis_acid [label="Specific Regioselectivity\nNeeded via Chelation?"]; cth [label="General/Tunable\nSelectivity Needed?"];
start -> lewis_acid [label="No"]; start -> end_node_oxidative [label="Yes"];
lewis_acid -> end_node_lewis [label="Yes"]; lewis_acid -> cth [label="No"];
cth -> end_node_cth [label="Yes"];
end_node_oxidative [label="Use Oxidative Method\n(Visible Light/DDQ)", fillcolor="#4285F4"]; end_node_lewis [label="Use Lewis Acid\n(e.g., BCl3)"]; end_node_cth [label="Use Catalytic Transfer\nHydrogenation (CTH)"]; } dot Caption: Decision tree for selecting a debenzylation method.
Detailed Experimental Protocols
Protocol 1: Selective Debenzylation via Catalytic Transfer Hydrogenation (CTH)
Principle: This protocol utilizes palladium on carbon (Pd/C) to catalyze the transfer of hydrogen from ammonium formate to the benzyl ether, resulting in reductive cleavage to the free hydroxyl group and toluene. It is a mild, efficient, and widely used method for selective debenzylation.[1][8]
Materials and Reagents:
-
Poly-benzylated sugar substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH) or Ethanol (EtOH), HPLC grade
-
Celite® 545
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen supply for inert atmosphere (optional but recommended)
-
TLC plates, developing chamber, and appropriate stain (e.g., ceric ammonium molybdate)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected sugar derivative (1.0 mmol) in methanol (15-20 mL).[8]
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[8] Safety Note: Pd/C can be pyrophoric when dry. It is best handled as a slurry or added carefully under a gentle stream of inert gas.
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group to be cleaved) to the reaction mixture in one portion.[8] The addition may cause some effervescence and the reaction may become warm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a more polar product spot indicates the reaction is proceeding.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to carefully remove the palladium catalyst.[8]
-
Washing: Wash the filter cake (Celite® and catalyst) thoroughly with several portions of methanol or the reaction solvent to ensure complete recovery of the product.[8]
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude residue can then be purified by flash column chromatography on silica gel to yield the deprotected sugar.[4]
Protocol 2: Visible-Light-Mediated Oxidative Debenzylation
Principle: This protocol employs a photoredox-catalyzed reaction where DDQ, activated by visible light, acts as a photooxidant to cleave the benzyl ether. This method is exceptionally mild and tolerates a wide variety of functional groups that are sensitive to reductive conditions.[12][13]
Materials and Reagents:
-
Poly-benzylated sugar substrate
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
tert-Butyl nitrite (TBN) - for catalytic protocol
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Reaction vessel (e.g., borosilicate vial or flask)
-
525 nm LED light source
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the benzyl-protected sugar (100 µmol) in dichloromethane (5 mL).[4]
-
Reagent Addition: Add DDQ (25 mol%, 25 µmol for the catalytic protocol) and tert-butyl nitrite (TBN, 200 µmol).[4]
-
Water Addition: Add deionized water (50 µL). The reaction should be left open to the air.[4]
-
Irradiation: Irradiate the vigorously stirred mixture with a 525 nm LED light source at room temperature.[4] The reaction vessel should be positioned to ensure even illumination.
-
Reaction Monitoring: Monitor the reaction by TLC. Reaction times can vary from minutes to a few hours depending on the substrate.[4]
-
Work-up and Purification: Upon completion, the reaction mixture can often be concentrated directly onto silica gel.
-
Purification: Purify the product directly by flash column chromatography to isolate the desired deprotected compound.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (CTH) | 1. Inactive catalyst. 2. Insufficient hydrogen donor. 3. Catalyst poisoning (e.g., by sulfur-containing groups). | 1. Use fresh Pd/C or a different catalyst like Pd(OH)₂/C. 2. Add more ammonium formate in portions. 3. Oxidative or Lewis acid methods may be required if sulfur is present. |
| Low Yield | 1. Product adsorbed onto catalyst. 2. Incomplete reaction. 3. Product degradation. | 1. Wash the Celite®/catalyst pad extensively with a more polar solvent (e.g., add 1% acetic acid to MeOH). 2. Increase reaction time or temperature. 3. Use milder conditions or a different deprotection method. |
| Multiple Products / Lack of Selectivity | 1. Reaction conditions are too harsh (time/temp). 2. Reagent stoichiometry is incorrect. | 1. Reduce reaction time and/or temperature. Monitor carefully by TLC and quench as soon as the desired product is formed. 2. Carefully control the equivalents of reagents (e.g., BCl₃). |
| Reaction Stalls (Oxidative) | 1. Insufficient light exposure. 2. Degradation of DDQ. | 1. Ensure the reaction vessel is close to the light source and the mixture is well-stirred. 2. Use fresh DDQ. |
Conclusion
The selective debenzylation of poly-benzylated sugars is a cornerstone of modern carbohydrate synthesis. While classical hydrogenolysis remains a valuable tool for global deprotection, the demand for greater selectivity has driven the development and refinement of alternative methods. Catalytic transfer hydrogenation offers a safer and more tunable reductive strategy, while visible-light oxidative methods and Lewis acid-mediated cleavage provide powerful, orthogonal approaches for highly functionalized and sensitive substrates. A thorough understanding of the principles behind each method, combined with careful optimization of reaction conditions, empowers the synthetic chemist to strategically unveil hydroxyl groups, paving the way for the construction of complex and biologically significant carbohydrate structures.
References
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Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113. 1
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BenchChem. (2025). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. BenchChem. 8
-
BenchChem. (2025). Efficacy of different catalysts for debenzylation of protected sugars. BenchChem. 4
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Jicsinszky, L., et al. (2025). Catalytic transfer hydrogenation of sugar derivatives. ResearchGate. 10
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Davies, S. G., et al. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University. 14
-
Boons, G. J., et al. A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Unknown Source. 15
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Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(21), 4934-4950. 6
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Various Authors. (2014). How can one remove a benzyl group from benzylated sugar? ResearchGate. 16
-
Various Authors. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. 2
-
Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. 17
-
Hanessian, S., & Sahoo, S. P. (1984). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 62(7), 1400-1404. 11
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Falck, J. R., et al. (2002). Regioselective de-O-benzylation of monosaccharides. ResearchGate. 18
-
Nagornaya, A. M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-864. 12
-
Crich, D., & Li, W. (2006). Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. 5
-
Xin-Sheng, Y., et al. (2011). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 9(19), 6643-6653. 19
-
Nagornaya, A. M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-864. 13
-
Argüelles, P., et al. (2005). Regioselective debenzylation of C-glycosyl compounds by boron trichloride. Carbohydrate Research, 340(3), 481-487. 7
-
Varón Silva, D. (2016). Vlsg-4-Protecting Groups I. Max Planck Institute of Colloids and Interfaces. 20
-
van der Vorm, S., & van der Marel, G. A. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. 3
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Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogues Using Protected Ribosides
Introduction: The Enduring Significance of Nucleoside Analogues in Antiviral Therapy
Nucleoside analogues represent a cornerstone of antiviral chemotherapy, with a rich history of clinical success against a multitude of viral pathogens, including HIV, hepatitis B and C, herpesviruses, and emerging threats like SARS-CoV-2.[1][2][3] Their mechanism of action hinges on their structural mimicry of natural nucleosides, the fundamental building blocks of DNA and RNA.[1] This molecular deception allows them to be recognized and processed by viral polymerases, leading to chain termination of the nascent viral nucleic acid or the introduction of mutations, ultimately inhibiting viral replication.[4][5] The chemical synthesis of these potent therapeutic agents is a sophisticated process that relies heavily on the strategic use of protecting groups to achieve the desired regioselectivity and stereoselectivity. This guide provides a detailed overview of the key synthetic strategies, with a focus on the practical application of protected ribosides in the construction of novel antiviral nucleoside analogues.
The journey from a simple sugar and a nucleobase to a potent antiviral drug is fraught with challenges, including the management of multiple reactive functional groups and the precise control of stereochemistry at the anomeric center.[6] The hydroxyl groups of the ribose moiety and the exocyclic amino groups of the nucleobases must be temporarily masked to prevent unwanted side reactions during the crucial glycosylation step, where the sugar and the base are coupled.[][8] The choice of protecting groups is paramount, as they must be stable under the reaction conditions for their installation and subsequent transformations, yet readily removable under mild conditions to unveil the final active compound.[]
This document will delve into the core principles of protecting group strategy, explore the most common and effective glycosylation methodologies, provide detailed step-by-step protocols for key synthetic transformations, and discuss the critical final steps of deprotection and purification.
Part 1: The Strategic Selection of Protecting Groups for Ribose
The ribose sugar contains three hydroxyl groups at the 2', 3', and 5' positions, each with the potential to interfere with the desired chemical transformations. Therefore, a well-defined protecting group strategy is essential for a successful synthesis. The choice of protecting groups is dictated by the overall synthetic plan, including the nature of the nucleobase, the desired glycosylation method, and the conditions required for subsequent modifications.
Common Protecting Groups for Ribose Hydroxyls
| Protecting Group | Abbreviation | Key Features & Rationale for Use |
| Acyl Groups | ||
| Acetyl | Ac | Readily introduced and removed. The 2'-O-acetyl group can provide anchimeric assistance in glycosylation reactions, favoring the formation of the desired β-anomer.[9] |
| Benzoyl | Bz | More sterically hindered and generally more stable than acetyl groups. Can also provide anchimeric assistance.[] |
| Silyl Ethers | ||
| tert-Butyldimethylsilyl | TBDMS | Offers good stability under a range of conditions but can be selectively removed with fluoride reagents (e.g., TBAF). Commonly used for 2'-OH protection in RNA synthesis.[] |
| Triisopropylsilyl | TIPS | A bulkier silyl ether, providing enhanced stability. |
| Acetal/Ketal Groups | ||
| Isopropylidene (Acetonide) | - | Concomitantly protects the 2' and 3' hydroxyls as a cyclic ketal. This is particularly useful for reactions at the 5'-position.[10] Readily removed under acidic conditions. |
| Benzyl Ethers | Bn | Very stable protecting groups, resistant to a wide range of acidic and basic conditions. Typically removed by hydrogenolysis.[4] |
The selection of a protecting group strategy often involves a balance between stability and ease of removal. For instance, while benzyl ethers offer robust protection, their removal via hydrogenolysis may not be compatible with certain nucleobases.[] Conversely, acyl groups, while easily removed, may be too labile for multi-step syntheses.
Part 2: The Cornerstone of Synthesis: N-Glycosylation Methodologies
The formation of the C-N bond between the anomeric carbon of the ribose and the nitrogen of the nucleobase is the defining step in nucleoside synthesis. Several methods have been developed to achieve this crucial transformation, with the Vorbrüggen glycosylation being one of the most widely employed due to its mild conditions and generally good stereoselectivity.[9][11][12]
The Vorbrüggen Glycosylation: A Powerful and Versatile Method
The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, involves the coupling of a silylated nucleobase with an electrophilic ribose derivative, typically a 1-O-acyl or 1-O-alkyl riboside, in the presence of a Lewis acid catalyst.[9]
Mechanism of the Vorbrüggen Glycosylation
The reaction proceeds through the formation of a key intermediate, an oxocarbenium ion, which is then attacked by the silylated nucleobase. The stereochemical outcome of the reaction is often controlled by the nature of the protecting group at the 2'-position of the ribose. A participating group, such as an acetyl or benzoyl group, at the 2'-position can form a cyclic acyloxonium ion intermediate, which shields the α-face of the ribose ring. This forces the incoming nucleobase to attack from the β-face, leading to the stereoselective formation of the desired β-nucleoside.[9]
Caption: Mechanism of the Vorbrüggen glycosylation with anchimeric assistance.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the key stages in the synthesis of a generic antiviral nucleoside analogue. These should be considered as templates and may require optimization based on the specific substrate and desired product.
Protocol 1: Per-O-acylation of D-Ribose
Objective: To protect all hydroxyl groups of D-ribose with acyl groups, preparing it for the glycosylation reaction.
Materials:
-
D-Ribose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend D-ribose (1.0 eq) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
The crude product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.
Protocol 2: Vorbrüggen N-Glycosylation
Objective: To couple the protected ribose with a silylated nucleobase to form the protected nucleoside.
Materials:
-
Per-O-acylated ribose (from Protocol 1)
-
Nucleobase (e.g., uracil, adenine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the nucleobase (1.2 eq) in HMDS (5-10 volumes). Add a catalytic amount of (NH₄)₂SO₄.
-
Heat the mixture to reflux and stir until the solution becomes clear, indicating complete silylation (typically 2-4 hours).
-
Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as a solid or oil.
-
Glycosylation: Dissolve the per-O-acylated ribose (1.0 eq) and the silylated nucleobase in anhydrous DCE.
-
Cool the solution to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows the formation of the product and consumption of the starting materials (typically 4-12 hours).
-
Quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the protected nucleoside.
Protocol 3: Deprotection of the Nucleoside Analogue
Objective: To remove the protecting groups from the ribose and nucleobase to yield the final antiviral nucleoside analogue.
Materials:
-
Protected nucleoside (from Protocol 2)
-
Methanolic ammonia (saturated at 0 °C)
-
Methanol (MeOH)
-
Pressure vessel (if necessary)
-
Silica gel or reversed-phase silica gel for purification
Procedure (for Acyl and Benzoyl Groups):
-
Dissolve the protected nucleoside (1.0 eq) in methanolic ammonia in a sealed pressure vessel.
-
Stir the solution at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the vessel and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method, such as silica gel chromatography, reversed-phase chromatography, or recrystallization, to obtain the pure nucleoside analogue.[13][14][15]
Note: The choice of deprotection conditions is highly dependent on the protecting groups used. For silyl ethers, fluoride-based deprotection (e.g., TBAF in THF) is employed. For benzyl ethers, catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) is the standard method.[4][16]
Part 4: Advanced Strategies and Considerations
The synthesis of more complex antiviral nucleoside analogues, such as Remdesivir, often requires more intricate synthetic routes and specialized reagents.[4][10][16][17][18]
The ProTide Approach: Enhancing Bioavailability
Many nucleoside analogues require intracellular phosphorylation to their active triphosphate form.[19] The initial phosphorylation step is often inefficient and can be a bottleneck in the drug's efficacy. The ProTide (prodrug of a nucleotide) strategy addresses this by delivering a pre-phosphorylated nucleoside into the cell.[19][20] This involves masking the phosphate group with moieties that are cleaved by intracellular enzymes to release the active nucleotide monophosphate.[20] The synthesis of ProTides requires additional steps to install the phosphoramidate moiety, often on the 5'-hydroxyl of the protected nucleoside.[10]
Caption: The ProTide strategy for enhanced intracellular delivery of nucleoside monophosphates.
Conclusion
The synthesis of antiviral nucleoside analogues is a dynamic and evolving field. A thorough understanding of protecting group chemistry and glycosylation methodologies is fundamental to the successful design and execution of synthetic routes to novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and development. As new viral threats emerge, the continued innovation in the synthesis of nucleoside analogues will remain a critical component of our therapeutic arsenal.
References
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Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC - NIH. (2023, October 12). National Center for Biotechnology Information. Retrieved from [Link]
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Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 9). ResearchGate. Retrieved from [Link]
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Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 12). PubMed. Retrieved from [Link]
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Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021, July 23). ACS Omega. Retrieved from [Link]
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A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. (2021, June 11). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Antiviral Nucleoside Analogue Remdesivir. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Total synthesis of remdesivir. (n.d.). PubMed Central. Retrieved from [Link]
-
Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022, July 27). ACS Omega. Retrieved from [Link]
-
Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. (2015, September 10). ACS Publications. Retrieved from [Link]
-
Synthesis of nucleosides. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021, June 16). National Center for Biotechnology Information. Retrieved from [Link]
-
Antiviral nucleoside analogs. (2021, May 14). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. (2023, May 23). Globe Thesis. Retrieved from [Link]
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Nucleobase Protection of Deoxyribo- And Ribonucleosides. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. (n.d.). IDOSI Journals Home. Retrieved from [Link]
-
On the rapid deprotection of synthetic oligonucleotides and analogs. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. (n.d.). PubMed. Retrieved from [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023, June 17). bioRxiv. Retrieved from [Link]
-
Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. (n.d.). ResearchGate. Retrieved from [Link]
-
prodrug strategies of antiviral nucleotides: - studies on enzymatically and thermally removable phosphate protecting groups. (n.d.). CORE. Retrieved from [Link]
-
Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (n.d.). ddd-UAB. Retrieved from [Link]
-
Protecting Groups for the Synthesis of Ribonucleic Acids. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis of C-Arylnucleoside Analogues. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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Application in the Synthesis of Remdesivir Impurities: A Technical Guide for Researchers
Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development
Remdesivir, a broad-spectrum antiviral agent, has been a cornerstone in the therapeutic arsenal against RNA viruses, most notably SARS-CoV-2.[1][2] As with any pharmaceutical compound, ensuring its safety and efficacy is paramount. This necessitates a thorough understanding and control of impurities that may arise during its synthesis, storage, or administration.[3][4] Impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially introduce toxicological risks.[4] This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of critical Remdesivir impurities. A comprehensive understanding of these impurities is essential for developing robust analytical methods, validating manufacturing processes, and ensuring regulatory compliance.[3][5]
This guide will delve into the mechanistic origins of key impurities, provide detailed protocols for their synthesis, and outline robust analytical methodologies for their detection and quantification. The insights provided herein are grounded in established scientific principles and aim to empower researchers to navigate the complexities of impurity profiling in the context of Remdesivir development.
Understanding the Landscape of Remdesivir Impurities
Impurities in Remdesivir can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that are introduced or formed during the multi-step synthesis of the active pharmaceutical ingredient (API).[3] They can include unreacted starting materials, intermediates, by-products, and reagents. Given the complexity of Remdesivir's synthesis, which involves approximately 23 to 25 steps, the potential for such impurities is significant.
-
Degradation Products: These impurities result from the chemical decomposition of Remdesivir under various environmental conditions such as exposure to acid, base, light, heat, or oxidizing agents.[3][6] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying these potential degradants.[2][6]
-
Metabolites: While not impurities in the traditional manufacturing sense, understanding the metabolic fate of Remdesivir is vital. Remdesivir is a prodrug that is converted intracellularly to its active triphosphate form.[1][7] The intermediate metabolites, such as GS-441524 and the alanine metabolite GS-704277, are important to monitor.[2][7]
This application note will focus on the synthesis of a key process-related impurity and a significant degradation product to provide practical, hands-on guidance.
Synthesis of Key Remdesivir Impurities: Detailed Protocols
The following protocols are designed to be illustrative and may require optimization based on specific laboratory conditions and available starting materials.
Protocol 1: Synthesis of GS-441524 (A Core Intermediate and Metabolite)
GS-441524 is the nucleoside core of Remdesivir and a primary metabolite.[7] Its presence as an impurity in the final drug product can indicate incomplete phosphoramidation during synthesis or degradation of Remdesivir.
Reaction Scheme:
Caption: A simplified workflow for the synthesis of GS-441524 from a protected ribose derivative.
Materials:
-
2,3,5-Tri-O-benzyl-D-ribonolactone
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
1,2-Dichloroethane (DCE)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Glycosylation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5-Tri-O-benzyl-D-ribonolactone and pyrrolo[2,1-f][1][2][5]triazin-4-amine in anhydrous DCE.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add TMSOTf dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Debenzylation (Deprotection):
-
Dissolve the purified glycosylated product in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete (as monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield GS-441524.
-
The product can be further purified by recrystallization if necessary.
-
Causality Behind Experimental Choices: The use of a protected ribose derivative (tri-O-benzyl) prevents unwanted side reactions at the hydroxyl groups during the crucial C-C bond formation in the glycosylation step. TMSOTf is a powerful Lewis acid that activates the lactone for nucleophilic attack by the pyrrolotriazine base. The final deprotection via catalytic hydrogenation is a clean and efficient method to remove the benzyl protecting groups, yielding the desired nucleoside.
Protocol 2: Synthesis of the P-Anilino Alanine Ester of Remdesivir (A Potential Process-Related Impurity)
This impurity can arise from the reaction of the phosphoramidate intermediate with aniline, which may be present as an impurity in the starting materials or reagents.
Reaction Scheme:
Caption: Formation of the P-Anilino Alanine Ester impurity via nucleophilic attack of aniline on a Remdesivir intermediate.
Materials:
-
GS-441524
-
(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (or a similar activated phosphoramidate reagent)
-
Aniline
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Phosphoramidation with Aniline:
-
In a flame-dried flask under an inert atmosphere, dissolve GS-441524 in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (DIPEA) to the solution.
-
In a separate flask, dissolve the activated phosphoramidate reagent and a molar equivalent of aniline in the same anhydrous solvent.
-
Slowly add the solution containing the phosphoramidate and aniline to the solution of GS-441524 at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the P-anilino alanine ester of Remdesivir.
-
Expertise & Experience: The choice of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the desired nucleophiles (the hydroxyl group of GS-441524 and aniline) in reacting with the activated phosphoramidate. The use of an activated phosphoramidate (e.g., with a nitrophenoxy leaving group) enhances the reactivity of the phosphorus center towards nucleophilic attack.
Analytical Characterization of Remdesivir and Its Impurities
A robust analytical method is essential for the separation, identification, and quantification of Remdesivir and its impurities.[2][8][9] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the technique of choice.[2][8][9][10]
Protocol 3: Stability-Indicating RP-HPLC Method
This method is designed to separate Remdesivir from its potential impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2] | Provides good retention and separation for moderately polar compounds like Remdesivir and its impurities. |
| Mobile Phase A | 0.1% Formic acid in Water[10] | Acidified mobile phase improves peak shape and ionization efficiency for mass spectrometry. |
| Mobile Phase B | Acetonitrile[10] | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B. | Allows for the separation of compounds with a range of polarities in a single run. |
| Flow Rate | 1.0 mL/min[10] | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C[11] | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 247 nm[8] or Mass Spectrometry (MS) | UV detection is suitable for quantitative analysis, while MS provides structural information for impurity identification. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh and dissolve the Remdesivir sample (or the synthesized impurity) in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical Workflow:
Caption: A streamlined workflow for the analytical characterization of Remdesivir and its impurities using HPLC.
Trustworthiness through System Suitability:
Before analyzing any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters such as:
-
Tailing factor: Should be close to 1 for symmetrical peaks.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: The degree of separation between adjacent peaks.
-
Reproducibility of retention times and peak areas: Should be within acceptable limits (e.g., %RSD < 2%).
Conclusion
The synthesis and characterization of impurities are non-negotiable aspects of pharmaceutical development and manufacturing. This application note provides a foundational framework for approaching the synthesis of key Remdesivir impurities and their subsequent analytical characterization. By understanding the "why" behind the formation of these impurities and the "how" of their synthesis and detection, researchers can develop more robust and reliable processes, ultimately contributing to the safety and efficacy of this vital antiviral medication. The protocols and methodologies outlined herein are intended to be a starting point, and further optimization and validation will be necessary for specific applications.
References
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Remdesivir - PMC - PubMed Central - NIH. (2023-02-09). Retrieved from [Link]
-
A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. (2024-11-29). Retrieved from [Link]
-
Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 | ACS Omega. (2022-07-27). Retrieved from [Link]
-
Remdesivir Impurities - SynZeal. Retrieved from [Link]
-
Remdesivir EP Impurities & USP Related Compounds - SynThink. Retrieved from [Link]
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances | ACS Omega. (2021-07-23). Retrieved from [Link]
-
Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 | ACS Central Science. (2020-05-04). Retrieved from [Link]
-
Stress Degradation Study Of Remdesivir Using RP-HPLC. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
REMDESIVIR Draft proposal for inclusion for The International Pharmacopoeia (July 2021) DRAFT FOR COMMENTS - World Health Organization (WHO). Retrieved from [Link]
-
Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Publishing. (2023-04-28). Retrieved from [Link]
-
Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. Retrieved from [Link]
-
(PDF) Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products - ResearchGate. (2025-12-30). Retrieved from [Link]
-
Analytical method development techniques of remdesivir. (2024-11-28). Retrieved from [Link]
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Application Note: A Guide to Solid-Phase Oligosaccharide Synthesis (SPOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Synthetic Oligosaccharides
Oligosaccharides and glycoconjugates are central to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infectivity.[1] Their structural complexity, however, makes isolation from natural sources in pure, homogeneous forms a significant challenge. Solid-Phase Oligosaccharide Synthesis (SPOS) has emerged as a transformative methodology, analogous to the well-established solid-phase synthesis of peptides and oligonucleotides, to address this challenge.[2][3]
The core principle of SPOS involves the stepwise assembly of monosaccharide building blocks on an insoluble polymer support.[3] This approach offers profound advantages over traditional solution-phase synthesis:
-
Simplified Purification: Excess reagents and by-products are removed by simple filtration and washing of the polymer support, eliminating the need for complex chromatographic purification after each step.[2][4]
-
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, ensuring high coupling efficiencies.[4]
-
Automation: The repetitive nature of the synthesis cycle is highly amenable to automation, significantly reducing manual labor and synthesis time.[1][5][6][7]
This guide provides a detailed overview of the principles, components, and protocols integral to modern SPOS, empowering researchers to construct complex glycans for applications in glycobiology, vaccine development, and diagnostics.[5]
Core Components of Solid-Phase Oligosaccharide Synthesis
A successful SPOS strategy requires careful consideration of four key elements: the solid support, the linker, protecting groups, and the glycosyl donor.[4]
The Solid Support (Resin)
The insoluble polymer matrix is the foundation of SPOS. Its chemical and physical properties dictate solvent compatibility, reaction kinetics, and loading capacity.
-
Polystyrene (PS) Resins: Merrifield resin, a 1% divinylbenzene cross-linked polystyrene, is the most common support due to its low cost, high loading capacity, and chemical stability.[4] However, its hydrophobicity restricts its use to a narrow range of non-polar swelling solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[4]
-
PEGylated Resins: To improve compatibility with more polar solvents, polystyrene can be grafted with polyethylene glycol (PEG) chains.[4] Resins like TentaGel and JandaJel exhibit superior swelling properties in a wider range of solvents, which can be advantageous for the synthesis of highly polar, complex glycans.[4][6]
Table 1: Comparison of Common Solid Supports
| Resin Type | Composition | Typical Loading (mmol/g) | Swelling Solvents | Advantages | Disadvantages |
| Merrifield | 1% DVB-Crosslinked Polystyrene | 0.8 - 2.0 | DCM, THF, DMF | High loading, low cost | Poor swelling in polar solvents |
| Wang | Polystyrene-based | 0.5 - 1.5 | DCM, THF, DMF | Acid-labile cleavage | Limited solvent range |
| TentaGel | PEG-grafted Polystyrene | 0.2 - 0.3 | DCM, DMF, Water | Excellent swelling properties | Lower loading, higher cost |
| JandaJel™ | Crosslinked Polystyrene | 0.5 - 1.5 | Broad range | High swelling, good for complex targets | Higher cost |
The Linker
The linker is a bifunctional molecule that tethers the first monosaccharide to the solid support.[8] It must remain stable throughout the entire synthesis cycle but be cleaved selectively under specific conditions to release the final oligosaccharide.[4][9] The choice of linker dictates the ultimate functionality at the reducing end of the glycan.
Table 2: Common Linkers in SPOS and Their Cleavage Conditions
| Linker Type | Example | Cleavage Condition | Resulting Functionality | Key Features |
| Acid-Labile | Wang, Rink Amide | Trifluoroacetic acid (TFA) | Free hydroxyl (C1-OH) | Widely used, compatible with Fmoc chemistry.[4] |
| Photolabile | o-Nitrobenzyl | UV Irradiation (~365 nm) | Free hydroxyl (C1-OH) | Chemically stable, orthogonal cleavage.[10] |
| Base-Labile | Succinoyl | Aqueous Ammonia (NH₄OH) | Carboxylate | Useful for glyco-conjugation. |
| Oxidatively Cleaved | Octenediol | Ozonolysis (O₃) then reduction | Free hydroxyl (C1-OH) | Orthogonal to many conditions.[8] |
Protecting Groups: The Key to Regioselectivity
Carbohydrates possess multiple hydroxyl groups of similar reactivity. To achieve regioselective glycosylation, all but one hydroxyl group on the glycosyl acceptor must be masked with protecting groups. An orthogonal protecting group strategy is essential, allowing for the selective removal of one group without affecting others.[11][12]
-
Temporary Protecting Group: Masks the hydroxyl group that will become the glycosyl acceptor in the next coupling step. It must be removed selectively in each cycle. The fluorenylmethyloxycarbonyl (Fmoc) group, removed by a base like piperidine, is a common choice.
-
Permanent Protecting Groups: These remain intact throughout the synthesis and are removed only during the final cleavage and global deprotection step. Benzyl (Bn) ethers and benzoyl (Bz) esters are frequently used.[12]
-
Participating Groups: A protecting group at the C2 position (e.g., an acyl group like benzoyl) can influence the stereochemical outcome of the glycosylation.[13] It forms a transient cyclic intermediate that shields one face of the oxocarbenium ion, typically leading to the formation of a 1,2-trans-glycosidic linkage.
-
Non-Participating Groups: Groups at C2 that cannot form this intermediate (e.g., ethers like benzyl) do not direct stereochemistry in the same way, often resulting in mixtures or favoring 1,2-cis linkages depending on other factors.[14]
The Glycosyl Donor
The glycosyl donor is the activated monosaccharide building block that contains a leaving group at the anomeric (C1) position.[15] The choice of donor and its corresponding activator is critical for achieving high coupling efficiency and stereoselectivity.
Table 3: Common Glycosyl Donors and Activation Methods
| Glycosyl Donor | Leaving Group | Typical Activator/Promoter | Key Characteristics |
| Thioglycosides | -SR (e.g., -SPh, -SEt) | N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | Stable, tunable reactivity ("armed-disarmed" strategy).[16] |
| Trichloroacetimidates | -OC(NH)CCl₃ | Trimethylsilyl triflate (TMSOTf), BF₃·OEt₂ | Highly reactive, widely used in automated synthesis.[8][16] |
| Glycosyl Halides | -Br, -F | Silver or mercury salts, Lewis acids | Historically important, highly reactive.[16][17] |
| n-Pentenyl Glycosides | -O(CH₂)₃CH=CH₂ | NIS / TfOH, IDCP | Stable, activated by iodonium ions. |
The Solid-Phase Oligosaccharide Synthesis Cycle
The synthesis of an oligosaccharide on a solid support is a cyclical process involving four main steps: deprotection, coupling, capping, and iteration.
Caption: The iterative four-step cycle of solid-phase oligosaccharide synthesis.
Detailed Experimental Protocols
Protocol 1: Resin Preparation and First Monosaccharide Loading
Principle: The solid support must be swelled in an appropriate solvent to ensure all reactive sites are accessible. The first sugar is then attached to the linker, which is pre-functionalized on the resin. This example uses a Wang resin for eventual acid-labile cleavage.
-
Resin Swelling: Place Wang resin (e.g., 1.0 g, 0.8 mmol/g) in a fritted glass reaction vessel. Add DCM (10 mL/g of resin) and gently agitate for 1 hour. Drain the solvent. Repeat with DMF (10 mL/g) for 30 minutes, then wash 3x with DCM.
-
Monosaccharide Preparation: Dissolve the first Fmoc-protected monosaccharide hemiacetal (4 equivalents relative to resin loading) and HBTU (3.9 eq) in dry DMF.
-
Loading Reaction: Add DIPEA (6 eq) to the monosaccharide solution and immediately add it to the swelled resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.
-
Capping Unreacted Sites: To block any unreacted hydroxyl groups on the linker, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:3 v/v/v) for 1 hour. Wash as in step 4.
Protocol 2: The Elongation Cycle (One Iteration)
Principle: This cycle describes the addition of one monosaccharide building block. It involves the selective deprotection of a temporary protecting group, followed by a glycosylation reaction to form the new glycosidic bond.
-
Fmoc Deprotection:
-
Swell the sugar-loaded resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). The free hydroxyl group on the acceptor is now exposed.
-
-
Glycosylation (Coupling):
-
Donor Activation (Example using a Trichloroacetimidate donor): In a separate flask, dissolve the glycosyl trichloroacetimidate donor (5 eq) in anhydrous DCM under an inert atmosphere (Argon or N₂). Cool the solution to -40°C.
-
Coupling Reaction: Add the swelled, deprotected resin to the reaction vessel. Add the donor solution to the resin.
-
Slowly add the activator, TMSOTf (0.2 eq), to the cold slurry.
-
Allow the reaction to proceed, slowly warming to 0°C over 2 hours, with gentle agitation.
-
Reaction Quenching: Quench the reaction by adding pyridine (2 eq relative to activator).
-
Washing: Drain the solvent and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Capping (Optional but Recommended):
-
Purpose: To permanently block any acceptor hydroxyls that failed to react during the coupling step, preventing the formation of deletion sequences.[18]
-
Treat the resin with the capping solution (acetic anhydride/pyridine/DCM, 1:2:3 v/v/v) for 30 minutes at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin for the next cycle or for cleavage.
-
Protocol 3: Cleavage and Global Deprotection
Principle: The completed oligosaccharide is cleaved from the solid support, and all permanent protecting groups are removed simultaneously. The choice of cleavage cocktail is critical and depends on the linker and the protecting groups used.
-
Preparation: Place the final, dried resin in a reaction vessel.
-
Cleavage Cocktail (Example for Wang Resin with Benzyl/Benzoyl groups): Prepare a cleavage cocktail of TFA/Triisopropylsilane/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Work in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL/g of initial resin). Agitate at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate, which contains the deprotected oligosaccharide. Wash the resin 2-3 times with a small volume of neat TFA, collecting the washes.
-
Solvent Removal: Combine the filtrates and concentrate them under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.
-
Precipitation and Purification: Precipitate the crude oligosaccharide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash. Dry the crude product under vacuum.
-
Final Purification: Purify the oligosaccharide using methods such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography. Characterize the final product by Mass Spectrometry and NMR.
Monitoring and Automation
On-Resin Reaction Monitoring: While a key advantage of SPOS is driving reactions to completion with excess reagents, monitoring is still valuable. Qualitative tests, similar to the Kaiser test in peptide synthesis, can be used to detect free hydroxyl groups.[1] More advanced methods include High-Resolution Magic Angle Spinning (HR-MAS) NMR and FTIR spectroscopy.[1]
Automated Glycan Assembly (AGA): The protocols described above are readily adaptable to automated synthesizers. The first automated synthesis was reported in 2001, and modern instruments can perform all washing, deprotection, and coupling steps without manual intervention.[1] Automation has enabled the synthesis of highly complex structures, including a 100-mer polymannoside and branched glycans with over 150 sugar units, in a fraction of the time required for manual synthesis.[6]
Caption: Workflow for Automated Glycan Assembly (AGA).
Conclusion
Solid-Phase Oligosaccharide Synthesis represents a powerful and enabling technology for the chemical synthesis of complex carbohydrates. By leveraging robust solid supports, versatile linkers, and orthogonal protecting group strategies, SPOS simplifies purification and enables automation. This detailed guide provides the foundational knowledge and practical protocols for researchers to apply this technique, accelerating discoveries in glycobiology and the development of novel carbohydrate-based therapeutics and diagnostics.
References
-
Solid Phase Synthesis of Oligosaccharides. ScienceDirect. Available from: [Link]
-
Andrade, R. B., Plante, O. J., Melean, L. G., & Seeberger, P. H. (1999). Solid-Phase Oligosaccharide Synthesis: Preparation of Complex Structures Using a Novel Linker and Different Glycosylating Agents. Organic Letters, 1(11), 1811–1814. Available from: [Link]
-
Seeberger, P. H., & Haase, W.-C. (2000). Solid-Phase Oligosaccharide Synthesis and Combinatorial Carbohydrate Libraries. Chemical Reviews, 100(12), 4349–4394. Available from: [Link]
-
Seeberger, P. H. AUTOMATED GLYCAN ASSEMBLY ENABLES THE GLYCOSCIENCES. Solvay Institutes. Available from: [Link]
-
Mizote, I., et al. (2023). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. Molecules, 28(15), 5789. Available from: [Link]
-
Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. (2020). Available from: [Link]
-
Hahm, H. S., & Seeberger, P. H. (2019). Automated glycan assembly enables the Glycosciences. American Chemical Society. Available from: [Link]
-
Demchenko, A. V. (Ed.). (2013). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PubMed Central. Available from: [Link]
-
Shadrick, M., et al. (2021). HPLC-Based Automated Oligosaccharide Synthesis. Comprehensive Glycoscience (Second Edition). Available from: [Link]
-
Solid phase synthesis of oligosaccharides. PubMed. (2010). Available from: [Link]
-
Deprotection Guide. Glen Research. Available from: [Link]
-
Glycosyl donor. Wikipedia. Available from: [Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. (2016). Available from: [Link]
-
Nickelaelectro-Catalyzed Glycosyl-Donor Activation Enabling α-C-Alkenyl Glycoside Assembly. Organic Letters. Available from: [Link]
-
Hahm, H. S., & Seeberger, P. H. (2019). Automated Glycan Assembly: A Perspective. PubMed Central. Available from: [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PubMed Central. (2011). Available from: [Link]
-
van Kasteren, S. I., & van der Marel, G. A. (2006). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 9(1), 10-24. Available from: [Link]
-
Pre-activation Based Stereoselective Glycosylations. PubMed Central. (2018). Available from: [Link]
-
Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters. (2006). Available from: [Link]
-
Activation modes of ester type glycosyl donors, representative examples, and the present work. ResearchGate. (2020). Available from: [Link]
-
Advanced method for oligonucleotide deprotection. PubMed Central. (1998). Available from: [Link]
-
New Methods for Automated Glycan Assembly to Prepare Different Classes of Glycans. MPG.PuRe. (2017). Available from: [Link]
-
Automated Glycan Assembly: Basis for Carbohydrate Nanotechnology, Vaccines, Diagnostics... YouTube. (2017). Available from: [Link]
-
Advanced method for oligonucleotide deprotection. ResearchGate. (1998). Available from: [Link]
-
Chemical glycosylation. Wikipedia. Available from: [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. Available from: [Link]
-
Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. PubMed. (2017). Available from: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. solvayinstitutes.be [solvayinstitutes.be]
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- 15. Chemical glycosylation - Wikipedia [en.wikipedia.org]
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- 18. Automated Glycan Assembly: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside. This molecule is a cornerstone intermediate in the synthesis of various biologically significant nucleoside analogues, serving as a critical building block for antiviral and anticancer drug development. Its synthesis, while well-established, presents several common challenges that can impact yield, purity, and scalability.
This guide is structured to provide direct, experience-driven solutions to the practical issues encountered in the lab. We will delve into the causality behind common problems and offer validated protocols to overcome them, ensuring your synthesis is both successful and reproducible.
Overall Synthesis Workflow
The synthesis is typically a two-step process starting from D-ribose:
-
Fischer Glycosylation: Formation of methyl D-ribofuranoside as a mixture of anomers.
-
Benzylation: Protection of the three hydroxyl groups as benzyl ethers.
The diagram below outlines the general synthetic pathway.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My initial Fischer glycosylation step results in a very low yield of methyl ribofuranoside. What's going wrong?
Answer: This is a frequent issue often rooted in reaction equilibrium, conditions, and workup. The Fischer glycosylation is an acid-catalyzed equilibrium reaction between D-ribose and methanol.[1] Low yields can typically be traced to several factors:
-
Insufficient Acid Catalyst: The reaction requires an acid catalyst, commonly generated in situ from acetyl chloride in methanol or by using a 1N methanolic HCl solution.[1][2] An insufficient amount of catalyst will lead to a slow and incomplete reaction.
-
Reaction Time and Temperature: While some protocols suggest room temperature, the reaction can be slow.[3] Long reaction times at room temperature can sometimes lead to product decomposition.[3] Conversely, running the reaction at a slightly elevated temperature (e.g., 30-40°C) can improve the rate, but excessive heat can promote the formation of undesired pyranoside forms or degradation products.[4]
-
Water Contamination: The reaction is a dehydration process. The presence of water in the methanol or on the glassware can shift the equilibrium back towards the starting materials, significantly reducing the yield. Ensure the use of anhydrous methanol and dry glassware.
-
Neutralization and Workup: Incomplete neutralization of the acid catalyst before solvent removal can cause the product to revert to D-ribose during concentration. It is critical to neutralize the reaction mixture thoroughly with a base (e.g., sodium bicarbonate, basic resin) until the pH is neutral or slightly basic before workup.[4][5]
Troubleshooting Protocol:
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried. Use anhydrous methanol (<0.005% water).
-
Catalyst Preparation: Prepare the methanolic HCl catalyst by slowly adding acetyl chloride (e.g., 2.5 mL) to cold (0-5°C) anhydrous methanol (e.g., 300 mL) and stirring for 30 minutes before adding the D-ribose.[4]
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The spot corresponding to D-ribose (highly polar, stays at the baseline in many solvent systems) should diminish and be replaced by new, higher Rf spots for the methyl ribofuranosides.
-
Controlled Conditions: Stir the reaction at a controlled temperature, for instance, 30°C for 3.5-4 hours.[4]
-
Thorough Neutralization: After the reaction is complete (as judged by TLC), add a basic resin (e.g., Amberlite IRA-400) and stir until the pH of the solution is ~8. Filter off the resin before concentrating the solution under reduced pressure.[4]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Methanol | Prevents reverse reaction. |
| Catalyst | Acetyl Chloride in MeOH | Forms anhydrous HCl in situ. |
| Temperature | 30-40°C | Balances reaction rate and stability. |
| Neutralization | Basic Resin or NaHCO₃ | Prevents acid-catalyzed hydrolysis during workup. |
Question 2: I've successfully benzylated my methyl ribofuranoside, but I have a mixture of products that are very difficult to separate. How can I improve the selectivity and purification?
Answer: This problem stems from two main sources: the presence of both α and β anomers from the first step and/or incomplete benzylation of the three hydroxyl groups.
-
Anomeric Mixture: The primary issue is that the starting material, methyl D-ribofuranoside, is an anomeric mixture. Both the α and β anomers will undergo benzylation, leading to two final products: Methyl 2,3,5-tri-O-benzyl-α-D-ribofuranoside and the desired β-anomer. These two isomers often have very similar polarities, making their separation by column chromatography challenging, though not impossible.[6]
-
Incomplete Benzylation: The benzylation of three separate hydroxyl groups requires forcing conditions. If the reaction is not driven to completion, you will obtain a complex mixture of mono-, di-, and tri-benzylated products for both the α and β anomers, creating a purification nightmare.
Caption: Origin of product mixture in the benzylation step.
Troubleshooting Protocol:
-
Drive the Benzylation to Completion:
-
Reagents: Use a significant excess of both the base (typically sodium hydride, NaH) and benzyl bromide (BnBr). A common ratio is ~3.3 equivalents of NaH and ~3.3 equivalents of BnBr per mole of methyl ribofuranoside.[4]
-
Conditions: The reaction is typically run in a dry polar aprotic solvent like DMF at 0°C to room temperature.[4] Ensure your NaH is fresh and reactive (handle with extreme care). Add the methyl ribofuranoside solution to the NaH suspension at 0°C to form the alkoxides before slowly adding the benzyl bromide.
-
Monitoring: Let the reaction run for an extended period (e.g., 20 hours) and monitor carefully by TLC.[4] The final product should be much less polar than the starting material and any intermediates. The reaction is complete when the starting material spot has been completely consumed.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the anomers.[6]
-
Solvent System: A gradient elution on silica gel is often required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The two anomers usually elute close together.
-
Fraction Analysis: Collect small fractions and analyze them carefully by TLC. Combine fractions containing the pure β-anomer. The β-anomer is typically the major product and often has a slightly different Rf value.
-
| Parameter | Recommended Condition | Rationale |
| Base | NaH (60% in mineral oil) | Strong, non-nucleophilic base to deprotonate all hydroxyls. |
| Benzylation Agent | Benzyl Bromide (BnBr) | Reactive electrophile. |
| Stoichiometry | >3 eq. NaH, >3 eq. BnBr | Drives reaction to completion, minimizing partial benzylation. |
| Purification | Silica Gel Chromatography | Standard method for separating closely-related isomers. |
Frequently Asked Questions (FAQs)
Q1: How can I definitively identify the β-anomer and distinguish it from the α-anomer? A1: The most reliable method is ¹H NMR spectroscopy. The anomeric proton (H-1) of the β-anomer in ribofuranosides typically appears as a singlet or a very narrow doublet, whereas the H-1 of the α-anomer shows a larger coupling constant (J₁,₂ ≈ 4-5 Hz) due to its cis relationship with H-2. Analysis of coupling constants and comparison to literature values is the gold standard for stereochemical assignment.[7]
Q2: My benzylation reaction turns black and seems to char. What causes this? A2: Charring during benzylation with NaH and BnBr is often caused by an exothermic reaction that runs out of control.[8] This can happen if the benzyl bromide is added too quickly to the mixture of the substrate and sodium hydride, especially on a larger scale. To prevent this, ensure the reaction is cooled in an ice bath (0°C) and add the benzyl bromide dropwise over a prolonged period, monitoring the internal temperature.[8]
Q3: Are there any alternatives to catalytic hydrogenolysis for removing the benzyl groups later in my synthesis pathway? A3: Yes. While catalytic hydrogenolysis (H₂, Pd/C) is the most common method for benzyl ether deprotection, it can fail if the substrate contains functional groups that poison the catalyst (e.g., sulfur).[9][10] Alternative methods include using dissolving metal reductions (e.g., Birch reduction with Na/NH₃) or oxidative cleavage, although these conditions are harsh and may not be compatible with other functional groups. More recently, methods using visible light photoredox catalysis have been developed for mild debenzylation.[11]
Q4: Can I use benzyl chloride instead of benzyl bromide? A4: Benzyl chloride can be used, but it is less reactive than benzyl bromide. To compensate for the lower reactivity, you may need to add a catalytic amount of an iodide salt (e.g., tetrabutylammonium iodide, TBAI) to the reaction. The iodide in situ converts some of the benzyl chloride to the more reactive benzyl iodide, accelerating the reaction.
Q5: What is the role of the methyl glycoside? Can I directly benzylate D-ribose? A5: The methyl glycoside serves to lock the ribose in its furanose ring form and protect the anomeric hydroxyl group. Attempting to directly benzylate D-ribose would result in a complex mixture of products, including benzylation at the anomeric position and reactions with both the furanose and pyranose forms, which exist in equilibrium. The methyl glycoside simplifies the reaction significantly by reducing the number of reactive hydroxyl groups from four to three.
References
-
A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. [Link]
-
Synthesis of methyl β-D-ribofuranoside. PrepChem.com. [Link]
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. [Link]
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC - PubMed Central. [Link]
-
Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl). PubMed. [Link]
-
O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity. PubMed. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. ResearchGate. [Link]
-
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. ResearchGate. [Link]
-
Spontaneous Prebiotic Formation of a β-Ribofuranoside That Self-Assembles with a Complementary Heterocycle. ResearchGate. [Link]
-
Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. ResearchGate. [Link]
-
Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. [Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]
- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. ElectronicsAndBooks. [Link]
-
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. [Link]
-
Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. PubMed. [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glycosylation Yield with Benzylated Ribosides
Introduction
Welcome to the technical support guide for optimizing glycosylation reactions using benzylated riboside donors. Glycosylation is a cornerstone of synthetic carbohydrate chemistry, essential for the development of therapeutics, vaccines, and biological probes. The use of benzyl (Bn) ethers as protecting groups on riboside donors is widespread due to their stability and their role as "arming" groups that enhance the reactivity of the glycosyl donor.[1] However, their non-participating nature presents unique challenges, particularly in controlling the stereoselectivity of the newly formed glycosidic bond.[2]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. We will move from foundational concepts in our FAQ section to a detailed, problem-oriented troubleshooting guide, supplemented with robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are benzyl ethers commonly used as protecting groups for riboside donors?
A: Benzyl ethers are favored for several key reasons:
-
Stability: They are robust and stable under a wide range of acidic and basic conditions, which is crucial during multi-step synthetic sequences.[3][4]
-
Reactivity Enhancement ("Arming" Effect): As electron-donating groups, benzyl ethers increase the electron density at the anomeric center, making the glycosyl donor more reactive and facilitating the glycosylation reaction.[1]
-
Reliable Deprotection: They can be cleanly removed under mild conditions, most commonly through catalytic hydrogenolysis, which is compatible with many other functional groups.[5]
Q2: How does the benzyl group at the C-2 position influence stereoselectivity?
A: The protecting group at the C-2 position has a profound impact on the stereochemical outcome of a glycosylation.[6] Unlike acyl groups (e.g., acetyl, benzoyl) which can form a transient acyloxonium ion to shield one face of the ribose ring and direct the formation of 1,2-trans products, benzyl ethers are "non-participating". This means they do not directly engage in the reaction at the anomeric center. Consequently, the reaction often proceeds through a more open oxocarbenium ion intermediate, which can be attacked from either face, frequently leading to a mixture of α (1,2-cis) and β (1,2-trans) anomers.[7] Achieving high stereoselectivity, therefore, requires careful optimization of other reaction parameters.
Q3: What is the general mechanism of a glycosylation reaction?
A: Glycosylation reactions exist on a mechanistic continuum between a bimolecular Sₙ2-type displacement and a unimolecular Sₙ1-type reaction.[7][8] An activator, typically a Lewis acid, reacts with the leaving group on the anomeric carbon of the glycosyl donor.[1] In an Sₙ1-like pathway, the leaving group departs to form a planar, highly electrophilic oxocarbenium ion intermediate. The glycosyl acceptor then attacks this intermediate. In an Sₙ2-like pathway, the acceptor attacks the anomeric carbon as the leaving group departs in a concerted fashion. The precise mechanism is influenced by the donor's reactivity, the acceptor's nucleophilicity, the solvent, and the reaction conditions.[9]
Troubleshooting Guide
This section addresses the most common issues encountered during glycosylation with benzylated ribosides.
Issue 1: Low or No Yield of the Desired Glycosylated Product
Question: My glycosylation reaction is failing or giving a very low yield. What are the potential causes and how can I fix them?
Answer: Low yield is a frequent challenge stemming from several factors related to reactants and conditions. A systematic evaluation of each parameter is key to identifying the root cause.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inefficient Donor Activation | Increase Activator Equivalents or Use a Stronger Activator: The reaction hinges on the formation of a reactive electrophile at the anomeric center.[10] If activation is sluggish, increase the amount of Lewis acid (e.g., TMSOTf, BF₃·Et₂O) incrementally. If that fails, switch to a more potent activator system. Verify Activator Quality: Lewis acids can degrade upon exposure to atmospheric moisture. Use a fresh, properly stored bottle or re-distill/re-purify if necessary. |
| Presence of Moisture | Ensure Anhydrous Conditions: Water is a competing nucleophile that can hydrolyze the activated donor or the final product.[10] Dry all glassware thoroughly, use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves in the reaction vessel is highly recommended. |
| Low Reactivity of Acceptor | Increase Temperature or Reaction Time: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor are poor nucleophiles. Cautiously increasing the reaction temperature can provide the necessary activation energy.[10] Alternatively, extending the reaction time may allow the reaction to proceed to completion. Use a More Reactive Donor: If possible, consider using a donor with a more labile leaving group (e.g., a trichloroacetimidate instead of a thioglycoside).[11] |
| Incorrect Stoichiometry | Use a Slight Excess of the Donor: To drive the reaction to completion, especially with a precious acceptor, using 1.2–1.5 equivalents of the glycosyl donor is a common and effective strategy.[6] |
| Sub-optimal Temperature | Perform a Temperature Screen: Glycosylation reactions often have a narrow optimal temperature range.[10] Run small-scale trials at different temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to identify the ideal condition that balances reaction rate with the suppression of side reactions. |
Issue 2: Poor Stereoselectivity (Anomeric Mixture)
Question: My reaction is producing a nearly 1:1 mixture of α and β anomers, or the undesired anomer is the major product. How can I improve stereocontrol?
Answer: Controlling stereoselectivity with non-participating benzyl groups is a central challenge. The outcome is a delicate balance of thermodynamics, kinetics, and solvent effects.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Solvent Effects | Change the Solvent System: The solvent can stabilize reaction intermediates and influence the stereochemical outcome.[6] Ethereal solvents (e.g., Diethyl ether, THF) often favor the formation of the α-anomer (the anomeric effect).[12] Nitrile solvents (e.g., Acetonitrile, Propionitrile) can promote the formation of β-glycosides through the formation of an intermediate α-nitrilium ion, which is then displaced by the acceptor in an Sₙ2 fashion.[6][13] |
| Thermodynamic vs. Kinetic Control | Adjust Temperature and Reaction Time: At low temperatures, the kinetically favored product may form preferentially. At higher temperatures or with longer reaction times, the reaction may equilibrate to the more thermodynamically stable anomer.[7] The α-anomer is often the thermodynamic product due to the anomeric effect. Running the reaction at a higher temperature for an extended period with excess Lewis acid may favor the α-anomer.[13] |
| Lewis Acid/Promoter Choice | Screen Different Activators: The nature of the Lewis acid and its counter-ion can influence the structure and reactivity of the intermediate oxocarbenium ion pair, thereby affecting stereoselectivity. Experiment with different Lewis acids like TMSOTf, BF₃·Et₂O, or SnCl₄.[13][14] |
| Donor/Acceptor Structure | Utilize Conformation-Constraining Protecting Groups: If the riboside structure allows, installing a cyclic protecting group like a 4,6-O-benzylidene acetal can lock the pyranose ring in a specific conformation, which can effectively shield one face and direct the incoming acceptor to the other. |
Issue 3: Complex Product Mixture and Side Reactions
Question: My TLC/LCMS analysis shows multiple spots/peaks, including decomposition and unexpected byproducts. What is going wrong?
Answer: A complex product mixture indicates that undesired reaction pathways are competing with the desired glycosylation. This is often due to overly harsh conditions or incompletely protected substrates.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Reaction Temperature is Too High | Lower the Reaction Temperature: Excess thermal energy can lead to the decomposition of the activated donor, the acceptor, or the product. Performing the reaction at a lower temperature (e.g., -78 °C) is a standard first step to minimize side reactions.[6] |
| Incomplete Protection | Verify Purity of Starting Materials: An unprotected hydroxyl group elsewhere on the donor or acceptor can act as a competing nucleophile, leading to self-glycosylation or the formation of oligomers. Re-purify your starting materials if their integrity is in doubt. |
| Acid-Labile Protecting Groups | Choose a Milder Lewis Acid: If your substrates contain other acid-sensitive groups (e.g., silyl ethers, acetals), the strong Lewis acid used for activation might be cleaving them.[3] Consider using a milder activator or a different protecting group strategy. |
| Excess Activator | Reduce the Amount of Activator: Using a large excess of a strong Lewis acid can promote charring and decomposition. Titrate the amount of activator to find the minimum required for efficient reaction. |
Issue 4: Difficulty in Product Purification
Question: The crude product is an inseparable oily mixture, and I'm struggling with column chromatography. How can I improve purification?
Answer: Benzylated carbohydrates are notoriously "greasy" and can be challenging to purify due to similar polarities of the product and byproducts.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Similar Polarity of Components | Optimize Chromatography Conditions: Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., Hexanes/Ethyl Acetate, Toluene/Ethyl Acetate, DCM/Methanol). Sometimes, adding a small amount of a polar modifier like triethylamine can improve separation if acidic impurities are causing streaking. |
| Presence of Non-polar Impurities | Perform a Liquid-Liquid Extraction: Before chromatography, a liquid-liquid extraction can remove highly non-polar impurities (e.g., residual benzyl bromide) or highly polar ones (e.g., activator residues after quenching). |
| Co-eluting Anomers | Consider Derivatization or HPLC: If the α/β anomers are inseparable, you may need to carry the mixture forward to the deprotection step, as the deprotected products often have better separation profiles. Alternatively, preparative HPLC with a suitable column (normal or reverse-phase) may be required. |
Issue 5: Problems During Benzyl Group Deprotection
Question: I am having trouble removing the benzyl protecting groups after my glycosylation is complete.
Answer: While typically straightforward, benzyl deprotection can sometimes be problematic, especially in complex molecules.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Hydrogenolysis | Increase Catalyst Loading or H₂ Pressure: The palladium catalyst (Pd/C) can become poisoned or deactivated. Increase the weight percentage of the catalyst and ensure efficient stirring to maximize contact. If using H₂ gas, increasing the pressure can accelerate the reaction. Switch to a Different Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective for stubborn debenzylations. |
| Catalyst Poisoning | Purify Substrate Before Deprotection: If the glycosylated product contains sulfur (from a thioglycoside donor) or other catalyst poisons, it must be rigorously purified before attempting hydrogenolysis. Use an Alternative Deprotection Method: If poisoning is unavoidable, consider oxidative cleavage with DDQ (especially for p-methoxybenzyl ethers) or Birch reduction (Na/NH₃), though the latter is very harsh.[5][15] |
| Safety Concerns with H₂ Gas | Use Catalytic Transfer Hydrogenolysis: This method avoids the need for flammable hydrogen gas.[16][17] A hydrogen donor like ammonium formate, formic acid, or triethylsilane is used in conjunction with Pd/C.[5] This is an operationally simpler and safer alternative. (See Protocol 2). |
Visualizations & Workflows
General Glycosylation Workflow
Caption: Workflow for synthesis of a glycoside using a benzylated riboside.
Role of C-2 Protecting Group in Stereoselectivity
Caption: Influence of C-2 protecting group on glycosylation stereochemical outcome.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Benzylated Ribosyl Thioglycoside
This protocol describes a standard glycosylation using a thioglycoside donor, activated by N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).
Materials:
-
Benzylated Ribosyl Thioglycoside (Donor, 1.2 equiv)
-
Glycosyl Acceptor (1.0 equiv)
-
Activated Molecular Sieves (4Å)
-
N-Iodosuccinimide (NIS, 1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Add the glycosyl donor, glycosyl acceptor, and activated molecular sieves to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C) using a suitable cooling bath.
-
In a separate flask, dissolve NIS in anhydrous DCM. Add this solution to the reaction mixture dropwise via syringe.
-
Add the catalytic amount of TfOH dropwise via syringe. The solution may change color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or pyridine, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: Benzyl Ether Deprotection via Catalytic Transfer Hydrogenolysis
This protocol provides a safe and effective alternative to using hydrogen gas for the removal of benzyl ethers.[16][17]
Materials:
-
Benzylated Glycoside (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 10-20 wt%)
-
Methanol (or a mixture like Methanol/THF)
-
Ammonium Formate (HCOONH₄, 5-10 equiv) or Triethylsilane (Et₃SiH, 3-5 equiv per benzyl group)[16]
Procedure:
-
Dissolve the benzylated glycoside in methanol (or another suitable solvent) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Add the hydrogen donor (e.g., ammonium formate) to the stirring suspension.
-
If necessary, gently heat the reaction mixture (e.g., to 40-60 °C) to increase the rate of reaction.
-
Monitor the reaction progress by TLC or LCMS until all starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure the Celite pad is kept wet with the solvent during filtration and do not allow it to dry in the air.
-
Wash the Celite pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or other suitable methods if necessary.
References
-
Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations Source: Molecules (2016) URL: [Link]
-
Title: Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C Source: Beilstein Journal of Organic Chemistry (2011) URL: [Link]
-
Title: Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C Source: PMC - NIH (2011) URL: [Link]
-
Title: Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? Source: The Journal of Organic Chemistry (2016) URL: [Link]
-
Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations Source: Semantic Scholar URL: [Link]
-
Title: Optimizing Glycosylation Reaction Selectivities by Protecting Group Manipulation Source: ResearchGate (Request PDF) URL: [Link]
-
Title: 1 Protecting Group Strategies in Carbohydrate Chemistry Source: Wiley-VCH URL: [Link]
-
Title: How can one remove a benzyl group from benzylated sugar? Source: ResearchGate URL: [Link]
-
Title: Glycosylation via remote activation of anomeric leaving groups: development of 2-(2-propylsulfinyl)benzyl glycosides as novel glycosyl donors Source: Organic Chemistry Frontiers (RSC Publishing) (2015) URL: [Link]
-
Title: Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups Source: Organic Letters (2021) URL: [Link]
-
Title: Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy Source: Chemistry – A European Journal (2024) URL: [Link]
-
Title: Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy Source: PMC - NIH (2024) URL: [Link]
-
Title: Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy Source: Nature Communications (2024) URL: [Link]
-
Title: Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors Source: PubMed (2013) URL: [Link]
-
Title: Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions Source: MDPI (2021) URL: [Link]
-
Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors Source: NIH (2010) URL: [Link]
-
Title: Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy Source: ResearchGate (2024) URL: [Link]
-
Title: Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy Source: ResearchGate (2024) URL: [Link]
-
Title: Anomeric Selectivity of Glycosylations through a Machine Learning Lens Source: ACS Publications (2021) URL: [Link]
-
Title: Parametric Analysis of Donor Activation for Glycosylation Reactions Source: Refubium - Freie Universität Berlin (2022) URL: [Link]
-
Title: Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors Source: PMC - NIH (2023) URL: [Link]
-
Title: Chemical glycosylation Source: Wikipedia URL: [Link]
-
Title: Nickelaelectro-Catalyzed Glycosyl-Donor Activation Enabling α‑C‑Alkenyl Glycoside Assembly Source: PMC - NIH (2024) URL: [Link]
-
Title: Chemical glycosylation Source: Wikipedia URL: [Link]
-
Title: New Method for the Benzylation of Hindered Sugar Hydroxyls Source: Organic Chemistry Portal URL: [Link]
-
Title: Optimization of the reaction conditions for glycosidation of galactosyl nitrate donor 1 Source: ResearchGate URL: [Link]
-
Title: Strategies toward protecting group-free glycosylation through selective activation of the anomeric center Source: Beilstein Journal of Organic Chemistry (2018) URL: [Link]
-
Title: Key Reactions Of Sugars: Glycosylation and Protection Source: Master Organic Chemistry (2018) URL: [Link]
-
Title: Glycosylation Precursors Source: Essentials of Glycobiology - NCBI Bookshelf URL: [Link]
-
Title: Design, synthesis and application of benzyl-sulfonate biomimetic affinity adsorbents for monoclonal antibody purification from transgenic corn Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation Source: PMC - NIH (2022) URL: [Link]
-
Title: The optimization of the glycosylation conditions using the 2-SAc glucosyl bromide donor a Source: ResearchGate URL: [Link]
-
Title: Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside Source: PMC - NIH (2010) URL: [Link]
Sources
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
Technical Support Center: Navigating the Deprotection of Benzyl Ethers
Welcome to the technical support center for the deprotection of benzyl ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common yet sometimes problematic synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and ensure the success of your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven insights to provide you with a self-validating system for your protocols.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you might face during the deprotection of benzyl ethers, providing not just solutions but also the underlying chemical principles.
Hydrogenolysis Troubleshooting
Catalytic hydrogenolysis is a widely used method for benzyl ether cleavage due to its mildness and high efficiency. However, it is not without its pitfalls.[1][2]
Q1: My hydrogenolysis reaction is sluggish or has stalled completely. What are the possible causes and how can I resolve this?
A1: A stalled hydrogenolysis reaction can be frustrating. Here’s a systematic approach to diagnose and solve the issue:
-
Catalyst Activity: The quality and activity of your palladium catalyst are paramount.
-
Diagnosis: If you are using an old bottle of Pd/C, it may have been deactivated by atmospheric oxygen or moisture.
-
Solution: Use freshly opened, high-quality Pd/C. For particularly stubborn deprotections, palladium hydroxide on carbon (Pearlman's catalyst) is often more effective.
-
-
Catalyst Poisoning: Certain functional groups or impurities can irreversibly bind to the palladium surface, inhibiting its catalytic activity.
-
Common Culprits: Sulfur-containing compounds (e.g., thiols, thioethers, thioureas), nitrogen heterocycles (e.g., pyridine, quinoline), and some phosphines are notorious catalyst poisons.[3]
-
Solution:
-
Purification: Ensure your starting material is free from any potential catalyst poisons. Additional purification steps like recrystallization or chromatography might be necessary.
-
Increase Catalyst Loading: In some cases, simply increasing the amount of catalyst can overcome minor poisoning effects.
-
Alternative Deprotection Method: If the substrate inherently contains a poisoning moiety that cannot be removed, consider an alternative deprotection strategy such as oxidative or acidic cleavage.
-
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.
-
Solution: Carefully increase the hydrogen pressure. Reactions are often run at pressures ranging from atmospheric to 50 psi. Ensure your equipment is rated for the pressure you are using.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
-
Recommendation: Protic solvents like ethanol or methanol are generally good choices as they help to solubilize hydrogen and the substrate. Ethyl acetate is also a common and effective solvent.
-
Q2: I am observing over-reduction of other functional groups in my molecule. How can I selectively deprotect the benzyl ether?
A2: Achieving chemoselectivity is a common challenge when other reducible functional groups are present.
-
Understanding the Problem: Functional groups like alkenes, alkynes, nitro groups, and some carbonyls can be reduced under standard hydrogenolysis conditions.[4]
-
Solutions:
-
Catalytic Transfer Hydrogenation (CTH): This is often the go-to method for selective debenzylation. Instead of gaseous hydrogen, a hydrogen donor like formic acid, ammonium formate, or cyclohexene is used.[5][6] This method is generally milder and can often leave other reducible groups untouched.
-
Catalyst Inhibitors: The addition of a controlled amount of a catalyst inhibitor can selectively poison the catalyst towards the reduction of more reactive functional groups while still allowing for the cleavage of the benzyl ether. Ammonia, pyridine, and ammonium acetate have been shown to be effective inhibitors for this purpose.[4]
-
Choice of Catalyst: Different palladium catalysts exhibit different selectivities. For instance, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is specifically designed for the selective reduction of alkynes to cis-alkenes and may offer better chemoselectivity in some cases.
-
Oxidative Cleavage Troubleshooting
Oxidative methods, often employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), provide a valuable alternative to hydrogenolysis, especially for substrates with reducible functional groups.[4][7]
Q1: My deprotection with DDQ is incomplete or producing significant byproducts. What should I consider?
A1: While powerful, DDQ-mediated deprotection requires careful optimization.
-
Substrate Reactivity: The success of DDQ deprotection is highly dependent on the electronic nature of the benzyl group.
-
Explanation: The reaction proceeds through a charge-transfer complex, and electron-donating groups on the benzyl ring (like p-methoxy) significantly accelerate the reaction. Unsubstituted benzyl ethers are less reactive.[4]
-
Solution: For less reactive benzyl ethers, consider using photochemical activation. Irradiation with visible light can promote the reaction, even with catalytic amounts of DDQ.[8][9][10]
-
-
Byproduct Formation: The primary byproducts often arise from the reaction of the intermediate benzaldehyde or its derivatives.
-
Common Byproducts: Benzoic acid and related esters can be formed, especially if the reaction is not carefully monitored or if water is present.
-
Solution:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize the formation of benzoic acid.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-oxidation.
-
Workup: A proper workup, such as washing with a mild reducing agent like sodium bisulfite, can help to remove unreacted DDQ and its byproducts.
-
-
-
Stoichiometry: Using an incorrect amount of DDQ can lead to incomplete reaction or side reactions.
-
Recommendation: Typically, 1.1 to 1.5 equivalents of DDQ per benzyl ether are used for stoichiometric reactions. For catalytic versions, the amount of the terminal oxidant needs to be optimized.[11]
-
Acidic Cleavage Troubleshooting
Strong acids can cleave benzyl ethers, but this method is often harsh and can lead to undesired side reactions.[1]
Q1: I am observing charring and the formation of multiple unidentified products during my acid-catalyzed debenzylation. How can I improve the outcome?
A1: The high reactivity of the carbocation intermediate generated during acidic cleavage is often the source of these problems.
-
Understanding the Side Reaction: The benzyl cation generated upon protonation and cleavage of the ether can act as an electrophile in a Friedel-Crafts alkylation reaction with electron-rich aromatic rings present in the substrate or even with the solvent.[12]
-
Solutions:
-
Cation Scavengers: The addition of a cation scavenger is crucial to trap the benzyl cation and prevent it from participating in side reactions. Pentamethylbenzene is a highly effective, non-Lewis-basic cation scavenger that can be used in conjunction with Lewis acids like BCl₃.[13][14][15] Anisole or thioanisole can also be used.
-
Choice of Acid: The strength and type of acid can have a significant impact.
-
Lewis Acids: Boron trichloride (BCl₃) or boron tribromide (BBr₃) are often more effective and can be used at low temperatures, which helps to suppress side reactions.
-
Protic Acids: If using a protic acid, trifluoroacetic acid (TFA) is a common choice. Running the reaction at lower temperatures can improve selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right deprotection method for my specific molecule?
A1: The choice of deprotection method is critical and should be based on the functional groups present in your molecule. The following decision tree can serve as a guide:
Caption: Simplified workflow of benzyl ether hydrogenolysis.
The reaction involves the adsorption of both the benzyl ether and hydrogen onto the palladium catalyst surface. This is followed by the reductive cleavage of the carbon-oxygen bond, leading to the formation of the desired alcohol and toluene as a byproduct. [1][16] Q3: Can I use oxidative deprotection for a molecule with multiple benzyl ethers?
A3: Yes, but it can be challenging to achieve full deprotection without side reactions, especially on complex molecules like carbohydrates. [8]A complex mixture of partially deprotected products may result. For global deprotection of multiple benzyl ethers, hydrogenolysis is often a more reliable method.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Selective Debenzylation
This protocol is particularly useful when other reducible functional groups are present in the molecule.
-
Dissolve the Substrate: Dissolve the benzyl-protected compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.
-
Add Catalyst: Add 10% palladium on carbon (Pd/C) catalyst (typically 10-20 mol%).
-
Add Hydrogen Donor: Add the hydrogen donor, such as ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by chromatography or recrystallization.
Protocol 2: Acidic Debenzylation with BCl₃ and a Cation Scavenger
This protocol is suitable for substrates that are sensitive to reduction but stable under acidic conditions.
-
Prepare the Solution: In a flame-dried, inert gas-flushed flask, dissolve the benzyl-protected compound (1 equivalent) and pentamethylbenzene (2-3 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the Mixture: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Lewis Acid: Slowly add a solution of boron trichloride (BCl₃) in DCM (1.5-2 equivalents) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quench the Reaction: Once the reaction is complete, quench it by the slow addition of methanol, followed by water.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Data Summary
| Deprotection Method | Key Advantages | Common Side Reactions | Key Troubleshooting Tip |
| Hydrogenolysis | Mild, high yielding, clean byproducts. [1] | Reduction of other functional groups, catalyst poisoning. | Use catalytic transfer hydrogenation for improved chemoselectivity. [5] |
| Oxidative Cleavage (DDQ) | Orthogonal to reductive methods, good for substrates with reducible groups. [8] | Over-oxidation, byproduct formation (e.g., benzoic acid). | Use photochemical activation for less reactive benzyl ethers. [4] |
| Acidic Cleavage | Useful for substrates sensitive to reduction. | Friedel-Crafts alkylation, charring. | Employ a cation scavenger like pentamethylbenzene. [13][14] |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Gutenberg, A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(5), 1729–1734. [Link]
-
Mandal, T., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv. [Link]
-
Stevens, E. (2018, December 31). benzyl ether cleavage. YouTube. [Link]
-
Gutenberg, A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
-
jOeCHEM. (2020, March 17). Reduction/Ether Cleavage via Hydrogenation. YouTube. [Link]
-
Li, X., et al. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. [Link]
-
Various Authors. (n.d.). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]
-
Various Authors. (2022, September 12). Benzyl ether cleavage in presence of thiourea? Reddit. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
Cha, D., & Min, S.-J. (2025). 2,3‐Dichloro‐5,6‐Dicyano‐1,4‐Benzoquinone (DDQ)‐Mediated C─C Bond Formation: Redox Strategies from Stoichiometric to Catalytic Systems. ResearchGate. [Link]
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700.
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]
-
Sharma, G. V. M., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(52), 32973-33013. [Link]
-
Tokuyama, H., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. [Link]
- CN102320920B - Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.
Sources
- 1. youtube.com [youtube.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 11. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Welcome to the technical support guide for the purification of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical glycosylation reagent in their synthetic workflows. High purity of this intermediate is paramount for the successful synthesis of nucleoside analogues and other complex carbohydrates. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying crude this compound?
A: The most established and widely used method is silica gel column chromatography.[1] This technique is highly effective at separating the desired beta-anomer from common impurities such as unreacted starting materials, partially benzylated intermediates, and reaction byproducts like benzyl alcohol.
Q2: What are the most common impurities I should expect to see after synthesis?
A: The impurity profile can vary based on the synthetic route, but typically includes:
-
Partially Benzylated Ribosides: Methyl 2,3-di-O-benzyl-β-D-ribofuranoside, Methyl 3,5-di-O-benzyl-β-D-ribofuranoside, and other mono- or di-benzylated species.
-
Alpha-Anomer: Methyl 2,3,5-tri-O-benzyl-α-D-ribofuranoside.
-
Reagents and Byproducts: Residual benzyl alcohol, benzyl bromide, and dibenzyl ether.
-
Starting Material: Unreacted methyl β-D-ribofuranoside.
Q3: What does the pure product look like and how should it be stored?
A: Pure this compound is typically a colorless to light yellow liquid or syrup.[2] For long-term stability, it should be stored at -20°C. For shorter periods, storage at 4°C is acceptable.[2]
Q4: How can I quickly assess the progress of my column chromatography?
A: Thin-Layer Chromatography (TLC) is the indispensable tool for real-time monitoring. By analyzing the fractions collected from the column, you can identify which ones contain the pure product, which contain mixtures, and which contain only impurities. This allows for the precise pooling of pure fractions, maximizing both yield and purity.
Troubleshooting Guide: Column Chromatography Purification
This section addresses specific issues that may arise during the silica gel chromatography purification of this compound.
Q1: My product and a major impurity are co-eluting or have very close Rf values on TLC. How can I improve the separation?
A: This is a classic challenge, often caused by impurities with very similar polarities to the desired product, such as the alpha-anomer or a partially debenzylated species.
-
Causality & Solution: The separation efficiency is dictated by the choice of the mobile phase (eluent). A standard eluent system like Hexane/Ethyl Acetate may not provide sufficient resolution.
-
Optimize the Solvent System: The key is to systematically screen different solvent systems using TLC. Maintain a low concentration of the more polar solvent. For example, start with a 95:5 mixture of Hexane:Ethyl Acetate and gradually increase the ethyl acetate concentration.
-
Try Alternative Solvents: If Hexane/Ethyl Acetate fails, switch to a system with different selectivity. A Toluene/Ethyl Acetate or Dichloromethane/Methanol gradient can sometimes resolve compounds that are inseparable in other systems.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Consider a Second Column: If a single column run is insufficient, pool the slightly impure fractions and re-purify them using a shallower gradient or a different solvent system identified during TLC optimization.
-
Q2: After purification, my NMR spectrum still shows signals for benzyl alcohol. Why wasn't it removed by the column?
A: Benzyl alcohol is significantly more polar than the tri-benzylated product and should be easily separated. Its presence after chromatography points to issues in the pre-column workup or column execution.
-
Causality & Solution:
-
Inadequate Aqueous Workup: Before chromatography, the crude reaction mixture should be thoroughly washed with an aqueous solution. A wash with saturated sodium bicarbonate (NaHCO₃) solution followed by a brine wash will effectively remove most of the benzyl alcohol.[1]
-
Column Overload: If an excessive amount of crude material containing a high concentration of benzyl alcohol is loaded onto the column, it can lead to "tailing" or "streaking," where the impurity contaminates many fractions.
-
Premature Elution: Using a mobile phase that is too polar from the beginning can cause highly polar impurities like benzyl alcohol to travel down the column faster than expected, potentially co-eluting with less polar fractions. Always start with a highly non-polar eluent.
-
Q3: My final yield after purification is very low. What are the potential causes?
A: Low recovery can be attributed to several factors, from incomplete reaction to loss during the purification workflow.
-
Causality & Solution:
-
Product Adsorbed on Silica: The product may have irreversibly adsorbed to the silica gel, especially if the silica is acidic or if the elution was stopped prematurely. Ensure you flush the column with a significantly more polar solvent (e.g., 100% Ethyl Acetate) after you have collected your main product to see if any residual material elutes.
-
Incomplete Elution: You may have stopped collecting fractions too early. Always monitor the column elution with TLC until no more product is detected.
-
Sample Loading Issues: If using a "wet-loading" method, using a solvent that is too strong can cause the product to spread into a wide band at the top of the column, leading to poor separation and diluted fractions that are hard to detect. For best results, use a "dry-loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
-
Product Instability: While this compound is generally stable, prolonged exposure to acidic conditions (sometimes found in lower-grade silica gel) can potentially cause some degradation or anomerization. Using high-purity, neutral silica gel is recommended.
-
Experimental Protocols & Data
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and optimizing the solvent system for column chromatography.
Methodology:
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude mixture in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small, concentrated dot of the solution onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The benzylated compounds will appear as dark spots. Staining with potassium permanganate can also be used.
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The ideal solvent system for column chromatography should provide an Rf of ~0.3 for the target compound and good separation from other spots.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This is the primary purification step.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). Once the solvent is evaporated, carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar mobile phase. Collect fractions continuously.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity. The specific gradient will be determined by your initial TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Workflow for Purification and Analysis
Caption: Workflow from crude product to verified pure compound.
Analytical Methods for Purity Assessment
Ensuring the final product meets the required purity specifications is a critical final step. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Key Parameters & Expected Results |
| 1H & 13C NMR | Structural confirmation, anomeric purity, and detection of organic impurities. | 1H NMR: Look for the characteristic anomeric proton (H-1) signal for the β-anomer. The absence of signals corresponding to benzyl alcohol or partially benzylated species indicates high purity. 13C NMR: Confirms the correct number of carbon atoms and the overall structure. |
| HPLC | Quantitative purity assessment. | Reversed-phase HPLC (RP-HPLC) is typically used.[3][4] A pure sample should show a single major peak, allowing for quantification of purity (e.g., >98%). |
| Mass Spectrometry | Molecular weight confirmation. | Techniques like Electrospray Ionization (ESI-MS) should show a peak corresponding to the mass of the product plus an adduct (e.g., [M+Na]+ or [M+H]+). |
Troubleshooting Decision Tree for Poor Column Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
Sources
Technical Support Center: Troubleshooting Catalytic Transfer Hydrogenation for Debenzylation
Welcome to the technical support center for Catalytic Transfer Hydrogenation (CTH) in debenzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic tool. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reactions.
Introduction to Catalytic Transfer Hydrogenation for Debenzylation
Catalytic Transfer Hydrogenation (CTH) is a powerful and widely adopted technique for the removal of benzyl protecting groups from various functional groups, including ethers, esters, amines, and carbamates.[1][2] Unlike traditional catalytic hydrogenation that often requires high-pressure hydrogen gas, CTH offers a safer and more convenient alternative by generating hydrogen in situ from a hydrogen donor molecule in the presence of a heterogeneous catalyst.[1] This method's mild reaction conditions and simple setup make it an invaluable tool in multi-step organic synthesis.[1][2]
Common components of a CTH system for debenzylation include:
-
Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst, though others like Pearlman's catalyst (Pd(OH)₂/C) and Raney Nickel are also employed.[1][3]
-
Hydrogen Donor: A variety of molecules can serve as the hydrogen source, with ammonium formate, formic acid, cyclohexene, and isopropanol being popular choices.[1][4][5]
-
Solvent: Protic solvents like methanol and ethanol are commonly used.[6]
While CTH is a robust method, challenges can arise. This guide provides a structured approach to identifying and resolving common issues encountered during CTH-mediated debenzylation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of CTH over traditional catalytic hydrogenation for debenzylation?
A1: The primary advantages of CTH include:
-
Enhanced Safety: It obviates the need for handling flammable and high-pressure hydrogen gas.[1]
-
Mild Reaction Conditions: Reactions are often conducted at or near room temperature and atmospheric pressure.[1]
-
Simplified Setup: It does not require specialized high-pressure hydrogenation equipment like a Parr shaker.[4]
-
Selectivity: CTH can offer improved selectivity, allowing for debenzylation in the presence of other sensitive functional groups.[1]
Q2: What is the general mechanism for CTH debenzylation?
A2: The widely accepted mechanism involves the heterogeneous catalyst providing an active surface for the reaction.[7] The hydrogen donor (e.g., formate) adsorbs onto the catalyst surface and decomposes to generate palladium hydride species and carbon dioxide. The benzyl-protected substrate also adsorbs onto the catalyst surface, where the benzylic C-O or C-N bond is cleaved by the active hydrogen species, yielding the deprotected product and toluene.[7] The products then desorb, regenerating the catalytic sites.
Q3: How do I choose the right hydrogen donor for my reaction?
A3: The choice of hydrogen donor is critical and can influence reaction efficiency.[8]
-
Ammonium formate is a popular choice as it is effective and the reaction is carried out under neutral conditions.[9][10]
-
Formic acid is also a common donor, but the acidic conditions may not be suitable for all substrates.[2][11]
-
Cyclohexene and 1,4-cyclohexadiene are effective but often require higher temperatures.
-
Triethylsilane can be a milder alternative for certain applications.[3][4]
Q4: How do I monitor the progress of my debenzylation reaction?
A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC) . The deprotected product, now possessing a free hydroxyl or amine group, will be more polar than the starting material and thus have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible by TLC. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive information on the conversion and identify any side products.[4]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: The reaction is slow or incomplete.
Q: My CTH debenzylation is proceeding very slowly or has stalled completely. What are the likely causes and how can I resolve this?
A: Slow or incomplete reactions are a common frustration. Several factors can be at play:
-
Cause 1: Catalyst Inactivity or Insufficient Loading. The catalyst is the heart of the reaction. An old or poorly stored catalyst may have reduced activity.[6]
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. Ensure the catalyst has been stored under appropriate conditions (e.g., wet to prevent it from being pyrophoric).[3] If inactivity is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome the issue.[4][12]
-
-
Cause 2: Catalyst Poisoning. This is a frequent culprit, especially when working with nitrogen- or sulfur-containing compounds.[4][6]
-
Explanation: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, blocking access to the reactants.[13][14] Common poisons include:
-
Solutions:
-
Purify the Starting Material: The most effective solution is to rigorously purify your substrate to remove any poisonous impurities.
-
Acidic Additives for Nitrogenous Substrates: For substrates containing basic nitrogen atoms, adding a small amount of a mild acid like acetic acid can protonate the nitrogen, reducing its ability to bind to the palladium catalyst.[6][15][17]
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for debenzylating substrates with basic nitrogen groups due to its higher activity and tolerance.[4][6][15]
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for partial poisoning.[4]
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Solution:
-
Temperature: While many CTH reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C or reflux, depending on the solvent and donor) can significantly increase the rate.[4][6]
-
Solvent: The choice of solvent can impact reaction efficiency. Protic solvents like methanol or ethanol are generally preferred.[6] For substrates with poor solubility, a solvent mixture such as THF/methanol may be beneficial.[4]
-
Stirring: Vigorous stirring is crucial to ensure good mixing of the heterogeneous catalyst with the substrate and hydrogen donor.[4][12]
-
-
Problem 2: Observation of undesired side reactions.
Q: I am seeing byproducts in my reaction mixture. How can I improve the selectivity of my debenzylation?
A: Achieving high selectivity is key to a successful synthesis. Here are common side reactions and how to mitigate them:
-
Side Reaction 1: Saturation of Aromatic Rings. In some cases, the aromatic rings of the substrate or the cleaved benzyl group can be hydrogenated.[15]
-
Solutions:
-
Milder Conditions: Lowering the reaction temperature can often favor debenzylation over ring saturation.[15]
-
Catalyst Choice: Some catalysts are more prone to over-reduction than others. Experimenting with different catalysts, such as a lower loading of Pd/C or a different type of catalyst, may improve selectivity.
-
Control Hydrogen Donor Equivalents: Using a stoichiometric amount of the hydrogen donor rather than a large excess can sometimes limit over-reduction.
-
-
-
Side Reaction 2: N-Alkylation with Alcoholic Solvents. When deprotecting N-benzylamines in alcoholic solvents like methanol or ethanol, N-alkylation can be an undesired side reaction.[7][18]
-
Explanation: The alcoholic solvent can be oxidized to the corresponding aldehyde on the palladium surface, which can then react with the newly formed amine via reductive amination.
-
Solutions:
-
Solvent Change: Switching to a non-alcoholic solvent such as ethyl acetate (EtOAc), tetrahydrofuran (THF), or trifluoroethanol can prevent this side reaction.[7][18]
-
Acidic Conditions: Performing the reaction in the presence of an acid can protonate the product amine, making it less nucleophilic and less likely to undergo N-alkylation.
-
-
-
Side Reaction 3: Dehalogenation. If your substrate contains an aromatic halogen (Cl, Br, I), it can be reductively cleaved under CTH conditions.[19][20]
-
Solutions:
-
Catalyst Selection: The choice of palladium catalyst can significantly influence selectivity. Some catalysts show higher selectivity for debenzylation over dehalogenation.[20]
-
Reaction Condition Optimization: Carefully controlling the reaction conditions, such as temperature and reaction time, can help minimize dehalogenation. It is often a competitive reaction, so stopping the reaction as soon as the starting material is consumed is crucial.
-
-
Problem 3: Difficulty with work-up and product isolation.
Q: How do I effectively remove the catalyst and isolate my product after the reaction is complete?
A: A clean work-up is essential for obtaining a pure product.
-
Catalyst Removal: The heterogeneous catalyst must be completely removed.
-
Procedure: The most common method is to filter the reaction mixture through a pad of Celite® or a similar filter aid.[9][10] This prevents the fine catalyst particles from passing through the filter paper.
-
Safety Note: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Do not allow the filter cake to dry completely. It is best to quench the catalyst on the filter paper with plenty of water before disposal.
-
-
Product Isolation:
-
Procedure: After catalyst removal, the filtrate is typically concentrated under reduced pressure. The resulting crude product can then be purified by standard techniques such as column chromatography, recrystallization, or distillation.
-
Ammonium Formate Byproducts: If ammonium formate was used as the hydrogen donor, the resulting ammonium bicarbonate and other salts are generally soluble in water. An aqueous work-up (e.g., partitioning between an organic solvent and water) can effectively remove these byproducts.
-
Summary of Key Reaction Parameters
| Parameter | Common Choices | Impact on Reaction & Troubleshooting Considerations |
| Catalyst | 10% Pd/C, Pd(OH)₂/C (Pearlman's), Raney Ni | Activity & Selectivity: Pearlman's catalyst is often more active and suitable for substrates with basic nitrogens.[4][6] Raney Ni is a cost-effective alternative but may have different selectivity.[3] |
| Catalyst Loading | 5-20 mol% (Pd content) | Rate & Cost: Higher loading increases the reaction rate but also the cost. Increased loading can sometimes overcome catalyst poisoning.[4][12] |
| Hydrogen Donor | Ammonium formate, Formic acid, Cyclohexene, Triethylsilane, 2-Propanol | Reactivity & pH: Ammonium formate provides neutral conditions.[9] Formic acid is effective but creates an acidic environment.[2] Others may require elevated temperatures.[21] |
| Donor Equivalents | 3-5 equivalents per benzyl group | Completeness & Side Reactions: A sufficient excess is needed to drive the reaction to completion. A large excess may lead to over-reduction. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Solubility & Side Reactions: Protic solvents like methanol and ethanol are common but can lead to N-alkylation.[7][18] Use aprotic solvents to avoid this. |
| Temperature | Room Temperature to Reflux | Rate & Selectivity: Higher temperatures increase the reaction rate but may decrease selectivity and promote side reactions.[4][6] |
| Reaction Time | 1 - 24 hours | Completion & Byproducts: Monitor by TLC to determine the endpoint and avoid over-reaction.[4] |
Visualizing the CTH Mechanism and Workflow
General Mechanism of CTH Debenzylation
Caption: General mechanism of Catalytic Transfer Hydrogenation for debenzylation.
Standard Experimental Workflow
Caption: Standard workflow for a CTH debenzylation experiment.
Experimental Protocol: A General Procedure
This protocol provides a general guideline for the CTH debenzylation of a benzyl ether using palladium on carbon and ammonium formate.[1]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (10 mol% Pd relative to substrate)
-
Ammonium formate (5 equivalents per benzyl group)
-
Methanol (reagent grade)
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser (if heating)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Büchner funnel with Celite® pad)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the benzyl-protected substrate in methanol (a typical concentration is 0.1-0.2 M).
-
Inert Atmosphere (Optional but Recommended): Flush the flask with an inert gas like argon or nitrogen.
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C. The catalyst is often handled as a slurry in the reaction solvent to prevent it from becoming airborne.[1]
-
Hydrogen Donor Addition: Add ammonium formate to the reaction mixture in one portion.[1] The addition may cause some effervescence as carbon dioxide is evolved.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to a gentle reflux (typically 40-65 °C).
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1 to 8 hours, depending on the substrate and conditions.
-
Work-up:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure all the product is collected.
-
Caution: The Pd/C on the Celite® pad is pyrophoric. Do not allow it to dry. Quench it with water before disposal.
-
-
Isolation and Purification:
-
Combine the filtrate and washings and concentrate them under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel or another appropriate method to yield the pure deprotected product.
-
References
- Benchchem.
- Benchchem.
- Sigma-Aldrich. Debenzylation Reactions with Pd(0)
- Benchchem. Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Bieg, T., & Szeja, W. (1985).
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Rhodium.ws.
- Benchchem. Application Notes and Protocols: Hydrogenolysis for Benzyl Group Removal.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Curly Arrow. (2010).
- Benchchem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.
- Bailey, P. D., et al. (2009). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline.
- Chen, J.P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Benchchem.
- Google Patents.
- Yakukhnov, S. A., et al. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- Sciencemadness.org. (2014).
- ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Organic Letters. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Posner, G. H., et al. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
- NIH. (2011).
- NIH. (2014).
- YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- Green Chemistry (RSC Publishing). (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers.
- YouTube. (2020).
- YouTube. (2015). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146.
- Semantic Scholar. (2004).
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- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Benzyl Group Removal from Carbohydrates
Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the deprotection of benzyl ethers. Benzyl groups are invaluable as protecting groups in oligosaccharide synthesis due to their stability across a wide range of reaction conditions.[1] However, their removal can often be incomplete, leading to significant yield loss and complex purification challenges. This resource provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions that arise when a debenzylation reaction fails to proceed to completion.
Q1: My catalytic hydrogenation (Pd/C) reaction has stalled. What are the most likely causes?
An incomplete reaction is typically traced back to one of three areas: the catalyst, the hydrogen source, or the substrate itself.
-
Catalyst Inactivation (Poisoning): This is the most frequent cause. Palladium catalysts are highly susceptible to poisoning. The catalyst's active sites can be blocked by various functional groups or impurities.[2]
-
Sulfur Compounds: Even trace amounts of sulfur (e.g., from thioglycosides or residual solvent stabilizers) can irreversibly poison the catalyst.
-
Basic Nitrogen Groups: Functional groups like pyridines can coordinate strongly to the palladium surface, inhibiting its activity.[2]
-
Halides: Though less severe, residual halides can reduce catalyst efficiency.
-
-
Poor Quality or Old Catalyst: Palladium on carbon (Pd/C) can lose activity over time, especially if not stored under an inert atmosphere. The surface can become oxidized, reducing the number of active Pd(0) sites. Pearlman's catalyst (Pd(OH)₂/C) is often a more active and robust alternative, particularly for stubborn debenzylations.[3]
-
Insufficient Hydrogen: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid, cyclohexadiene) may be depleted or added in insufficient stoichiometric amounts.[3][4] For reactions using H₂ gas, inadequate mixing or a leak in the system can starve the reaction.
-
Substrate Steric Hindrance: Benzyl ethers at sterically congested positions are notoriously difficult to remove via catalytic hydrogenation.[5] The bulky carbohydrate scaffold can prevent the C-O bond from accessing the catalyst surface.
Q2: How can I effectively monitor the progress of my debenzylation reaction?
Reliable reaction monitoring is crucial to avoid prematurely stopping the reaction or forming side products from over-exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): TLC is the most common and immediate method.
-
Staining: Since carbohydrates are often UV-inactive, a stain is required. A p-anisaldehyde or ceric ammonium molybdate (CAM) stain is effective for visualizing both the starting material and the more polar product.
-
Interpretation: The fully deprotected product will have a much lower Rf value (be more polar) than the benzylated starting material. Partially debenzylated intermediates will appear as spots with intermediate Rf values. A complete reaction is indicated by the total disappearance of the starting material spot.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative assessment, ¹H NMR is highly effective.[6][7][8]
-
Procedure: A small aliquot is taken from the reaction, filtered through a small plug of Celite® to remove the catalyst, and the solvent is evaporated. The residue is then dissolved in a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Interpretation: Monitor the disappearance of the characteristic aromatic proton signals of the benzyl groups (typically between 7.2-7.4 ppm) and the benzylic CH₂ signals (around 4.5-5.0 ppm). The appearance of new signals in the carbohydrate backbone region indicates successful deprotection.
-
Q3: I suspect my catalyst is poisoned. What can I do?
Mitigating catalyst poisoning often requires a change in strategy.
-
Acidic Additives: For substrates with basic nitrogen groups, adding a mild acid like acetic acid can protonate the nitrogen, reducing its ability to bind to the palladium catalyst.[2]
-
Increase Catalyst Loading: While not economically ideal, increasing the catalyst loading (e.g., from 10 mol% to 50 mol%) can sometimes provide enough active sites to overcome partial poisoning.[3]
-
Switch Catalysts: Pearlman's catalyst (Pd(OH)₂/C) is known to be more resistant to poisoning and generally more active for debenzylations.[3]
-
Change Debenzylation Method: If catalytic hydrogenation is consistently failing, switching to an alternative method like a dissolving metal reduction (Birch reduction) may be necessary, as it operates via a completely different mechanism.[1]
Section 2: In-Depth Troubleshooting Guides by Method
Guide 1: Catalytic Hydrogenation & Transfer Hydrogenation
This is the most common and mildest method for benzyl group removal.[9]
Problem: The reaction is slow, stalls, or remains incomplete despite a fresh catalyst and sufficient hydrogen source.
Caption: Troubleshooting workflow for catalytic hydrogenation.
This protocol uses triethylsilane as a clean and effective hydrogen donor.[10]
-
Preparation: Dissolve the benzylated carbohydrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C or 20% Pd(OH)₂/C (10-20% by weight of the substrate) under a stream of nitrogen or argon.[3][10]
-
Hydrogen Donor: To the stirred suspension, add triethylsilane (Et₃SiH) portionwise (3.0 eq per benzyl group).[10] An exothermic reaction may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen donor.[3]
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad thoroughly with methanol.[3][10]
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.[3]
Guide 2: Dissolving Metal Reduction (Birch Reduction)
This method is effective for sterically hindered benzyl ethers or when catalytic methods fail.[1][5] It involves the use of an alkali metal (like sodium or lithium) in liquid ammonia.[11][12]
Problem: Incomplete reaction, or observation of aromatic ring reduction.
-
Reagent Purity: The success of a Birch reduction is highly dependent on the purity of the reagents. Use freshly opened, high-purity sodium or lithium. The ammonia must be anhydrous. Any water present will quench the reaction.
-
Temperature Control: The reaction must be maintained at low temperatures (-78 °C) to keep the ammonia in its liquid state.
-
Alcohol Additive: An alcohol (like ethanol or t-butanol) is required as a proton source.[12] Its slow addition is critical. If added too quickly, it can quench the solvated electrons before they react with the substrate.
-
Quenching: The reaction must be properly quenched before warming. A common quenching agent is solid ammonium chloride.
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Catalytic Transfer Hydrogenation | Birch Reduction (Na/NH₃) |
| Conditions | Room temp, 1-4 atm H₂ | Room temp, atmospheric pressure | -78 °C |
| Pros | Clean byproducts (toluene), mild | Very mild, no high-pressure gas needed[4] | Effective for hindered groups, orthogonal to many other groups |
| Cons | Catalyst poisoning, ineffective for hindered groups[5] | Slower for some substrates | Harsh conditions, requires special equipment, potential for ring reduction[1] |
| Common Issues | Stalled reaction due to catalyst poisoning[2] | Incomplete reaction if donor is depleted | Incomplete reaction due to moisture |
Section 3: Purification Challenges
Q4: My reaction is incomplete. How can I separate the partially benzylated intermediates from my desired product?
Separating a mixture of a fully protected starting material, multiple partially deprotected intermediates, and the highly polar final product is a significant chromatographic challenge.
-
Reverse-Phase HPLC: For analytical and semi-preparative separations, reverse-phase HPLC can be highly effective. The difference in hydrophobicity between compounds with varying numbers of benzyl groups allows for good separation.[13]
-
Normal-Phase Chromatography Strategy:
-
Initial Separation: Use a less polar solvent system (e.g., Hexanes/Ethyl Acetate) to first elute the non-polar starting material and any intermediates with a high number of benzyl groups.
-
Polar Flush: Once the less polar compounds are removed, switch to a much more polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol/Water) to elute the highly polar, fully deprotected product and intermediates with few benzyl groups.
-
-
Protecting Group Manipulation: If chromatographic separation fails, a chemical approach can be used. One strategy is to re-protect all free hydroxyl groups with a different, more labile protecting group (e.g., acetyl or silyl ethers). This makes the entire mixture less polar and can improve chromatographic separation between the now differentially protected species.
References
- Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.
- Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors.
- Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- Catalytic Transfer Hydrogenolysis Mechanism of Benzyl Phenyl Ether Over Nicu/Al2o3 Using Isopropanol as Hydrogen Source.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
- Application Notes and Protocols for Catalytic Hydrogen
- Selected debenzylation products obtained after the Birch reduction.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.PubMed Central.
- De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Technical Support Center: Troubleshooting Incomplete Debenzyl
- What is the mechanism of benzyl ether hydrogenolysis?Chemistry Stack Exchange.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.PubMed Central.
- Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
- Preparation of partially benzylated mono-, di-, and trisaccharides...PubMed.
- Strategies to Purify Carbohydr
- Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organoc
- Hydrogen bond activated glycosylation under mild conditions.PubMed Central.
- Birch Reduction.Pharmaguideline.
- Birch reduction.Wikipedia.
- NMR Reaction Monitoring Robust to Spectral Distortions.PubMed Central.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.Beilstein Journal of Organic Chemistry.
- Synthesis of Benzyl 2-Deoxy-C-Glycosides.PubMed Central.
- Challenges with nonfiber carbohydr
- Online reaction monitoring for the carboligation reaction.
- Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies.
- Sensitive NMR Method for Detecting Carbohydrate Influx into Competing Chemocatalytic Pathways.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed C
- Monitoring Reactions by NMR.University of Wisconsin-Madison.
- A Hitchhiker's Guide to Problem Selection in Carbohydr
Sources
- 1. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 12. Birch reduction - Wikipedia [en.wikipedia.org]
- 13. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Glycosyl Donors in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of glycosyl donors in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep-seated understanding of the chemical principles that govern success in glycosylation chemistry. The stability of your glycosyl donor is paramount, often dictating the yield, stereoselectivity, and overall outcome of your reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer delves into the root causes, diagnostic steps, and robust solutions to get your research back on track.
Q1: My glycosylation reaction yield is low or zero, and TLC analysis shows a streak or multiple spots near the baseline. What's happening?
A1: This is a classic symptom of glycosyl donor decomposition, most likely through hydrolysis or other side reactions. [1] A stable donor should remain as a single, clean spot on the TLC plate before the reaction commences. Streaking or the appearance of new, highly polar spots indicates that the donor is breaking down into undesired products.
Causality and Mechanism:
Most glycosyl donors are activated to form a highly electrophilic oxocarbenium ion intermediate at the anomeric center.[2][3] This intermediate is the reactive species that couples with the glycosyl acceptor. However, it is also highly susceptible to reaction with any nucleophiles present, including trace amounts of water, leading to hydrolysis back to the hemiacetal. Furthermore, high temperatures or overly aggressive activators can promote side reactions like elimination or rearrangement.[1][4][5]
Diagnostic Steps:
-
TLC Monitoring: Before adding the glycosyl acceptor, run a TLC of your activated donor solution. If you observe immediate decomposition (new spots, streaking), the issue lies with your conditions (solvent, temperature, activator) or the inherent instability of the donor itself.
-
Control Reaction: Set up a small-scale reaction with only the glycosyl donor and the activator under your standard conditions (no acceptor). Monitor its stability over time via TLC. This will isolate the donor's stability from any complications involving the acceptor.
Solutions & Protocols:
-
Implement Strict Anhydrous Conditions: Moisture is the primary culprit for donor hydrolysis.[6] All handling should be performed with rigorous attention to excluding water.[6]
-
Solvents: Use freshly distilled solvents or solvents from a solvent purification system. Store them over activated molecular sieves (3Å or 4Å).
-
Glassware: Oven-dry all glassware overnight (>100°C) and allow it to cool in a desiccator or under a stream of inert gas.
-
Reagents: Use freshly opened, high-purity reagents. Molecular sieves should be activated by heating under high vacuum.
-
Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Optimize Reaction Temperature: Many glycosylations are sensitive to temperature.[4] High temperatures can accelerate decomposition pathways faster than the desired glycosylation.
-
Standard Practice: Begin the reaction at a low temperature (e.g., -78°C, -40°C, or 0°C) and allow it to warm slowly to the optimal temperature.[7] This controlled warming ensures the activation occurs at a point where the subsequent coupling is efficient, minimizing the time the reactive intermediate is exposed to conditions that favor side reactions.[4][7]
-
Q2: I'm observing a significant amount of a byproduct that runs high on the TLC plate, suggesting it's less polar than my starting materials. What could it be?
A2: The formation of a nonpolar byproduct often points to an elimination reaction, resulting in a glycal. This is a common side reaction, particularly with donors that have a poor leaving group or are subjected to harsh, basic, or very high-temperature conditions.
Causality and Mechanism:
Instead of the acceptor attacking the anomeric carbon, a base in the reaction mixture (or the solvent itself) can abstract a proton from the C2 position. The resulting electron pair then displaces the activated leaving group at C1, forming a double bond between C1 and C2. This creates a glycal, which is significantly less polar than the hydroxylated donor.
Solutions:
-
Re-evaluate Your Activator/Promoter: Extremely strong Lewis acids can sometimes promote elimination. Consider using a milder activator. For example, thioglycosides can be activated by a wide range of electrophilic reagents, allowing you to tune the reactivity.[3][8]
-
Control the Temperature: As with hydrolysis, high temperatures can favor elimination. Running the reaction at the lowest effective temperature is crucial.[4]
-
Check for Basicity: Ensure that no unintended bases are present in your reaction. For instance, if preparing a trichloroacetimidate donor, ensure all the base (e.g., DBU, K₂CO₃) is removed before the subsequent glycosylation step.[3][8]
Q3: My stereoselectivity is poor, yielding a mixture of α and β anomers. How does donor stability influence this?
A3: Poor stereoselectivity is directly linked to the nature and lifetime of the key oxocarbenium ion intermediate. The stability of the donor and the rate at which it's activated influence the equilibrium between different reactive species, ultimately affecting the stereochemical outcome.[5]
Causality and Mechanism:
Upon activation, the glycosyl donor forms a reactive intermediate. This can exist on a spectrum from a covalent species (like a glycosyl triflate), to a contact ion pair (CIP), to a solvent-separated ion pair (SSIP) featuring the planar oxocarbenium ion.[4][5]
-
Neighboring Group Participation: If you have a participating group (like an acetate or benzoate ester) at the C2 position, it will attack the anomeric center intramolecularly to form a stable acyloxonium ion.[3] This intermediate shields one face of the molecule, forcing the acceptor to attack from the opposite face, resulting in excellent stereoselectivity for the 1,2-trans product. If your donor with a participating group is giving poor selectivity, it may be decomposing through a different pathway.
-
Non-Participating Groups: With non-participating groups (like a benzyl ether), the planar oxocarbenium ion is more exposed. The stereochemical outcome is then a race between the rate of acceptor attack on either face and the rate of anomerization of the activated donor.[5] A donor that anomerizes rapidly before glycosylation can lead to a mixture of products.
Solutions:
-
Leverage Neighboring Group Participation: For reliable 1,2-trans linkages, always use a donor with a participating group at C2.
-
Solvent Choice: The solvent plays a critical role. Nitrile solvents (like acetonitrile) can participate in the reaction, forming a transient α-nitrilium ion that can direct the formation of the β-glycoside. Ethereal solvents can stabilize the oxocarbenium ion, potentially affecting selectivity.
-
Temperature Control: The activation temperature can influence which pathway predominates.[4] Fine-tuning the temperature profile is essential for optimizing selectivity.
Below is a diagram illustrating the central role of the activated donor and its potential reaction pathways.
Caption: Troubleshooting workflow for glycosylation reactions.
Experimental Protocol: Glycosylation Under Anhydrous Conditions
This protocol provides a self-validating system for minimizing donor decomposition due to environmental factors.
Objective: To perform a glycosylation reaction while rigorously excluding atmospheric moisture.
Materials:
-
Glycosyl Donor
-
Glycosyl Acceptor
-
Activator (e.g., TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Oven-dried, two-neck round-bottom flask with stir bar
-
Septa, needles, and syringes
-
Argon or Nitrogen gas line with a bubbler
Procedure:
-
Preparation: a. Place activated 4Å molecular sieves (approx. 1g for a 25 mL reaction) and a stir bar into the two-neck flask. b. Flame-dry the flask under high vacuum and backfill with inert gas. Repeat three times. c. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: a. Dissolve the glycosyl donor and glycosyl acceptor in anhydrous DCM in a separate, dry flask under inert gas. b. Transfer this solution to the reaction flask containing the molecular sieves via cannula or a dry syringe. c. Stir the solution over the sieves for 30 minutes at room temperature to ensure scavenging of any residual moisture.
-
Reaction Initiation: a. Cool the reaction flask to the desired starting temperature (e.g., -78°C using a dry ice/acetone bath). b. Once the temperature has equilibrated, slowly add the activator (e.g., TMSOTf) dropwise via syringe. c. Monitor the reaction by TLC, taking aliquots with a dry syringe and quenching them in a vial containing a drop of triethylamine/methanol.
-
Workup: a. Once the reaction is complete, quench it by adding a few drops of a basic solution (e.g., triethylamine or pyridine). b. Allow the mixture to warm to room temperature. c. Dilute with DCM and filter through a pad of Celite® to remove molecular sieves and salts. d. Wash the organic layer with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: Which common glycosyl donors are the most stable?
A1: Stability is a key consideration when choosing a donor. While reactivity and stability are often inversely related, some donors offer a good balance.
| Glycosyl Donor Type | Leaving Group | General Stability | Common Activators |
| Glycosyl Fluorides | -F | High. Often stable to chromatography.[6][8] | TMSOTf, BF₃·OEt₂, SnCl₂/AgClO₄[6] |
| Thioglycosides | -SR (e.g., -SPh, -SEt) | High. Stable to many protecting group manipulations.[2][8] | NIS/TfOH, IDCP, DMTST[3] |
| Trichloroacetimidates | -OC(CCl₃)=NH | Moderate. Sensitive to acid and silica gel. | TMSOTf, BF₃·OEt₂ (catalytic amounts)[3][8] |
| Glycosyl Bromides/Chlorides | -Br, -Cl | Low to Moderate. Often moisture-sensitive.[3] | Silver or Mercury salts (e.g., AgOTf)[3][9] |
| Glycosyl Iodides | -I | Very Low. Often generated in situ.[3] | TBAI, often react without promoter.[3] |
Table 1: Comparison of common glycosyl donors.
Generally, glycosyl fluorides and thioglycosides are considered the most robust donors for synthesis, allowing for multi-step sequences where the donor moiety is carried through several reactions before the final glycosylation.[2][6][8][10]
Q2: What is the "Armed/Disarmed" principle and how does it relate to donor stability?
A2: The "Armed/Disarmed" principle is a fundamental concept that links the electronic properties of protecting groups to the reactivity and stability of the glycosyl donor.[9]
-
"Armed" Donors: These have electron-donating protecting groups (like benzyl ethers, -OBn) on the sugar backbone. These groups push electron density toward the anomeric center, destabilizing the ground state and stabilizing the developing positive charge of the oxocarbenium ion intermediate. This makes them highly reactive but less stable .
-
"Disarmed" Donors: These have electron-withdrawing protecting groups (like acyl esters, e.g., benzoate -OBz or acetate -OAc). These groups pull electron density away from the anomeric center, stabilizing the ground state and destabilizing the oxocarbenium ion. This makes them less reactive but more stable .[2]
Understanding this principle is crucial for planning sequential glycosylation strategies, where a reactive "armed" donor can be coupled to a stable "disarmed" donor/acceptor without causing the latter to self-condense.[9]
Caption: The Armed vs. Disarmed principle of glycosyl donors.
Q3: What are the best practices for storing glycosyl donors?
A3: Proper storage is essential to ensure the long-term viability of your glycosyl donors.
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store in a sealed vial under an inert atmosphere (argon or nitrogen). Parafilm the cap for an extra barrier.
-
Moisture: Keep the vial inside a desiccator, even when in the freezer, to protect it from moisture condensation during temperature changes.
-
Light: For light-sensitive compounds, store in an amber vial or wrap the vial in aluminum foil.
-
Purity: Ensure the donor is pure before long-term storage. Trace acidic or basic impurities can catalyze decomposition over time.
References
-
Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI. (2021). National Center for Biotechnology Information. [Link]
-
Glycosyl donor Definition - Organic Chemistry II Key Term. Fiveable. [Link]
-
Hahm, H. S., Hurevich, M., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(15), e202117322. [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. (2021). Refubium - Freie Universität Berlin. [Link]
-
Carbohydrate Chemistry Part 5. Chemical Glycosylation. (2020). YouTube. [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2025). PubMed. [Link]
-
Mechanism of Chemical Glycosylation: Focus on the Mode of Activation and Departure of Anomeric Leaving Groups. (2013). Taylor & Francis Online. [Link]
-
Glycosyl donor – Knowledge and References. Taylor & Francis. [Link]
-
Glycosyl donor - Wikipedia. (n.d.). [Link]
-
Chemical glycosylation - Wikipedia. (n.d.). [Link]
-
Das, I., Mallick, L., & Mukhopadhyay, B. (2019). Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal, 14(23), 4205-4246. [Link]
-
Christensen, J. B., Schiemenz, S., & Bols, M. (2015). Common Side Reactions of the Glycosyl Donor in Chemical Glycosylation. ResearchGate. [Link]
-
Mandal, M., Ghosh, R., & Hevey, R. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 933221. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. youtube.com [youtube.com]
- 9. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 10. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Alternative Methods for Benzyl Ether Cleavage
Welcome to the Technical Support Center for benzyl ether cleavage. This guide is designed for researchers, scientists, and drug development professionals seeking solutions to common challenges encountered during the deprotection of benzyl ethers. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring the robustness and success of your synthetic endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Reductive Cleavage Issues (Beyond Standard H₂/Pd-C)
Question 1: My standard catalytic hydrogenation (H₂, Pd/C) is failing or giving low yields. What are the likely causes and solutions?
Answer: Failure of standard catalytic hydrogenolysis can stem from several factors. A primary culprit is often the presence of functional groups that act as catalyst poisons, most notably sulfur-containing moieties like thiols, thioethers, and thioureas.[1][2] These groups strongly adsorb to the palladium surface, deactivating it.
-
Causality: The palladium catalyst works by providing a surface for the heterolytic cleavage of molecular hydrogen and the subsequent hydrogenolysis of the C-O bond of the benzyl ether.[3][4] Sulfur compounds, with their lone pairs of electrons, bind irreversibly to the active sites on the palladium, preventing it from catalyzing the reaction.
-
Troubleshooting & Solutions:
-
Increase Catalyst Loading: In some cases, simply increasing the amount of Pd/C can overcome minor catalyst poisoning, though this can be expensive.[2]
-
Alternative Hydrogen Source (Catalytic Transfer Hydrogenolysis): A highly effective alternative is Catalytic Transfer Hydrogenolysis (CTH).[5][6] This method uses a hydrogen donor in solution, such as formic acid, ammonium formate, or cyclohexene, which can be more robust in the presence of certain functional groups.[5][7][8][9] CTH is often faster and can be performed at atmospheric pressure and room temperature, enhancing safety and convenience.[6][8]
-
Catalyst Choice: For substrates with sulfur, using a different catalyst like Raney Nickel might be an option, but its reactivity profile with other functional groups must be considered.
-
Question 2: I need to cleave a benzyl ether without reducing other sensitive groups like alkenes, alkynes, or azides. How can I achieve this selectivity?
Answer: This is a classic chemoselectivity challenge. Standard hydrogenolysis will readily reduce most double and triple bonds, as well as azides.[1]
-
Causality: The palladium catalyst is highly active for the hydrogenation of a wide range of unsaturated functional groups, not just the hydrogenolysis of benzyl ethers.
-
Troubleshooting & Solutions:
-
Oxidative Cleavage: This is often the best approach. Methods using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or an oxoammonium salt like 4-acetamido-TEMPO tetrafluoroborate can cleave benzyl ethers without affecting reducible groups.[10][11][12][13]
-
Visible-Light Photocatalysis: A modern and mild approach involves visible-light-mediated oxidative debenzylation, often using DDQ as a photocatalyst.[14][15][16][17] This method is highly tolerant of functional groups like azides, alkenes, and alkynes.[15][16][17]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, though care must be taken as these are harsh reagents.[1][18] Milder Lewis acids like SnCl₄ have been shown to selectively cleave benzyl esters in the presence of benzyl ethers.[19]
-
Biocatalysis: For specific substrates, enzymatic cleavage can offer unparalleled selectivity. For instance, engineered vanillyl alcohol oxidases can cleave para-hydroxy benzyl ethers without affecting a nitro group, which would be reduced under standard hydrogenolysis conditions.[20]
-
Oxidative Cleavage Challenges
Question 3: I'm trying to use DDQ to cleave a p-methoxybenzyl (PMB) ether, but my simple benzyl ether is also being cleaved. How can I improve selectivity?
Answer: While DDQ is known for its selectivity towards electron-rich PMB ethers, it can cleave simple benzyl ethers, albeit at a slower rate.[11][21]
-
Causality: The mechanism of DDQ cleavage involves a single-electron transfer from the electron-rich aromatic ring of the benzyl group to DDQ. The methoxy group on the PMB ether makes its aromatic ring significantly more electron-rich and thus more susceptible to oxidation than an unsubstituted benzyl group.[13]
-
Troubleshooting & Solutions:
-
Stoichiometry and Temperature: Carefully control the stoichiometry of DDQ (using only a slight excess for the PMB group) and run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the cleavage of the less reactive benzyl ether.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the PMB ether is consumed to minimize the cleavage of the benzyl ether.
-
Visible-Light-Mediated Conditions: Recent methods using DDQ under photoirradiation can sometimes be tuned for better selectivity.[13][14]
-
Lewis Acid-Mediated Cleavage Concerns
Question 4: I am using a strong acid to cleave my benzyl ether, but I'm getting decomposition of my starting material. What are my options?
Answer: Strong acids like HBr, HI, or BCl₃ can be effective for benzyl ether cleavage but are harsh and can damage acid-sensitive substrates.[13][22][23]
-
Causality: The reaction proceeds via protonation or coordination of the Lewis acid to the ether oxygen, followed by an Sₙ1 or Sₙ2 displacement by the conjugate base.[22][23][24] These strongly acidic conditions can lead to side reactions like hydrolysis of other protecting groups, elimination, or rearrangement.
-
Troubleshooting & Solutions:
-
Use a Cation Scavenger: When using strong acids, adding a cation scavenger like pentamethylbenzene can trap the released benzyl cation and prevent it from alkylating other nucleophilic sites on your molecule.[2]
-
Milder Lewis Acids: Explore milder Lewis acids or combinations of Lewis acids and bases.[18]
-
Switch to a Non-Acidic Method: If your substrate is fundamentally acid-labile, it is best to switch to a reductive or oxidative cleavage method as described in the previous questions.
-
Comparative Data for Alternative Cleavage Methods
The following table summarizes typical conditions for various alternative benzyl ether cleavage methods to aid in your selection process.
| Method | Reagents & Conditions | Substrate Compatibility | Common Issues |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, MeOH, reflux[7][8] | Good for many functional groups, but will reduce alkenes/alkynes. | Catalyst poisoning by sulfur compounds.[1][2] |
| Oxidative Cleavage (Oxoammonium Salt) | 4-acetamido-TEMPO-BF₄, CH₃CN/H₂O, RT[10][12] | Excellent; tolerates reducible groups. | Primary/secondary alcohols formed can be further oxidized.[10][12] |
| Oxidative Cleavage (DDQ) | DDQ, CH₂Cl₂/H₂O, RT | Excellent; tolerates reducible groups. | Slower for simple benzyl ethers compared to PMB ethers.[11] |
| Visible-Light Photocatalysis | DDQ (catalytic), t-BuONO, CH₂Cl₂/H₂O, green LED[15][16] | Excellent; tolerates azides, alkenes, alkynes.[15][16][17] | Can be slow; flow chemistry can accelerate the reaction.[16] |
| Lewis Acid Cleavage | BCl₃, CH₂Cl₂, -78 °C to RT[18] | Not suitable for acid-sensitive substrates. | Harsh conditions can cause side reactions.[13][22] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis (CTH)
This protocol provides a general procedure for benzyl ether cleavage using ammonium formate as the hydrogen donor.
-
Setup: To a solution of the benzyl-protected substrate (1.0 eq) in methanol (MeOH), add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).
-
Reagent Addition: Add ammonium formate (NH₄HCO₂) (3-5 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC or LC-MS). Reaction times are typically short (30 min to a few hours).[7][8]
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods (e.g., column chromatography, recrystallization).
Protocol 2: Visible-Light-Mediated Oxidative Cleavage
This protocol describes a mild, photocatalytic debenzylation using DDQ.
-
Setup: In a reaction vessel transparent to visible light, dissolve the benzyl ether substrate (1.0 eq), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.25 eq per benzyl group), and tert-butyl nitrite (TBN) (2.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and a small amount of water (e.g., 5 mL CH₂Cl₂ and 50 µL H₂O for a 100 µmol scale reaction).[15][16]
-
Irradiation: Irradiate the mixture with a green LED (e.g., 525 nm) at room temperature.
-
Reaction: Stir the reaction under irradiation until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualized Workflows and Mechanisms
Decision-Making Workflow for Benzyl Ether Cleavage
The following diagram illustrates a logical approach to selecting an appropriate debenzylation method based on the functional groups present in your substrate.
Caption: Decision tree for selecting a benzyl ether cleavage method.
Simplified Mechanism of Oxidative Cleavage with an Oxoammonium Salt
This diagram outlines the key steps in the oxidative cleavage of a benzyl ether using an oxoammonium salt, such as one derived from TEMPO.
Caption: Mechanism of oxidative benzyl ether cleavage.
References
-
Bobo, D. R., & Luchi, D. L. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. [Link]
-
National Institutes of Health. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link]
-
ResearchGate. (2025). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
-
Max Planck Society. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
National Institutes of Health. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
Journal of Catalysis. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. [Link]
-
YouTube. (2018). benzyl ether cleavage. [Link]
-
Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea? : r/Chempros. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
YouTube. (2016). Acidic Ether Cleavage. [Link]
-
Chemical Reviews. (n.d.). THE CLEAVAGE OF ETHERS. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
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Technical Support Center: Catalyst Poisoning in Debenzylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting debenzylation reactions. This guide is designed for researchers, chemists, and process development professionals who utilize catalytic hydrogenation for the removal of benzyl protecting groups. Here, we address common challenges related to catalyst poisoning, offering diagnostic guides, preventative measures, and remediation protocols based on established scientific principles and field experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge regarding catalyst deactivation in the context of debenzylation.
Q1: What is catalyst poisoning and how does it affect my debenzylation reaction?
A: Catalyst poisoning is the chemical deactivation of a catalyst due to strong adsorption of substances, known as poisons, onto its active sites.[1] In a debenzylation reaction, which typically uses a palladium catalyst (e.g., Pd/C), these active sites are where hydrogen is activated and the benzyl group is cleaved. When a poison binds to these sites, it physically blocks the substrate and hydrogen from accessing them, leading to a sharp decrease in the reaction rate or a complete halt.[2][3] This results in lower product yield, incomplete conversion, and potential for side-product formation.[3][4]
Q2: My debenzylation has stalled. How do I know if catalyst poisoning is the cause?
A: While several factors can cause a reaction to stall (e.g., poor quality hydrogen, inactive catalyst), poisoning has distinct symptoms:
-
Sudden Drop in Hydrogen Uptake: The reaction proceeds normally initially, then abruptly slows or stops, even with sufficient hydrogen pressure.
-
No Improvement with Increased Catalyst Load: Adding more of the same catalyst batch to the poisoned reaction mixture often results in minimal to no improvement, as the poison in the solution deactivates the new catalyst as well.
-
Reaction History: The reaction is known to be robust but fails with a new batch of starting material or solvent, suggesting the introduction of a new contaminant.
-
Incomplete Conversion: Analysis (TLC, LC-MS, GC-MS) shows significant starting material remaining after a typically sufficient reaction time.[5]
Q3: What are the most common poisons for palladium catalysts in debenzylation reactions?
A: Palladium catalysts are sensitive to a range of chemical species. The most common offenders in synthetic labs include:
-
Sulfur Compounds: Thiols, thioethers, sulfoxides, and even residual sulfate salts are potent poisons.[6][7] Sulfur has a very high affinity for palladium and can cause irreversible deactivation even at ppm levels.[8]
-
Nitrogen-Containing Functionalities: While the goal is often to deprotect an amine, both the amine product and certain nitrogen-containing substrates or impurities (e.g., pyridines, indoles, nitriles, oximes) can act as poisons by strongly coordinating to the palladium surface.[1][9]
-
Halides: Residual halides from previous synthetic steps (e.g., I⁻, Br⁻, Cl⁻) can poison the catalyst.[1]
-
Heavy Metals: Contaminants like mercury, lead, or arsenic can irreversibly deactivate the catalyst by forming alloys or stable complexes.[2][6]
-
Strongly Coordinating Solvents or Additives: Reagents like triphenylphosphine or unpurified solvents containing coordinating impurities can compete for active sites.
Q4: Can the amine product of my N-debenzylation poison the catalyst?
A: Yes, this is a very common issue. The newly formed amine product can coordinate strongly with the palladium active sites, inhibiting further catalytic turnover.[9] This is a form of product inhibition that acts as a slow-acting poison. To mitigate this, an acid (e.g., acetic acid, HCl) is often added to the reaction. The acid protonates the product amine to form an ammonium salt, which has a significantly lower affinity for the catalyst surface, thus preventing self-poisoning and allowing the reaction to proceed to completion.[9][10]
Part 2: Troubleshooting Guides & Diagnostic Workflows
When a reaction fails, a systematic approach is crucial. Use these guides to diagnose and resolve issues related to catalyst poisoning.
Issue 1: Reaction is Sluggish or Stalled
This workflow provides a logical sequence to identify the root cause of an underperforming debenzylation reaction.
dot
Caption: Troubleshooting workflow for stalled debenzylation reactions.
Issue 2: Inconsistent Results Between Batches
Q: My debenzylation worked perfectly before, but now fails with a new batch of starting material. What should I investigate?
A: This strongly indicates that a poison has been introduced with the new material.
-
Re-purify the Starting Material: The most direct solution is to purify your substrate. Column chromatography, recrystallization, or a charcoal treatment can remove trace impurities that act as poisons.
-
Analyze the Impurity Profile: Compare the analytical data (NMR, LC-MS) of the "good" batch and the "bad" batch. Look for small, unidentified peaks that could correspond to sulfur- or nitrogen-containing side products from a previous step.
-
Review Upstream Chemistry: Scrutinize the synthetic steps leading to your benzyl-protected substrate. Were any sulfur- or nitrogen-based reagents used (e.g., Lawesson's reagent, pyridinium-based reagents, thio-compounds)? Could residual amounts be carried over?
Part 3: In-Depth Analysis & Protocols
This section provides a deeper dive into specific poisons and offers detailed experimental protocols.
Common Catalyst Poisons and Their Mitigation
The following table summarizes common poisons and strategies to counteract their effects.
| Poison Class | Common Examples | Typical Source | Effect on Catalyst | Mitigation Strategy |
| Sulfur Compounds | Thiols, Thioethers, H₂S, Sulfites | Reagents from prior steps, contaminated solvents, low-grade natural rubber septa | Strong, often irreversible chemisorption, blocking active sites.[7][11] | Rigorous purification of starting materials and solvents. Use of sulfur-scavenging agents (e.g., sacrificial Raney Nickel pre-treatment). |
| Nitrogen Compounds | Amines, Pyridines, Indoles, Nitriles, Nitro groups | Substrate, product, reagents, or solvents (e.g., pyridine) | Strong coordination to Pd sites, acting as a competitive inhibitor or slow poison.[1][9] | Add stoichiometric acid (AcOH, HCl) to protonate basic nitrogens.[9] Purify starting materials. |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminated reagents, glassware, or process equipment. | Forms stable alloys or complexes with Pd, causing permanent deactivation.[2][6] | Use high-purity reagents and dedicated glassware. Pre-treatment of substrate solution with activated carbon. |
| Carbonaceous Deposits (Coke) | Decomposition of organic molecules on the catalyst surface. | High reaction temperatures, decomposition of substrate or solvent. | Physical blockage of pores and active sites.[7] | Use lower reaction temperatures. Ensure high-purity solvents. Catalyst can sometimes be regenerated via controlled oxidation.[7] |
Experimental Protocols
Protocol 1: Standard Debenzylation of an O-Benzyl Ether
This protocol provides a baseline for a typical debenzylation reaction.
-
Vessel Preparation: To a clean, dry hydrogenation flask, add the benzyl-protected substrate (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5-10 mol% of 10% Pd/C catalyst.
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate) to create a slurry.
-
Inerting: Seal the flask and purge the system thoroughly with the inert gas, followed by vacuum. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the flask (typically via a balloon or a Parr shaker at 1-4 atm).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified as needed.
Protocol 2: Diagnostic Test for Soluble Poisons
Use this protocol when you suspect a poison is present in your substrate or solvent.
-
Run a Control Reaction: Set up a small-scale debenzylation reaction using a trusted substrate that is known to work well. Let it run for 15-30 minutes to confirm hydrogen uptake and catalyst activity.
-
Introduce Suspect Material: Once the control reaction is running smoothly, pause the stirring and hydrogen uptake. Carefully add a small amount (e.g., 10-20% of the total volume) of a filtered solution of your suspect substrate in the same solvent.
-
Observe the Effect: Resume stirring and monitor the hydrogen uptake.
-
Result A (Poison Present): If the hydrogen uptake immediately slows or stops, a potent, soluble poison is present in the suspect material.
-
Result B (No Poison): If the reaction rate continues unabated, the issue is likely with the original catalyst's activity or the substrate's reactivity, not a soluble poison.
-
Protocol 3: Simple Catalyst Regeneration (for Coking)
This method is for regenerating a catalyst deactivated by carbonaceous deposits. Caution: This procedure involves heat and oxidation and should be performed with care in a well-ventilated fume hood. This is not effective for sulfur or heavy metal poisoning.
-
Catalyst Recovery: After a reaction, filter the catalyst and wash it thoroughly with a non-polar solvent (e.g., hexanes) followed by a polar solvent (e.g., methanol) to remove adsorbed organics. Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried, spent catalyst in a porcelain crucible. Heat it in a muffle furnace with a slow stream of air. Gradually increase the temperature to 300-400°C and hold for 2-4 hours. The carbon deposits will be oxidized and removed as CO₂.
-
Reduction: After cooling under an inert atmosphere, the catalyst (now likely containing PdO) must be re-reduced. This can be done by suspending it in a solvent and subjecting it to hydrogenation conditions before adding the substrate.
-
Activity Test: Use the regenerated catalyst in a small-scale test reaction to assess its recovered activity. Note that full activity may not always be restored.[7][12]
Part 4: Visualization of Poisoning Mechanism
The following diagram illustrates the fundamental mechanism of catalyst poisoning.
dot
Caption: How poisons block active sites on a palladium catalyst.
References
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. (2025). ResearchGate. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Sabin Metal Corporation. [Link]
-
Catalyst poison | Toxicity, Inhibition, Effects. (n.d.). Britannica. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]
- US Patent 6992037B2 - Precious metal catalyst for debenzylation. (n.d.).
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Barbosa, L. A. M. M., et al. (1998). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 94(5), 735-741. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. (2021). ACS Publications. [Link]
-
Ohtake, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2962–2968. [Link]
-
Palladium. (n.d.). Wikipedia. [Link]
-
Son, J. H., & Meanwell, N. A. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10474-10480. [Link]
-
Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane | Request PDF. (n.d.). ResearchGate. [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2015). NIH National Library of Medicine. [Link]
-
Enhanced stability of nitrogen-doped carbon-supported palladium catalyst for oxidative carbonylation of phenol | Request PDF. (n.d.). ResearchGate. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of HBIW. (2022). MDPI. [Link]
-
Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. [Link]
-
Catalyst Poisoning Explained Simply. (2025). RevisionDojo. [Link]
- US Patent 3959382A - Method for reactivating palladium catalysts. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside Anomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Anomeric Challenge in Ribofuranoside Chemistry
Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is a cornerstone intermediate in synthetic carbohydrate chemistry, particularly as a glycosylation reagent for the synthesis of complex oligosaccharides and as a precursor for various nucleoside analogues.[1] Its synthetic utility is critically dependent on its stereochemical purity at the anomeric center (C-1). The cyclization of the parent sugar, D-ribose, creates this new stereocenter, resulting in two diastereomers, or anomers, designated alpha (α) and beta (β).
The orientation of the methoxy group at C-1—either axial (α) or equatorial (β) relative to the furanose ring—profoundly influences the molecule's three-dimensional structure and reactivity. Consequently, the ability to reliably distinguish, separate, and quantify these anomers is not merely an academic exercise; it is a prerequisite for reproducible and stereocontrolled synthesis in drug discovery and development. This guide provides an in-depth comparison of the α and β anomers, detailing the analytical methodologies required for their unambiguous characterization.
Caption: Figure 2: ¹H NMR workflow for anomer assignment.
The anomeric carbon (C-1) also provides a valuable data point. Its chemical shift is sensitive to the stereochemistry at the anomeric center.
-
Causality Behind the Chemical Shift: The shielding of the C-1 nucleus is influenced by steric and electronic effects, including the anomeric effect. While trends can vary between different sugar series, for many glycosides, the C-1 of the α-anomer is found slightly upfield (lower ppm) compared to the corresponding β-anomer. [2]The chemical shifts for furanosides are generally distinct from pyranosides. [2][3]In solid-state NMR, the C-1 signals for α and β anomers can be well-resolved by 3-5 ppm. [4] Table 2: Comparative ¹³C NMR Data for Anomeric Carbon (C-1)
| Anomer | Expected Chemical Shift (δ) |
| Alpha (α) | Typically upfield relative to beta |
| Beta (β) | Typically downfield relative to alpha |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial to reduce acquisition time.
-
Acquisition: Run a standard ¹³C experiment with broadband proton decoupling. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying analysis. [5]3. Analysis: Identify the anomeric carbon signal, which is typically found in the range of δ 95-110 ppm for furanosides. [5]Compare the chemical shift to known literature values or analyze mixtures to identify the major and minor anomers based on relative peak intensities.
Trustworthiness: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is the self-validating step. It correlates each carbon with its directly attached proton(s). The C-1 signal in the ¹³C dimension will show a cross-peak to the H-1 signal in the ¹H dimension, providing unambiguous assignment of both anomeric nuclei.
Part 2: Chromatographic Separation: Isolating the Isomers
While NMR is definitive for characterization, chromatography is essential for the physical separation of anomers, enabling the isolation of stereochemically pure material for subsequent reactions.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The benzylated ribofuranosides are relatively non-polar and lack a strong chromophore. Therefore, method development typically involves normal-phase chromatography with UV detection at a low wavelength (~210-230 nm to detect the benzyl groups) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column & Mobile Phase Selection:
-
Normal-Phase: A silica or diol-bonded column is effective. The mobile phase is typically a non-polar solvent like hexane or heptane with a polar modifier such as ethyl acetate or isopropanol. The more polar anomer (often the α-anomer due to a more exposed hydroxyl group in related, non-methylated sugars) will generally have a longer retention time.
-
Chiral Chromatography: For analytical-scale separation and confirmation, a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H), can provide excellent resolution of both anomers and any potential enantiomeric impurities. [6][7] Table 3: Example HPLC Method Parameters for Anomer Separation
-
| Parameter | Condition | Rationale |
| Column | Silica Gel (5 µm, 4.6 x 250 mm) | Standard for normal-phase separation of moderately polar compounds. |
| Mobile Phase | 95:5 Hexane:Ethyl Acetate (Isocratic) | Provides good separation based on polarity differences. Adjust ratio as needed. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV at 215 nm or ELSD | Benzyl groups have UV absorbance at low wavelengths; ELSD is universal. |
| Temperature | Ambient or controlled at 25 °C | Temperature control improves reproducibility. [8] |
Experimental Protocol: HPLC Method Development
-
Solubility Test: Ensure the sample is fully soluble in the mobile phase or a compatible injection solvent.
-
Scouting Run: Begin with a mobile phase composition like 90:10 Hexane:Ethyl Acetate on a silica column.
-
Optimization:
-
If retention is too short, decrease the percentage of the polar modifier (ethyl acetate).
-
If retention is too long or peaks are broad, increase the percentage of the polar modifier.
-
-
Peak Identification: Collect fractions for each separated peak and analyze by ¹H NMR to definitively assign the α and β anomers.
Caption: Figure 3: HPLC method development workflow.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is an indispensable, rapid tool for real-time reaction monitoring and quick purity assessment. It operates on the same separation principles as normal-phase HPLC. For benzylated sugars, a mobile phase of ethyl acetate and hexane is standard. The two anomers will often appear as closely spaced but distinct spots.
Experimental Protocol: TLC Analysis
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it onto a silica gel TLC plate.
-
Development: Place the plate in a chamber containing a pre-equilibrated solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front nears the top, remove the plate and let it dry. Visualize the spots under a UV lamp (254 nm), which will show the aromatic benzyl groups as dark spots. Further staining, for example with a potassium permanganate dip, can also be used.
-
Analysis: The separation factor (R_f) will differ between the two anomers. This allows for qualitative assessment of the anomeric ratio in a reaction mixture.
Summary & Recommendations
The unambiguous characterization of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside anomers is a multi-step process where spectroscopy provides the identity and chromatography provides the means of separation.
Table 4: Master Comparison Guide for Anomer Characterization
| Technique | Parameter | α-Anomer | β-Anomer |
| ¹H NMR | ³J_H1,H2 (Hz) | 3.0 – 5.0 | 0 – 2.0 |
| δ H-1 (ppm) | Downfield | Upfield | |
| ¹³C NMR | δ C-1 (ppm) | Upfield | Downfield |
| HPLC (Normal Phase) | Retention Time | Typically Longer | Typically Shorter |
| TLC (Normal Phase) | R_f Value | Typically Lower | Typically Higher |
Senior Application Scientist's Recommendation:
For absolute confidence in your results, a tiered approach is recommended.
-
Initial Screen: Use TLC with a 4:1 Hexane:Ethyl Acetate system to monitor the synthesis and estimate the anomeric ratio.
-
Definitive Identification: Acquire a high-resolution (≥400 MHz) ¹H NMR spectrum of the crude or purified product. The ³J_H1,H2 coupling constant is the single most reliable parameter for assignment. [9]3. Confirmation & Purity: For critical applications, confirm the ¹H assignment with a 2D HSQC experiment to correlate H-1 and C-1. Use a validated normal-phase HPLC method to determine the anomeric purity with high precision (>99%).
By systematically applying these spectroscopic and chromatographic methods, researchers can ensure the stereochemical integrity of their materials, leading to more reliable and reproducible outcomes in the synthesis of complex carbohydrates and nucleoside-based therapeutics.
References
-
ResearchGate. (n.d.). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Retrieved from [Link]
-
Gonet, T., & Cmoch, P. (2022). Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(45), 29535–29546. Available at: [Link]
-
Košmrlj, B., Kočar, D., & Le-Marechal, A. M. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Magnetic Resonance in Chemistry, 60(4), 438-444. Available at: [Link]
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ResearchGate. (n.d.). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Retrieved from [Link]
-
Di Pietro, S., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A, 128(11), 2111–2120. Available at: [Link]
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Perlin, A. S. (n.d.). CARBON-13 NMR SPECTRA OF FURANOSE SUGARS. Semantic Scholar. Retrieved from [Link]
-
Mishra, N. K., et al. (2021). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Journal of the American Chemical Society, 143(49), 20857–20866. Available at: [Link]
-
Utsumi, H., et al. (2007). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Magnetic Resonance in Chemistry, 45(9), 758–763. Available at: [Link]
-
Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009–3012. Available at: [Link]
-
Serianni, A. S., & Barker, R. (1998). 13C−1H and 13C−13C Spin-Coupling Constants in Methyl β-d-Ribofuranoside and Methyl 2-Deoxy-β-d-erythro-pentofuranoside: Correlations with Molecular Structure and Conformation. Journal of the American Chemical Society, 120(41), 10770-10781. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. Available at: [Link]
-
Catelani, G., et al. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(11), 3345. Available at: [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. Available at: [Link]
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A Senior Application Scientist's Guide to Protecting Ribose: A Comparative Analysis of Benzyl vs. Silyl Ethers
For researchers navigating the complexities of carbohydrate synthesis, particularly in the development of nucleoside analogues and oligosaccharides, the strategic selection of hydroxyl protecting groups is a critical determinant of success. The polyfunctional nature of ribose demands a nuanced approach, where protecting groups must not only mask reactivity but also be installed and removed with high selectivity and yield. Among the arsenal of available options, benzyl ethers and silyl ethers represent two of the most foundational and versatile choices.
This guide provides an in-depth, objective comparison of benzyl and silyl protecting groups for ribose. Moving beyond a simple list of reagents, we will explore the causality behind experimental choices, the stability profiles that dictate their use in orthogonal strategies, and the subtle ways they can influence the reactivity of the carbohydrate core. This analysis is grounded in established chemical principles and supported by experimental protocols to empower drug development professionals and synthetic chemists in their research endeavors.
Pillar 1: Benzyl Ethers - The Robust Workhorse
Benzyl (Bn) ethers have long been a mainstay in carbohydrate chemistry, prized for their exceptional stability across a broad spectrum of reaction conditions.[1] This robustness makes them ideal for multi-step syntheses where protecting groups must endure numerous transformations without cleavage.[2]
Chemical Properties and Application
The benzyl group is typically installed under basic conditions, most commonly via the Williamson ether synthesis using a strong base like sodium hydride (NaH) and benzyl bromide (BnBr) in an aprotic solvent.[3][4] While effective for global protection, achieving regioselectivity with this method on a polyol like ribose can be challenging without prior differentiation of the hydroxyl groups.[5]
Their key advantage is stability. Benzyl ethers are inert to most acidic and basic conditions used for the cleavage of other common protecting groups like esters or silyl ethers, making them excellent candidates for "permanent" protection during a synthetic sequence.[2][6]
Deprotection: The Reductive Cleavage
The primary method for benzyl ether deprotection is catalytic hydrogenolysis.[7] This reaction, typically employing hydrogen gas and a palladium on carbon (Pd/C) catalyst, is exceptionally clean, yielding the deprotected alcohol and toluene as the only byproduct, which is easily removed.[8]
However, this reliance on hydrogenation is also its main limitation. The conditions required for benzyl ether cleavage will also reduce other common functional groups such as alkenes, alkynes, azides, and some other protecting groups like Cbz (carboxybenzyl).[4][9] This lack of compatibility must be a central consideration in any synthetic design. Alternative, though often harsher, deprotection methods include dissolving metal reduction or cleavage with strong Lewis acids.[3]
Pillar 2: Silyl Ethers - The Tunable Shield
Silyl ethers offer a remarkable degree of versatility, primarily due to the ability to tune their stability by altering the steric bulk of the substituents on the silicon atom.[10] This family of protecting groups includes trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[11]
Tunable Stability and Orthogonality
The steric hindrance around the silicon atom directly influences the lability of the silyl ether. This creates a predictable hierarchy of stability, which is the cornerstone of their use in orthogonal protection schemes.[12][13] By selecting silyl groups of different sizes, a chemist can selectively deprotect one hydroxyl group in the presence of another.[14]
-
Relative Stability to Acid: TMS < TES < TBS < TIPS < TBDPS[15][16][17]
-
Relative Stability to Fluoride: TMS < TES < TIPS < TBS < TBDPS[17]
This differential stability is a powerful tool. For instance, a more labile TES group can be removed under mild acidic conditions while a more robust TBDPS group on the same molecule remains intact.[18]
Protection and Deprotection Strategies
Silyl ethers are typically formed by reacting an alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a weak base like imidazole, as established in the classic Corey protocol.[19][20] The significant bulk of groups like TBS allows for highly regioselective protection of the sterically accessible primary 5'-hydroxyl of ribose over the secondary 2'- and 3'-hydroxyls.[5]
Deprotection is their key strategic advantage. It can be achieved under two main sets of mild conditions:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent, leveraging the exceptionally high strength of the silicon-fluorine bond as the thermodynamic driving force for the reaction.[19][21]
-
Acid-Mediated Cleavage: A wide range of acidic conditions, from acetic acid (AcOH) to pyridinium p-toluenesulfonate (PPTS), can be used.[11] The choice of acid allows for fine-tuning to cleave only the most labile silyl group present.
Head-to-Head Comparison: Benzyl vs. Silyl Ethers for Ribose
The choice between benzyl and silyl ethers is not about which is "better," but which is strategically appropriate for a given synthetic route. The following table summarizes their key operational differences.
| Feature | Benzyl (Bn) Ethers | Silyl Ethers (TBS as example) |
| Stability to Acid | Very High | Low to Moderate (Tunable) |
| Stability to Base | Very High | High |
| Stability to H₂/Pd | Labile | Stable |
| Stability to Oxidants | Generally Stable (Benzylic position can be oxidized) | Generally Stable |
| Protection Conditions | Strong base (e.g., NaH), BnBr | Weak base (e.g., Imidazole), TBS-Cl |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂, Pd/C) | Fluoride source (e.g., TBAF) or mild acid |
| Orthogonality | Orthogonal to acid/base-labile groups (esters, silyl ethers) | Orthogonal to hydrogenolysis-labile groups (Bn, Cbz) and other silyl ethers |
| Regioselectivity | Challenging for polyols without directing groups | High for primary hydroxyls due to steric bulk |
| Key Advantage | Robustness for long, arduous synthetic sequences | Tunable lability for selective deprotection and orthogonal strategies |
| Key Disadvantage | Incompatible with reducible functional groups | General sensitivity to acidic conditions |
Visualizing Synthetic Strategy
The choice of protecting group dictates the entire synthetic workflow. The following diagrams illustrate the strategic decisions and orthogonal possibilities.
Caption: Decision workflow for choosing between robust benzyl protection for multi-step synthesis versus tunable silyl protection for selective transformations.
Caption: Orthogonal deprotection of a differentially silylated ribose derivative, showcasing selective removal based on reagent choice.
Experimental Protocols
The following protocols are provided as validated, representative procedures for the protection and deprotection of ribose hydroxyls.
Protocol 1: Global Benzylation of D-Ribose
This procedure results in the perbenzylation of all four hydroxyl groups.
-
Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Substrate Addition: Add D-Ribose (5.0 g, 33.3 mmol) to the flask and stir until dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 6.66 g, 166.5 mmol, 5.0 eq.) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.
-
Alkylation: After stirring for 1 hour at 0 °C, add benzyl bromide (BnBr, 23.6 mL, 199.8 mmol, 6.0 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C, followed by saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Workup: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the tetra-O-benzyl-D-ribose.
Protocol 2: Selective 5'-O-Silylation of D-Ribose
This protocol leverages the steric bulk of the TBS group to selectively protect the primary 5'-hydroxyl.
-
Preparation: To a 100 mL round-bottom flask, add D-Ribose (2.0 g, 13.3 mmol), imidazole (2.26 g, 33.3 mmol, 2.5 eq.), and anhydrous DMF (25 mL).
-
Silylating Agent: Stir the mixture at room temperature until all solids dissolve. Add tert-butyldimethylsilyl chloride (TBS-Cl, 2.21 g, 14.6 mmol, 1.1 eq.) in one portion.
-
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash chromatography on silica gel to afford 5-O-TBDMS-D-ribose.
Protocol 3: Deprotection of Benzyl Ethers by Hydrogenolysis
This is a standard procedure for removing benzyl protecting groups.
-
Setup: Dissolve the benzyl-protected ribose derivative (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, ~10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 4: Deprotection of a TBS Ether with TBAF
This protocol uses a fluoride source for efficient silyl ether cleavage.[16]
-
Preparation: Dissolve the TBS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a plastic vial or flask under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol, 1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the solution and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel chromatography to remove the TBAF salts and isolate the pure alcohol.
Conclusion
The strategic protection of ribose's hydroxyl groups is a foundational element of modern carbohydrate and nucleoside synthesis. Benzyl ethers provide unparalleled stability, serving as a reliable "permanent" protecting group for complex, multi-step syntheses, with the caveat of their incompatibility with reducible functionalities.[2][6] In contrast, silyl ethers offer a spectrum of tunable lability, enabling sophisticated orthogonal strategies where specific hydroxyl groups can be unmasked on demand under mild conditions.[10] The choice is therefore dictated by the overall synthetic plan: the robustness of the benzyl group for endurance versus the tactical flexibility of the silyl ether for precision. A thorough understanding of the properties and protocols detailed in this guide will enable researchers to make informed, strategic decisions, ultimately accelerating their path to the target molecule.
References
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]
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Wikipedia. Silyl ether. Available from: [Link]
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- Theodorson, L. (1995). Protecting Groups in Carbohydrate Chemistry.
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Common Organic Chemistry. Benzyl Protection. Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
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Alchemyst. PROTECTING GROUPS & CARBOHYDRATES NOTES. Available from: [Link]
- Wang, B., Sun, H. X., & Sun, Z. P. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1787-1790.
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
- Castagnolo, D., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6463.
-
ResearchGate. Studies on the hydrogenolysis of benzyl ethers. Available from: [Link]
- Kumar, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 9(1), 62-65.
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. Available from: [Link]
-
Chem-Station. Silyl Protective Groups. (2014-03-08). Available from: [Link]
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Liptak, A. Protecting group manipulations in carbohydrate chemistry. Available from: [Link]
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- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
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- Okaniwa, M., et al. (2019). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. The Journal of Organic Chemistry, 84(16), 10243-10250.
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
- Akula, M. R., & Kabalka, G. W. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 6(19), 3353-3355.
-
ResearchGate. Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Available from: [Link]
-
ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry. Available from: [Link]
- Reddy, C. R., et al. (2014). Sodium hydride: a simple and efficient reagent for chemoselective deprotection of aryl silyl ethers and in situ protection of phenols. RSC Advances, 4(10), 4983-4986.
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Fiveable. Orthogonal Protection Definition. Available from: [Link]
- Current Protocols in Nucleic Acid Chemistry. Protection of 2′-Hydroxy Functions of Ribonucleosides. (2018).
- Wincott, F. E., et al. (1995). Practical Silyl Protection of Ribonucleosides. Nucleic Acids Research, 23(14), 2677-2684.
- Pedersen, C. M., & Nordstrom, L. U. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102-118.
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]
- Showalter, H. D. H., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4584-4587.
- Google Patents. (2005). Method for producing 2-deoxy-l-ribose. EP1556396A1.
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A Senior Application Scientist's Guide to Glycosyl Donors: A Comparative Analysis of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
In the intricate world of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the success of complex oligosaccharide and glycoconjugate synthesis. The glycosylation reaction, which forms the critical glycosidic bond, is governed by a delicate interplay of factors including the nature of the donor's leaving group, the protecting groups, the glycosyl acceptor's nucleophilicity, and the activation method.[1][2] This guide provides an in-depth comparison of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside, a specialized donor, against more conventional classes of glycosyl donors, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of the Glycosyl Donor
A glycosyl donor is a carbohydrate derivative engineered with a leaving group at the anomeric center (C-1).[1][3] Upon activation by a promoter or catalyst, this leaving group is expelled, generating a highly reactive, electrophilic intermediate—typically an oxocarbenium ion—which is then intercepted by a nucleophilic hydroxyl group from a glycosyl acceptor.[1][4] The ultimate goal is to control the stereochemical outcome of this coupling, selectively forming either an α or β linkage, a challenge that lies at the heart of carbohydrate synthesis.[5]
The reaction mechanism exists on a spectrum between a concerted SN2-like displacement and a stepwise SN1-like process involving a discrete oxocarbenium ion intermediate.[6] The specific pathway is heavily influenced by the donor, acceptor, and reaction conditions, which dictates the final stereoselectivity.
Caption: General mechanism of a chemical glycosylation reaction.
Profile: Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a stable, crystalline solid that serves as a valuable precursor in the synthesis of various nucleoside analogues and complex carbohydrates.[7][8][9] Its utility as a glycosyl donor stems from a unique combination of stability and latent reactivity.
Key Structural Features and Their Implications:
-
Methyl Glycoside (Anomeric Leaving Group): The anomeric methoxy group is a poor leaving group, rendering the molecule significantly more stable than highly reactive donors like glycosyl halides or trichloroacetimidates. This stability translates to a long shelf-life and robustness towards a wide range of reaction conditions, but it also necessitates specific, potent activation methods for glycosylation.[10]
-
Benzyl Ether Protecting Groups: The three benzyl (Bn) groups at the C-2, C-3, and C-5 positions are crucial. As electron-donating ether protecting groups, they increase the electron density at the anomeric center. This electronic effect destabilizes the incipient positive charge of the oxocarbenium intermediate, thereby increasing the donor's reactivity upon activation. This phenomenon is central to the "armed-disarmed" principle, which classifies donors with electron-donating groups (like benzyl ethers) as "armed" and more reactive than "disarmed" donors bearing electron-withdrawing groups (like benzoyl esters).[3]
-
Ribofuranoside Core: The five-membered furanose ring is conformationally flexible. Unlike the more rigid pyranose rings, this flexibility makes stereocontrol in ribofuranosylation reactions notoriously challenging. The lack of a participating group at the adjacent C-2 position (as the hydroxyl is protected as a non-participating benzyl ether) means that stereoselectivity is governed primarily by kinetic control, solvent effects, and the anomeric effect.[11]
Activation Strategy: Due to their stability, methyl glycosides are not as commonly used as donors compared to other classes. However, recent advancements have identified powerful activators capable of promoting glycosylation. Gold(III) bromide (AuBr₃) in acetonitrile, for example, has been shown to effectively activate stable methyl glycosides for coupling with a range of alcohol acceptors.[10] This method provides a modern approach to leveraging the inherent stability of methyl glycosides in synthesis.
A Comparative Analysis with Mainstream Glycosyl Donors
The choice of a glycosyl donor is a strategic decision based on a trade-off between reactivity, stability, and stereodirecting potential. Below, we compare our focus molecule to three major classes of donors.
Glycosyl Trichloroacetimidates
These are among the most popular and reactive glycosyl donors used in modern synthesis.[12]
-
Reactivity & Activation: The trichloroacetimidate group is an excellent leaving group, activated by catalytic amounts of a Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂). The activation is highly efficient and proceeds under mild conditions.
-
Stereoselectivity: The stereochemical outcome is highly dependent on the protecting group at C-2 and the reaction conditions. A participating group (e.g., acetate, benzoate) at C-2 will reliably lead to 1,2-trans products. Non-participating groups, like the benzyl ethers in our target molecule, often yield mixtures or favor the thermodynamically more stable anomer.
-
Stability: While generally stable enough for purification and storage, they are more sensitive to moisture and acid than methyl glycosides. A common side reaction is the formation of a stable glycosyl trichloroacetamide byproduct, which can occur via an intermolecular aglycon transfer mechanism.[13]
Thioglycosides
Thioglycosides are prized for their stability and the fine-tuning of their reactivity, making them workhorses in both solution- and solid-phase synthesis.[14]
-
Reactivity & Activation: They are activated by thiophilic promoters, most commonly a combination of an electrophilic halogen source like N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH).[4] Their reactivity can be modulated by altering the electronic properties of the thiol aglycon, forming the basis for one-pot sequential glycosylation strategies.
-
Stereoselectivity: Similar to trichloroacetimidates, the C-2 protecting group is the primary determinant of stereoselectivity.
-
Stability: Thioglycosides are exceptionally stable, tolerating a wide array of chemical transformations, which allows them to be carried through multiple synthetic steps before their activation as a donor.[14]
Glycosyl Halides
Historically significant and still relevant, glycosyl halides (bromides and iodides) are highly reactive but often less stable donors.
-
Reactivity & Activation: Their high reactivity stems from the good leaving group ability of the halide. Activation typically requires a stoichiometric amount of a heavy metal salt promoter, such as silver triflate or silver carbonate, to abstract the halide.[3]
-
Stereoselectivity: The stereochemical outcome is often governed by the SN2-like nature of the reaction, especially with more reactive iodides, which can favor inversion of the anomeric stereocenter.[15]
-
Stability: Glycosyl halides, particularly iodides, are often moisture-sensitive and may require fresh preparation before use.
Data-Driven Performance Comparison
The following table summarizes the key operational characteristics of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside in comparison with other major glycosyl donor classes.
| Feature | Methyl Ribofuranoside (Armed) | Glycosyl Trichloroacetimidate | Thioglycoside | Glycosyl Halide |
| Leaving Group | -OCH₃ | -OC(NH)CCl₃ | -SR (e.g., -SPh, -SEt) | -Br, -I, -F |
| Relative Reactivity | Moderate (Requires strong activation) | Very High | Moderate to High (Tunable) | High to Very High |
| Typical Activator(s) | AuBr₃, Strong Lewis Acids | cat. TMSOTf, BF₃·OEt₂ | NIS/TfOH, DMTST | AgOTf, Ag₂CO₃ |
| Stability / Handling | Very High | Moderate (moisture sensitive) | Very High | Low to Moderate (often unstable) |
| Key Advantage | High stability, easy to handle, "armed" nature for reactivity. | High reactivity, catalytic activation. | Versatility, tunable reactivity, stability. | High reactivity. |
| Key Disadvantage | Low intrinsic reactivity of leaving group. | Potential for amide side-product formation.[13] | Requires stoichiometric promoter. | Often requires stoichiometric heavy metal salts; poor stability. |
Experimental Protocols: A Practical Comparison
The causality behind each step in a glycosylation protocol is critical for reproducibility and troubleshooting. Here, we present two distinct, self-validating workflows.
Protocol 1: Glycosylation using Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
This protocol is based on the gold-catalyzed activation of a stable methyl glycoside.[10]
Objective: To couple the methyl ribofuranoside donor with a primary alcohol acceptor (e.g., 1-hexanol).
Methodology:
-
Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with activated 4 Å molecular sieves (approx. 200 mg per mmol of donor). Rationale: Rigorous exclusion of water is essential, as water can compete as a nucleophile and hydrolyze the activated donor.
-
Reagent Addition: The flask is allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen). Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (1.0 eq) and the acceptor alcohol (1.2 eq) are added, followed by anhydrous acetonitrile (approx. 0.1 M concentration). Rationale: The excess acceptor ensures complete consumption of the more valuable donor. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Equilibration: The resulting slurry is stirred at room temperature for 30 minutes. Rationale: This allows the molecular sieves to effectively sequester any trace moisture from the reagents and solvent.
-
Activation: The reaction mixture is cooled to 0 °C. Gold(III) bromide (AuBr₃, 0.1 eq) is added in one portion. Rationale: Cooling the reaction helps to control the initial rate of the exothermic activation and can improve stereoselectivity. A catalytic amount of AuBr₃ is sufficient to turn over the donor.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and is monitored by Thin Layer Chromatography (TLC) until the donor spot is consumed (typically 2-4 hours).
-
Quenching: The reaction is quenched by the addition of triethylamine (2-3 drops). Rationale: The base neutralizes the acidic catalyst, preventing product degradation during workup.
-
Workup & Purification: The mixture is filtered through a pad of Celite to remove the molecular sieves and catalyst residues, washed with dichloromethane. The combined filtrate is concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the desired glycoside.
Protocol 2: Glycosylation using a Benzylated Ribofuranosyl Trichloroacetimidate
This protocol illustrates a more conventional approach using a highly reactive donor.
Objective: To couple the corresponding trichloroacetimidate donor with the same primary alcohol acceptor.
Methodology:
-
Vessel Preparation: A flame-dried, round-bottom flask with a stir bar is charged with activated 4 Å molecular sieves.
-
Reagent Addition: Under an inert atmosphere, the glycosyl trichloroacetimidate donor (1.0 eq) and the acceptor alcohol (1.2 eq) are dissolved in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Equilibration & Cooling: The mixture is stirred for 30 minutes at room temperature and then cooled to -40 °C. Rationale: Low temperatures are often critical when using highly reactive donors to suppress side reactions and enhance stereoselectivity.
-
Activation: A stock solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous DCM is prepared. A catalytic amount of TMSOTf (0.1 eq) is added dropwise to the cooled reaction mixture. Rationale: Dropwise addition of the potent Lewis acid activator maintains control over the highly reactive system.
-
Reaction Monitoring: The reaction is typically very fast and is monitored by TLC. It is often complete within 30 minutes.
-
Quenching: The reaction is quenched by adding a few drops of pyridine or triethylamine. Rationale: A nitrogenous base is essential to neutralize the highly acidic triflic acid generated during the reaction.
-
Workup & Purification: The mixture is allowed to warm to room temperature, filtered through Celite, and concentrated. The residue is purified by flash column chromatography.
Caption: Comparative experimental workflows for different glycosyl donors.
Conclusion and Strategic Recommendations
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside occupies a specific and valuable niche in the synthetic chemist's toolbox. It is not a direct replacement for highly reactive, general-purpose donors like trichloroacetimidates or thioglycosides. Instead, its value lies in its exceptional stability, which allows it to be handled with ease and incorporated into synthetic routes where more labile donors would fail.
Choose Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside when:
-
The synthesis requires a robust donor that can withstand various reaction conditions prior to the key glycosylation step.
-
A highly "armed" donor is needed to couple with a particularly unreactive or hindered glycosyl acceptor.
-
Access to powerful and specific activation methods, such as gold catalysis, is available.
Opt for other glycosyl donors when:
-
Trichloroacetimidates: High reactivity and rapid, catalytic turnover are the primary requirements for a straightforward coupling.
-
Thioglycosides: The synthetic strategy involves sequential, one-pot glycosylations or requires a donor that can also function as an acceptor before its final activation.
-
Glycosyl Halides: A highly reactive, classical approach is desired, and the inherent instability of the donor is manageable.
Ultimately, the optimal glycosyl donor is not a one-size-fits-all solution but is dictated by the specific synthetic challenge. By understanding the fundamental principles of reactivity, stability, and activation, researchers can make informed, strategic decisions to navigate the complexities of glycosylation and achieve their synthetic goals.
References
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Comparison of thioglycoside glycosyl donor relative reactivity values... - ResearchGate. Available at: [Link]
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2,3,5-Tri-O-benzyl-D-ribofuranose, 98% | Fisher Scientific. Available at: [Link]
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Comparison of glycosyl donors: a supramer approach - PMC - PubMed Central. Available at: [Link]
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Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. Available at: [Link]
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Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction | Organic Letters - ACS Publications. Available at: [Link]
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Glycosyl donor - Wikipedia. Available at: [Link]
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Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance | Chemical Reviews - ACS Publications. Available at: [Link]
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Selective Bioorthogonal Probe for N-Glycan Hybrid Structures - PMC - NIH. Available at: [Link]
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Stereoselective Synthesis of 1‐Thio‐α‐ d ‐Ribofuranosides Using Ribofuranosyl Iodides as Glycosyl Donors - Sci-Hub. Available at: [Link]
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Methyl glycosides are identified as glycosyl donors for the synthesis of glycosides, disaccharides and oligosaccharides - Chemical Communications (RSC Publishing). Available at: [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC - NIH. Available at: [Link]
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Glycosyl Trichloroacetimidates - ResearchGate. Available at: [Link]
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Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'--Alkoxymethyluridines | Request PDF - ResearchGate. Available at: [Link]
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1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Available at: [Link]
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Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC - NIH. Available at: [Link]
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Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC - NIH. Available at: [Link]
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Unravelling glycosylation reaction mechanisms - Scholarly Publications Leiden University. Available at: [Link]
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Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC - NIH. Available at: [Link]
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Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides - ResearchGate. Available at: [Link]
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Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines - PubMed. Available at: [Link]
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Mechanism of a Chemical Glycosylation Reaction | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to Synthesis Routes for Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside: A Yield-Centric Analysis for Researchers
For chemists engaged in the synthesis of nucleoside analogues for antiviral and anticancer therapies, the efficient and stereoselective preparation of protected sugar moieties is a critical endeavor. Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is a cornerstone intermediate, valued for its robust benzyl protecting groups that are stable across a range of reaction conditions yet amenable to cleavage by catalytic hydrogenation. The selection of a synthetic pathway to this vital building block profoundly impacts overall efficiency, scalability, and the economic viability of multi-step syntheses. This guide provides an in-depth comparison of the primary synthetic routes, with a focus on experimental yields and the underlying chemical principles that govern their success.
The Strategic Importance of a Well-Protected Ribofuranoside
The structural attributes of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside make it an exceptionally versatile synthon. The three benzyl ethers at the C2, C3, and C5 positions provide steric bulk and electronic stability, preventing unwanted side reactions at these centers. The methyl glycoside at the anomeric C1 position offers a stable linkage that can be strategically cleaved or modified in later synthetic stages. The β-configuration at this anomeric center is often crucial for the desired biological activity of the final nucleoside analogue. Consequently, a synthesis that reliably produces the β-anomer in high yield is of paramount importance.
Comparative Analysis of Synthetic Methodologies
The synthesis of this target molecule invariably begins with the readily available D-ribose. The core challenges are twofold: controlling the stereochemistry at the anomeric center to favor the β-isomer and achieving complete benzylation of the hydroxyl groups. We will dissect two divergent strategies: a direct, one-pot glycosylation and benzylation approach, and a more controlled, multi-step pathway involving an acylated intermediate.
Route 1: The Direct Approach - Fischer Glycosylation and Subsequent Benzylation
This method represents the most straightforward approach, commencing with the acid-catalyzed formation of methyl ribosides from D-ribose, followed by the benzylation of all available hydroxyl groups.
-
Methyl Glycoside Formation (Fischer Glycosylation): D-ribose is dissolved in anhydrous methanol containing a catalytic amount of a strong acid, such as acetyl chloride or hydrogen chloride. The mixture is stirred, typically at room temperature, to allow for the formation of a complex equilibrium of methyl α/β-furanosides and pyranosides.
-
Per-benzylation: To the crude mixture of methyl glycosides, a strong base like sodium hydride (NaH) is added in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Benzyl bromide (BnBr) is then introduced, often at 0°C and then allowed to warm, to benzylate all free hydroxyl groups.
-
Purification: The desired Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is isolated from the complex reaction mixture via column chromatography.
The primary deficiency of this route is its inherent lack of stereocontrol during the initial Fischer glycosylation. This reaction condition produces a thermodynamic mixture of at least four isomers (α-furanoside, β-furanoside, α-pyranoside, and β-pyranoside). Consequently, the subsequent benzylation step yields a mixture of fully benzylated products, necessitating a meticulous and often low-yielding chromatographic separation. Published overall yields for analogous syntheses starting from a pentose via this direct method are frequently in the range of 29-40%.[1] A patent has also highlighted that direct methylation of D-ribofuranose results in a mixture of anomers, which is difficult to purify and leads to a reduction in yield.[2]
Diagram 1: Fischer Glycosylation of D-Ribose
Caption: Acid-catalyzed Fischer glycosylation of D-Ribose.
Route 2: The Stereocontrolled Strategy via a Benzoylated Intermediate
To overcome the selectivity issues of the direct approach, a more elegant and higher-yielding route proceeds through the formation of a stable, acylated ribofuranose intermediate. This intermediate directs the stereochemical outcome of the subsequent glycosylation.
-
Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This key intermediate is prepared from D-ribose in a multi-step one-pot sequence. This typically involves initial methylation, followed by benzoylation with benzoyl chloride in pyridine, and finally, an acylation step using acetic anhydride and glacial acetic acid.[3] Optimized protocols for this intermediate report yields as high as 74.34%.[3]
-
Stereoselective Methyl Glycosylation: The purified 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is dissolved in a suitable solvent and reacted with anhydrous methanol in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄). This reaction proceeds with high β-selectivity.
-
Debenzoylation (Zemplén Conditions): The three benzoyl protecting groups are removed by transesterification using a catalytic amount of sodium methoxide in methanol. The reaction is typically monitored by TLC and quenched upon completion.
-
Per-benzylation: The resulting crude methyl β-D-ribofuranoside is then fully benzylated using standard conditions, such as sodium hydride and benzyl bromide in DMF, to yield the final product.
This route's high efficiency is rooted in the principle of neighboring group participation . During the Lewis acid-catalyzed glycosylation (Step 2), the adjacent benzoyl group at the C2 position participates in the reaction, forming a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the α-face of the ribofuranose ring, forcing the incoming methanol nucleophile to attack from the β-face. This results in the almost exclusive formation of the desired β-glycoside. While this pathway involves more discrete synthetic transformations, the high yields of the individual steps and the avoidance of complex purification of isomers make it a superior strategy. An overall yield of 52% from D-ribose has been reported for the analogous 2,3,5-tri-O-benzyl-D-ribofuranose, underscoring the efficiency of this approach.[4]
Diagram 2: Stereoselective Synthesis Workflow
Caption: Multi-step stereoselective synthesis pathway.
Head-to-Head Yield Comparison
| Metric | Route 1: Direct Fischer Glycosylation & Benzylation | Route 2: Stereocontrolled via Benzoylated Intermediate |
| Starting Material | D-Ribose | D-Ribose |
| Key Strategy | One-pot glycosylation/benzylation | Stereodirecting intermediate |
| Stereoselectivity | Low (mixture of α/β anomers and ring forms) | High (predominantly β-anomer) |
| Purification | Difficult, requires extensive chromatography | Simplified, crystalline intermediates |
| Typical Overall Yield | 29-40%[1] | ~52% (for analogous compound)[4], with key intermediate yields up to 74%[3] |
| Number of Steps | Fewer (effectively two stages) | More (multiple discrete steps) |
Conclusion and Expert Recommendation
For research and development professionals, the choice between these two synthetic routes is a trade-off between the number of synthetic steps and the overall efficiency and purity of the final product.
The Direct Fischer Glycosylation and Benzylation route (Route 1) , while appearing more concise, is fraught with challenges related to stereocontrol and purification. The low overall yields and the labor-intensive separation of isomers make it unsuitable for large-scale production or for applications where high isomeric purity is critical.
In contrast, the Stereocontrolled Strategy via a Benzoylated Intermediate (Route 2) is the demonstrably superior method. The initial investment in synthesizing the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose intermediate is rewarded with a highly stereoselective glycosylation reaction that significantly simplifies purification and dramatically improves the overall yield. For any application requiring scalability, reproducibility, and high isomeric purity, this route is the recommended and authoritative choice in the field.
References
- EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google P
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1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. [Link]
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Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. [Link]
-
Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis - ElectronicsAndBooks. [Link]
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2,3,5-Tri-O-benzyl-d-xylofuranose - MDPI. [Link]
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Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides - ResearchGate. [Link]
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Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines | Request PDF - ResearchGate. [Link]
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1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubChem. [Link]
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How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ? | ResearchGate. [Link]
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Methyl 5-O-benzoyl-2,3-oxazole-D-ribofuranoside: a useful intermediate for the synthesis of conformationally restrained nucleosides - PubMed. [Link]
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1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, Purity ≥95% - CD BioGlyco. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Protected Sugars
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycochemistry and drug development, the synthesis of complex carbohydrates is a foundational pillar. Central to this discipline is the use of "protected sugars"—monosaccharides adorned with temporary blocking groups. These protecting groups are the synthetic chemist's toolkit, allowing for regioselective reactions to build complex oligosaccharides and glycoconjugates. However, the very reactions that install these groups can introduce a host of impurities, including regioisomers, anomeric mixtures, and incompletely reacted starting materials.
The purity of these protected sugar intermediates is not a trivial matter; it is a critical determinant of success in multi-step syntheses. Impurities can lead to undesired side products, reduce reaction yields, and complicate downstream purification, ultimately compromising the integrity of the final active pharmaceutical ingredient or research compound. Therefore, a robust, multi-faceted analytical strategy is essential to ensure the homogeneity of these crucial building blocks. This guide provides an in-depth comparison of the primary analytical techniques used for purity assessment, grounded in practical, field-proven insights to empower your experimental decisions.
The Orthogonal Analytical Workflow: A Holistic Approach to Purity
No single analytical technique can provide a complete picture of a protected sugar's purity. A self-validating system relies on an orthogonal approach, where multiple techniques with different separation and detection principles are used to corroborate findings. This ensures that what appears as a single peak or spot in one method is not, in fact, co-eluting with a hidden impurity.
A typical workflow involves a rapid, qualitative assessment followed by high-resolution, quantitative methods for structural confirmation and impurity profiling.
A Senior Application Scientist's Guide to Debenzylation in Carbohydrate Chemistry: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step carbohydrate synthesis. Among these, the benzyl ether stands out for its robustness under a wide range of reaction conditions. However, the ultimate success of any synthetic route hinges on the efficient and selective removal of these guardians. This guide provides an in-depth, objective comparison of the most common debenzylation methods, supported by experimental data and field-proven insights to empower you in selecting the optimal strategy for your specific carbohydrate substrate.
Introduction: The Benzyl Ether in Carbohydrate Synthesis
Benzyl ethers are widely employed to protect hydroxyl groups in carbohydrate chemistry due to their stability in both acidic and basic environments.[1] Their removal, a process known as debenzylation, is typically achieved through reductive cleavage of the carbon-oxygen bond, yielding the desired free hydroxyl group and toluene as a byproduct. The choice of debenzylation method is critical, as it can profoundly influence reaction yield, purity, and the integrity of other functional groups within the molecule.[2][3] This guide will dissect three primary methodologies: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and Dissolving Metal Reduction.
Method 1: Catalytic Hydrogenation - The Industry Standard
Catalytic hydrogenation is a well-established and frequently employed method for the removal of benzyl protecting groups.[1] This technique involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).
Mechanism and Rationale
The generally accepted mechanism involves the adsorption of both the benzyl-protected carbohydrate and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond of the hydrogen molecule is cleaved, and the resulting hydrogen atoms are transferred to the benzylic carbon, leading to the cleavage of the C-O bond and the release of the deprotected carbohydrate and toluene. The catalyst's surface provides a microenvironment where the reactants are brought into close proximity, facilitating the reaction.
Advantages & Disadvantages
Advantages:
-
High Yields: Often provides quantitative or near-quantitative yields.[3]
-
Clean Reaction: The primary byproduct is toluene, which is relatively volatile and easily removed.[1]
-
Well-Established: A vast body of literature and decades of practical application support its reliability.
Disadvantages:
-
Safety Concerns: Requires the handling of flammable and potentially explosive hydrogen gas, often under pressure.[4]
-
Specialized Equipment: May necessitate the use of high-pressure hydrogenation apparatus.
-
Catalyst Deactivation: The catalyst can be poisoned by sulfur-containing functional groups and can sometimes be deactivated by the substrate or product.[5]
-
Poor Functional Group Tolerance: Prone to reducing other functional groups such as alkenes, alkynes, and nitro groups.[3]
Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
Method 2: Catalytic Transfer Hydrogenation (CTH) - The Safer Alternative
Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and safer alternative to traditional catalytic hydrogenation.[4] In CTH, hydrogen is generated in situ from a hydrogen donor molecule in the presence of a metal catalyst.
Mechanism and Rationale
The mechanism of CTH is similar to catalytic hydrogenation in that it relies on a metal catalyst to facilitate the transfer of hydrogen. However, instead of molecular hydrogen, a donor molecule (e.g., ammonium formate, formic acid, triethylsilane) transfers hydrogen to the catalyst, which then delivers it to the substrate. This circumvents the need for handling gaseous hydrogen.
Advantages & Disadvantages
Advantages:
-
Enhanced Safety: Avoids the use of flammable and high-pressure hydrogen gas.[4]
-
Mild Reaction Conditions: Often proceeds at or near room temperature and atmospheric pressure.[4]
-
Simple Setup: Does not require specialized high-pressure hydrogenation equipment.[4]
-
Potentially Faster Reactions: In some cases, CTH can be faster than traditional hydrogenation.
Disadvantages:
-
Byproducts from Hydrogen Donor: The decomposition of the hydrogen donor can introduce byproducts that may complicate purification.
-
Donor Selection is Crucial: The choice of hydrogen donor is critical and can influence reaction efficiency and selectivity.
-
Catalyst Loading: Sometimes requires a higher catalyst loading compared to traditional hydrogenation.
Common Hydrogen Donors
A variety of hydrogen donors can be employed in CTH, each with its own set of characteristics:
-
Ammonium Formate: A widely used, efficient, and convenient hydrogen donor.[4]
-
Formic Acid: Another effective donor, though its acidic nature may not be suitable for all substrates.
-
Triethylsilane: A mild and neutral hydrogen donor, often used for clean deprotection of benzylidene acetals and benzyl ethers.
-
2-Propanol: A less reactive but more selective hydrogen donor.
Experimental Workflow
Caption: General workflow for catalytic transfer hydrogenation.
Method 3: Dissolving Metal Reduction (Birch Reduction) - The Power Play
For substrates that are sensitive to catalytic hydrogenation or possess stubborn benzyl ethers, dissolving metal reduction, most notably the Birch reduction, offers a potent alternative.[6] This method employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia in the presence of a proton source, such as an alcohol.[7]
Mechanism and Rationale
The Birch reduction proceeds via a single-electron transfer mechanism.[7] The dissolved alkali metal in liquid ammonia generates solvated electrons, which are powerful reducing agents.[8] An electron adds to the aromatic ring of the benzyl group, forming a radical anion. This is then protonated by the alcohol to give a radical. A second electron transfer generates a carbanion, which is subsequently protonated to yield the deprotected alcohol and a reduced aromatic ring (1,4-cyclohexadiene).[7]
Advantages & Disadvantages
Advantages:
-
High Functional Group Tolerance: Tolerant of many functional groups that are sensitive to catalytic hydrogenation, such as alkynes and some sulfur-containing groups.[3]
-
Effective for Hindered Ethers: Can be successful where catalytic methods fail due to steric hindrance or catalyst poisoning.
Disadvantages:
-
Harsh Conditions: Requires cryogenic temperatures (-78°C to -33°C) and the use of highly reactive and flammable alkali metals.[3]
-
Specialized Handling: Demands expertise in handling liquid ammonia and alkali metals.
-
Reduction of Aromatic Rings: The aromatic ring of the benzyl group is also reduced, which may be undesirable in some contexts.[3]
-
Potential for Over-reduction: Can lead to the reduction of other susceptible functional groups if not carefully controlled.[9]
Experimental Workflow
Caption: General workflow for Birch reduction.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of the optimal debenzylation method is a strategic decision that depends on the specific requirements of the synthesis. The following table provides a direct comparison of the three main methods.
| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Catalytic Transfer Hydrogenation (CTH) | Dissolving Metal Reduction (Na/NH₃) |
| Typical Yield | High to quantitative (>90%)[3] | High (>90%)[4] | Good to high, but can be variable. |
| Reaction Time | Hours to days[3] | Minutes to hours[10] | Typically rapid (within a few hours).[3] |
| Temperature | Room temperature to moderate heating.[3] | Room temperature to reflux.[4] | Cryogenic (-78°C to -33°C).[3] |
| Pressure | Atmospheric to elevated.[3] | Atmospheric.[4] | Atmospheric. |
| Safety | Flammable H₂ gas, pyrophoric catalyst. | Avoids H₂ gas, but donors can be flammable. | Flammable alkali metals, cryogenic liquids. |
| Byproducts | Toluene.[1] | Toluene and byproducts from H-donor. | Toluene, reduced aromatics.[3] |
Functional Group Tolerance: A Critical Consideration
The compatibility of a debenzylation method with other functional groups present in the molecule is often the deciding factor.
| Functional Group | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation | Dissolving Metal Reduction |
| Alkenes/Alkynes | Reduced | Can be reduced[10] | Generally stable. |
| Nitro Groups | Reduced to amines[11] | Reduced to amines[12] | Generally stable. |
| Halogens (Aryl) | Can be removed (dehalogenation)[13] | Can be removed. | Generally stable. |
| Sulfur-containing (e.g., Thioethers, Dithianes) | Catalyst poisoning[6] | Catalyst poisoning[6] | Generally stable. |
| Esters | Generally stable. | Generally stable. | Generally stable. |
| Azides | Reduced to amines. | Reduced to amines.[14] | Generally stable.[6] |
Standardized Experimental Protocols: Debenzylation of Per-O-benzylated Glucose
To provide a practical comparison, the following are standardized protocols for the debenzylation of a common carbohydrate substrate, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
Protocol 1: Catalytic Hydrogenation
-
Materials: 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 g, 1.85 mmol), 10% Palladium on Carbon (100 mg, 10 wt%), Ethanol (20 mL).
-
Procedure:
-
Dissolve the per-benzylated glucose in ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Stir the mixture vigorously under a hydrogen balloon at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Materials: 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 g, 1.85 mmol), 10% Palladium on Carbon (200 mg, 20 wt%), Ammonium Formate (1.17 g, 18.5 mmol, 10 eq), Methanol (20 mL).
-
Procedure:
-
Dissolve the per-benzylated glucose in methanol in a round-bottom flask.[4]
-
Carefully add the 10% Pd/C catalyst.[4]
-
Add the ammonium formate in one portion.[4]
-
Stir the mixture at reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with methanol.[4]
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify by recrystallization or column chromatography.
-
Protocol 3: Dissolving Metal Reduction (Sodium in Liquid Ammonia)
-
Materials: 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 g, 1.85 mmol), Sodium metal (small pieces), Liquid Ammonia (~30 mL), Anhydrous Ethanol (as proton source).
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense liquid ammonia at -78°C.
-
Add a solution of the per-benzylated glucose in a minimal amount of anhydrous THF.
-
Add anhydrous ethanol (4 equivalents).
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 2-4 hours, maintaining the blue color by adding more sodium if necessary.
-
Quench the reaction by the cautious addition of ammonium chloride or isopropanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Dissolve the residue in water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
Beyond the Classics: Alternative Debenzylation Methods
While the three methods discussed are the workhorses of carbohydrate debenzylation, other specialized techniques exist:
-
Oxidative Debenzylation: Methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, under non-reductive conditions.[6] Recent advances have shown that visible-light-mediated oxidative debenzylation with DDQ offers excellent functional group tolerance, preserving azides, alkenes, and alkynes.[6][15]
-
Free-Radical Bromination followed by Hydrolysis: This two-step method involves the bromination of the benzylic position followed by hydrolysis to the free alcohol. It offers an alternative under non-reductive and non-acidic conditions.
Conclusion and Future Outlook
The choice of a debenzylation strategy is a multifaceted decision that requires a thorough understanding of the substrate's functionalities and the synthetic route's overall goals. Catalytic hydrogenation remains a reliable and high-yielding method for simple substrates, while Catalytic Transfer Hydrogenation offers a safer and often more convenient alternative. For complex molecules with sensitive functional groups, the powerful but demanding Dissolving Metal Reduction provides a valuable option.
The future of debenzylation in carbohydrate chemistry will likely see the continued development of milder and more selective methods. Photocatalytic approaches, with their exceptional functional group tolerance, are particularly promising for enabling novel and more efficient synthetic strategies. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of new catalytic systems that offer even greater control and efficiency in this critical synthetic transformation.
References
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Birch reduction. Wikipedia. Available at: [Link]
-
Birch Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
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Gierlich, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Available at: [Link]
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Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available at: [Link]
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What is Birch Reduction Reaction ? Mechanism | Organic Chemistry | JAM GATE SET NET JEE NEET TRB. YouTube. Available at: [Link]
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Soom, N. A., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing. Available at: [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Reddy, P. G., et al. (2007). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PubMed Central. Available at: [Link]
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Banik, B. K. (2009). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Available at: [Link]
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Soom, N. A., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. SciRP.org. Available at: [Link]
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7.7: Stability of Alkenes. Chemistry LibreTexts. Available at: [Link]
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Reduction of nitro compounds. Wikipedia. Available at: [Link]
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Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available at: [Link]
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Jicsinszky, L., et al. (2011). Catalytic transfer hydrogenation of sugar derivatives. ResearchGate. Available at: [Link]
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Gierlich, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]
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Thiol Protecting Groups. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
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Paryzek, Z., et al. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. Available at: [Link]
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Ram, S., et al. (1989). Catalytic Transfer Hydrogenations Using Ammonium Formate. A Review. Zenodo. Available at: [Link]
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A Mild and Practical Deprotection Method for Benzyl Thioethers. ResearchGate. Available at: [Link]
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Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. Available at: [Link]
-
(A) Selected debenzylation products obtained after the Birch reduction.... ResearchGate. Available at: [Link]
-
Gierlich, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Refubium - Freie Universität Berlin. Available at: [Link]
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2,4,6,8,10,12-hexaazatetracyclo [5.5.0.0.3,1105,9] Dodecane with Pd(OH)2/Al. Biblioteka Nauki. Available at: [Link]
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Benzyl Deprotection (H2 + Pd/C). Common Organic Chemistry. Available at: [Link]
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Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed. Available at: [Link]
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Developments in the Deprotection of Thioacetals. ResearchGate. Available at: [Link]
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1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
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1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]
-
Detritylation of carbohydrate derivatives with sodium in liquid ammonia. ResearchGate. Available at: [Link]
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A Spectroscopic Guide to Distinguishing α- and β-Ribofuranoside Anomers
For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical factor that dictates biological activity, metabolic fate, and ultimately, the therapeutic efficacy and safety of a drug candidate. Within the vast landscape of biologically relevant molecules, ribonucleosides and their derivatives represent a cornerstone, forming the very blueprint of life in RNA and playing pivotal roles in cellular signaling and energy metabolism. The stereochemical configuration at the anomeric center (C1) of the ribofuranose ring, which gives rise to α and β anomers, can profoundly influence these biological functions.
This guide provides an in-depth spectroscopic comparison of α- and β-ribofuranoside anomers, offering a practical framework for their differentiation using a suite of powerful analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and chiroptical methods (Circular Dichroism), grounding our discussion in the fundamental principles that govern the distinct spectral signatures of these stereoisomers. This comparison is supported by experimental data and established protocols to empower researchers in their quest for unambiguous structural elucidation.
The Anomeric Effect: The Stereoelectronic Basis for Spectroscopic Differentiation
The primary reason for the observable spectroscopic differences between α and β-ribofuranoside anomers lies in the anomeric effect . This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent (like an OR group) at the anomeric carbon of a cyclic sugar to favor an axial orientation over an equatorial one, despite the expected steric hindrance. This preference is due to a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.
In the context of ribofuranosides:
-
β-anomers : The substituent at C1 is cis to the C2 hydroxyl group. In many solution-state conformations, this places the C1 substituent in a pseudo-equatorial position, minimizing the anomeric effect.
-
α-anomers : The substituent at C1 is trans to the C2 hydroxyl group. This often leads to a pseudo-axial orientation of the C1 substituent, allowing for a more pronounced anomeric effect.
This fundamental difference in electronic distribution and conformational preference is the root cause of the distinct spectroscopic signatures we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Anomer Identification
NMR spectroscopy is arguably the most powerful and widely used technique for the unambiguous assignment of anomeric configuration. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts and spin-spin coupling constants.
¹H NMR Spectroscopy: Probing the Anomeric Proton and its Neighbors
The anomeric proton (H1) is the most diagnostic signal in the ¹H NMR spectrum. Its chemical shift and coupling constant to the adjacent proton (H2) are highly sensitive to the stereochemistry at C1.
-
Chemical Shift (δ) : The anomeric proton of the α-anomer typically resonates at a higher chemical shift (further downfield) compared to the β-anomer . This is because the α-anomeric proton is in a pseudo-equatorial position, leading to greater deshielding by the ring oxygen's magnetic anisotropy.
-
Coupling Constant (³JH1-H2) : The magnitude of the vicinal coupling constant between H1 and H2 is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two protons.
-
In the α-anomer , the H1-C1-C2-H2 dihedral angle is typically around 90-120°, resulting in a small coupling constant (typically < 4 Hz) .
-
In the β-anomer , the H1-C1-C2-H2 dihedral angle is closer to 0-30° or 150-180° depending on the ring pucker, leading to a larger coupling constant (typically > 4 Hz) .[1][2]
-
¹³C NMR Spectroscopy: The Anomeric Carbon as a Key Indicator
The chemical shift of the anomeric carbon (C1) is also a reliable indicator of anomeric configuration.
-
Chemical Shift (δ) : The anomeric carbon of the β-anomer generally appears at a higher chemical shift (downfield) than that of the α-anomer . This is attributed to the greater steric compression experienced by the C1 in the α-anomer (the gauche-γ effect).
Comparative NMR Data for Ribofuranoside Anomers
The following table summarizes typical ¹H and ¹³C NMR chemical shifts and coupling constants for the anomeric center of α- and β-D-ribofuranose.
| Spectroscopic Parameter | α-D-Ribofuranose | β-D-Ribofuranose | Rationale for Difference |
| ¹H Chemical Shift (δ H1) | ~5.2-5.4 ppm | ~4.9-5.1 ppm | Deshielding of the pseudo-equatorial H1 in the α-anomer. |
| ³JH1-H2 Coupling Constant | < 4 Hz | > 4 Hz | Dependence on the H1-C1-C2-H2 dihedral angle (Karplus relationship).[1][2] |
| ¹³C Chemical Shift (δ C1) | ~95-100 ppm | ~100-105 ppm | Greater steric shielding of C1 in the α-anomer. |
Experimental Protocol: NMR Spectroscopic Analysis of Ribofuranoside Anomers
This protocol outlines the general steps for acquiring and analyzing NMR spectra to determine the anomeric configuration of a ribofuranoside sample.
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified ribofuranoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
For samples dissolved in D₂O, lyophilization from D₂O prior to the final dissolution can reduce the residual HOD signal.
-
-
Instrument Setup and Data Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain optimal resolution.
-
For ¹H NMR :
-
Acquire a standard 1D ¹H spectrum.
-
If the anomeric signals are well-resolved, this may be sufficient.
-
For complex spectra, acquire a 2D COSY (Correlation Spectroscopy) experiment to identify the H1-H2 correlation.
-
-
For ¹³C NMR :
-
Acquire a standard 1D ¹³C spectrum with proton decoupling.
-
To correlate the anomeric carbon to its attached proton, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
-
-
Data Processing and Analysis :
-
Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).
-
In the ¹H spectrum :
-
Identify the anomeric proton signal(s) in the downfield region (typically 4.5-6.0 ppm).
-
Measure the chemical shift of each anomeric proton.
-
Measure the coupling constant (³JH1-H2) for each anomeric signal.
-
-
In the ¹³C spectrum :
-
Identify the anomeric carbon signal(s) (typically 90-110 ppm).
-
Measure the chemical shift of each anomeric carbon.
-
-
Using 2D spectra :
-
In the COSY spectrum, locate the cross-peak between H1 and H2 to confirm their connectivity.
-
In the HSQC spectrum, find the correlation between the anomeric proton (H1) and the anomeric carbon (C1).
-
-
-
Anomer Assignment :
-
Compare the experimental chemical shifts and coupling constants to the expected values for α- and β-anomers as summarized in the table above.
-
The combination of the H1 chemical shift, the ³JH1-H2 coupling constant, and the C1 chemical shift provides a robust and reliable assignment of the anomeric configuration.
-
Diagram of the NMR Analysis Workflow
Caption: Workflow for NMR-based anomeric assignment.
Vibrational Spectroscopy: A Fingerprint of Anomeric Identity
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. While the spectra of anomers are often complex and show many overlapping bands, the "anomeric region" (typically 800-950 cm⁻¹) can contain characteristic bands that are sensitive to the stereochemistry at C1. These differences arise from the distinct vibrational coupling patterns influenced by the orientation of the C1-substituent and adjacent groups.
-
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. The C-O and C-C stretching and bending vibrations in the fingerprint region are particularly sensitive to the anomeric configuration.
-
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is sensitive to vibrations that cause a change in the polarizability of the molecule. Raman spectroscopy can be particularly useful for studying carbohydrates in aqueous solutions due to the weak Raman scattering of water.
For D-ribofuranose, subtle but consistent differences can be observed in the vibrational spectra of the anomers. For instance, bands associated with the stretching and bending modes of the C1-O1 and C1-O4 bonds, as well as the C1-H1 bond, will be at slightly different frequencies and have different intensities depending on the anomeric configuration. The spectrum of α-D-ribofuranose , for example, exhibits characteristic peaks in the fingerprint region that can be compared against the spectrum of the β-anomer for differentiation.
Comparative Vibrational Data for α-D-Ribofuranose
| Spectroscopic Technique | Key Vibrational Bands (cm⁻¹) for α-D-Ribofuranose |
| ATR-IR | Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), and a complex fingerprint region with prominent bands around 1000-1100 cm⁻¹ (C-O stretching) and below 900 cm⁻¹. |
| Raman | C-H stretching modes (~2900-3000 cm⁻¹), and a rich fingerprint region with characteristic bands for the furanose ring vibrations. |
Experimental Protocol: Vibrational Spectroscopic Analysis
-
Sample Preparation :
-
For IR (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
For IR (KBr pellet) : Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
For Raman : Place the solid sample in a glass vial or NMR tube for analysis. For solutions, use a cuvette.
-
-
Data Acquisition :
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Compare the fingerprint region of the unknown anomer to reference spectra of the pure α and β anomers.
-
Focus on the anomeric region (800-950 cm⁻¹) for potentially diagnostic peaks.
-
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since anomers are diastereomers, they have different 3D arrangements of atoms and thus will exhibit distinct CD spectra.
The CD spectrum of a carbohydrate is the sum of contributions from all its chiral centers. The anomeric center, being a key stereocenter, significantly influences the overall CD spectrum. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are sensitive to the conformation of the sugar ring and the orientation of its substituents. Therefore, the CD spectra of α- and β-ribofuranoside anomers are expected to be different, potentially even mirror-image-like in certain spectral regions.
While specific reference spectra for ribofuranoside anomers are not as readily available as NMR data, CD spectroscopy remains a valuable complementary technique, particularly for confirming anomeric assignments and for studying conformational changes in solution.
Experimental Protocol: Circular Dichroism Analysis
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (often water or a buffer) that is transparent in the far-UV region.
-
The concentration should be optimized to give a signal in the desired range (typically an absorbance of ~1).
-
-
Data Acquisition :
-
Use a spectropolarimeter to scan the sample over the desired wavelength range (e.g., 190-260 nm).
-
Acquire a baseline spectrum of the solvent and subtract it from the sample spectrum.
-
-
Data Analysis :
-
Compare the obtained CD spectrum with reference spectra of the pure anomers, if available.
-
The shape, sign, and intensity of the Cotton effects can be used to differentiate between the anomers.
-
Conclusion
The differentiation of α- and β-ribofuranoside anomers is a critical task in many areas of chemical and biological research. This guide has provided a comprehensive overview of the spectroscopic techniques available for this purpose. NMR spectroscopy stands out as the most definitive method , providing a wealth of quantitative data in the form of chemical shifts and coupling constants that allow for unambiguous anomeric assignment. Vibrational and chiroptical spectroscopies offer valuable complementary information , providing a "fingerprint" of the molecule's three-dimensional structure. By employing a multi-pronged spectroscopic approach, researchers can confidently and accurately determine the anomeric configuration of their ribofuranoside samples, paving the way for a deeper understanding of their structure-activity relationships.
References
-
PubChem. alpha-D-ribofuranose. National Center for Biotechnology Information. [Link]
-
SpectraBase. ALPHA-D-RIBOSE,(FURANOSE). John Wiley & Sons, Inc. [Link]
-
CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]
- Bols, M. (1996). The Anomeric Effect. In Carbohydrate Building Blocks (pp. 35-51). John Wiley & Sons, Inc.
-
Cunha, S., et al. (2022). Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(46), 30085-30100. [Link]
-
Magritek. (2014). Glucose Anomers. [Link]
-
Chemistry LibreTexts. 25.5: Cyclic Structures of Monosaccharides - Anomers. [Link]
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A Senior Application Scientist's Guide: The Strategic Advantages of Tri-O-Benzyl Protection in Nucleoside Chemistry
In the intricate field of synthetic nucleoside chemistry, where the ultimate goal is often the creation of novel antiviral or anticancer therapeutics, the choice of protecting group strategy is paramount. It dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. Among the arsenal of protecting groups available to the modern chemist, benzyl ethers, and specifically the comprehensive 2',3',5'-tri-O-benzyl protection of the ribofuranose moiety, offer a unique and powerful set of advantages. This guide provides an in-depth comparison of tri-O-benzyl protection with other common strategies, supported by experimental insights and protocols, to inform the design of robust and efficient nucleoside syntheses.
The Critical Role of Hydroxyl Protection in Nucleoside Synthesis
The synthesis of nucleosides fundamentally involves the formation of a glycosidic bond between a sugar moiety and a nucleobase.[1] To achieve this with precision and in high yield, the reactive hydroxyl groups of the carbohydrate must be temporarily masked or "protected."[2] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Orthogonal , meaning it can be selectively removed without affecting other protecting groups in the molecule.[3]
-
Able to influence stereoselectivity in a predictable manner during glycosylation.
-
Readily removable under mild conditions to unveil the final product.[3]
This guide will focus on the strategic application of tri-O-benzyl ethers in this context, comparing their performance primarily against silyl and acyl protecting groups.
Tri-O-Benzyl Ethers: A Superior Choice for Stability and Stereocontrol
Benzyl (Bn) ethers are renowned for their stability across a broad spectrum of chemical transformations. They are resistant to both acidic and basic conditions, which is a significant advantage over acid-labile groups like trityl and silyl ethers, and base-labile acyl groups.[4] This robustness allows for greater flexibility in the subsequent modification of the nucleobase or other parts of the molecule without premature deprotection.
Key Advantages of Tri-O-Benzyl Protection:
-
Enhanced Stability: Benzyl ethers are stable to the often harsh conditions required for nucleobase modifications, providing a wider synthetic window.
-
Stereochemical Influence: The non-participating nature of the 2'-O-benzyl group is crucial for influencing the stereochemical outcome of glycosylation reactions. Unlike participating groups like acetyl or benzoyl esters, which typically lead to the formation of 1,2-trans products through an acyloxonium ion intermediate, the 2'-O-benzyl group favors the formation of the thermodynamically more stable β-anomer in ribonucleoside synthesis via an SN1-like mechanism.[5] However, under certain conditions, it can be directed to favor the kinetic α-anomer. This control is critical in the synthesis of biologically active nucleosides, where anomeric configuration dictates function.
-
Orthogonality: Tri-O-benzyl protection is orthogonal to many other protecting groups. For instance, it is stable under the conditions used to remove silyl ethers (fluoride ions) and many base-labile and acid-labile groups, allowing for sequential deprotection strategies in complex syntheses.[3]
-
Mild Deprotection: The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which yields the deprotected alcohol and toluene as the only byproduct.[5] This clean deprotection is often quantitative and avoids the use of harsh acidic or basic reagents that could damage the sensitive nucleoside product. However, care must be taken as some nucleobases can be reduced under these conditions.[6]
Comparative Analysis of Protecting Group Strategies
To illustrate the practical advantages of tri-O-benzyl protection, a comparison with other commonly used strategies is presented below.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Optimal Use Cases |
| 2',3',5'-Tri-O-Benzyl (Bn) | High stability to acids and bases; excellent stereocontrol (favors β-anomers); orthogonal to many groups.[4][5] | Deprotection by hydrogenolysis can reduce some nucleobases; requires careful catalyst selection to avoid side reactions.[6][7] | Complex, multi-step syntheses requiring high stability and stereocontrol; synthesis of β-ribonucleosides. |
| 2',3',5'-Tri-O-Silyl (e.g., TBDMS) | Easily introduced and removed (fluoride ions); mild deprotection conditions. | Labile to acidic conditions; can be sterically bulky, affecting reactivity.[8] | Syntheses where acid sensitivity is a concern and rapid deprotection is desired. |
| 2',3',5'-Tri-O-Acyl (e.g., Acetyl, Benzoyl) | Participating group at 2'-position directs formation of 1,2-trans (β) glycosides; readily available reagents. | Base-labile, limiting subsequent reaction conditions; potential for acyl migration. | Straightforward synthesis of β-ribonucleosides where subsequent base-sensitive reactions are not required. |
Experimental Workflows
To provide a practical context, the following sections detail the key experimental procedures for the synthesis and application of a tri-O-benzyl protected ribofuranose donor.
Workflow for Tri-O-Benzyl Ribofuranose Donor Synthesis and Glycosylation
Caption: Workflow for nucleoside synthesis using tri-O-benzyl protection.
Protocol 1: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose
This protocol is adapted from procedures for the synthesis of similar tri-O-benzyl protected sugars.[8][9]
-
Methyl Ribofuranoside Formation: D-Ribose (1.0 eq) is dissolved in anhydrous methanol containing a catalytic amount of acetyl chloride and stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is neutralized with a basic resin, filtered, and concentrated under reduced pressure to yield the crude methyl ribofuranoside.
-
Benzylation: The crude methyl ribofuranoside is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride (3.3 eq) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes. Benzyl bromide (3.3 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of methanol, and the mixture is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2,3,5-tri-O-benzyl-methyl-ribofuranoside.
-
Hydrolysis: The 2,3,5-tri-O-benzyl-methyl-ribofuranoside is dissolved in a mixture of acetic acid and water and heated to reflux until the starting material is consumed. The mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2,3,5-tri-O-benzyl-D-ribofuranose as a mixture of anomers.
-
Activation (e.g., Acetylation): The 2,3,5-tri-O-benzyl-D-ribofuranose is dissolved in pyridine and cooled to 0 °C. Acetic anhydride is added, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified to give 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.
Protocol 2: Vorbrüggen Glycosylation with Silylated Uracil
The Vorbrüggen (or silyl-Hilbert-Johnson) reaction is a widely used method for nucleoside synthesis.[10]
-
Silylation of Nucleobase: Uracil (1.0 eq) is suspended in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate and heated to reflux until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield the crude bis(trimethylsilyl)uracil.
-
Glycosylation: The 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq) and the silylated uracil (1.2 eq) are dissolved in anhydrous acetonitrile. A Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added at 0 °C. The reaction is stirred at room temperature until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 2',3',5'-tri-O-benzyluridine.
Protocol 3: Deprotection by Catalytic Hydrogenolysis
This is a standard procedure for the removal of benzyl ethers.[5]
-
Reaction Setup: 2',3',5'-tri-O-benzyluridine (1.0 eq) is dissolved in methanol. Palladium on activated carbon (10% w/w) is added to the solution.
-
Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). This process is repeated three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with methanol. The combined filtrate is concentrated under reduced pressure to yield uridine.
Mechanistic Insights into Stereocontrol
The stereochemical outcome of glycosylation is largely determined by the nature of the protecting group at the C2 position of the sugar donor.
Caption: Influence of 2'-protecting group on glycosylation mechanism.
With a participating group like an acetyl ester, the lone pair of electrons on the carbonyl oxygen can attack the anomeric center as the leaving group departs, forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the sugar ring, forcing the incoming nucleobase to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product.
In contrast, a non-participating group like a benzyl ether at the 2'-position does not have a lone pair suitably positioned for anchimeric assistance. The reaction, therefore, proceeds through a more SN1-like mechanism involving a planar oxocarbenium ion intermediate. The nucleobase can then attack from either the α- or β-face. Generally, attack from the β-face is favored due to steric hindrance from the C3'-substituent and electronic stabilization, leading to the thermodynamically more stable β-anomer. However, the ratio of α- to β-anomers can be influenced by reaction conditions such as the solvent, temperature, and Lewis acid used.[11]
Conclusion
The tri-O-benzyl protection strategy offers a compelling combination of high stability, excellent stereocontrol, and orthogonality, making it a powerful tool in the synthesis of complex nucleosides. While the deprotection step requires careful consideration to avoid side reactions with sensitive nucleobases, the advantages often outweigh this limitation, particularly in synthetic routes that demand robust protecting groups to withstand multiple transformations. For researchers and drug development professionals, a thorough understanding of the principles and practical applications of tri-O-benzyl protection is essential for the rational design of efficient and successful nucleoside syntheses.
References
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- Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI.
- Recent Advances in Stereoselective Chemical O-Glycosyl
- A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. Benchchem.
- Nucleoside Chemistry Blog Series (I): Structures and Chemistry. Biosynth.
- Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. PubMed Central.
- Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors.
- Silyl-protective groups influencing the reactivity and selectivity in glycosyl
- Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central.
- Orthogonal protecting group strategies in carbohydrate chemistry.
- Synthesis of 3-Benzyl-L-uridine and its preparation method.
- Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
- The Synthesis of Ribose and Nucleoside Deriv
- VI Protecting Groups and Orthogonal Protection Str
- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside.
- Synthesis of nucleosides. Wikipedia.
- Synthesis of 2',3',5'-tri-O-acetyluridine. ChemicalBook.
- Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar.
- 1,2-cis-Selective glucosylation enabled by halogen
- Acylation of 2′,3′,5′-tri-O-acetylguanosine.
- Mild catalytic multiphase hydrogenolysis of benzyl ethers. Royal Society of Chemistry.
- Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
- Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
- ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates.
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.
- Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Str
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
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A Comparative Guide to the Biological Activity of Nucleosides Synthesized from Diverse Precursors
Introduction
Nucleoside analogues represent a cornerstone in the development of therapeutic agents, demonstrating remarkable success as antiviral, anticancer, and antibacterial drugs.[1] These molecules are structural mimics of natural nucleosides, the fundamental building blocks of DNA and RNA.[2][3] By strategically modifying the nucleobase or the sugar moiety, medicinal chemists can create analogues that interfere with essential cellular processes, leading to the inhibition of viral replication, cancer cell proliferation, or bacterial growth.[1][4] The choice of precursor molecules and the synthetic route employed are critical determinants of the final compound's biological activity, influencing its mechanism of action, potency, and selectivity.[5][6] This guide provides an in-depth comparison of the biological activities of nucleosides synthesized from different precursors, supported by experimental data and detailed protocols for their evaluation.
The versatility of nucleoside analogues stems from their ability to be recognized and metabolized by cellular or viral enzymes.[7] Once inside the cell, they are typically phosphorylated to their active triphosphate forms, which can then compete with natural nucleotides for incorporation into growing DNA or RNA strands by polymerases.[8][9] This incorporation often leads to chain termination, halting nucleic acid synthesis and ultimately leading to cell death or inhibition of viral replication.[10][11] The specific modifications introduced to the nucleoside scaffold dictate which enzymes will recognize it and, consequently, its therapeutic application.
This guide will explore the synthesis and biological activities of key classes of nucleoside analogues, categorized by their therapeutic targets. We will delve into the causal relationships between precursor selection, synthetic strategy, and the resulting biological outcomes.
Anticancer Nucleoside Analogues: A Tale of Two Precursor Strategies
The development of anticancer nucleoside analogues has been a major focus of cancer chemotherapy.[12][13] These agents primarily disrupt DNA and RNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.[12] Two prominent examples, Gemcitabine and Cytarabine (Ara-C), highlight how modifications originating from different precursor strategies lead to distinct anticancer activities.
Precursor Strategy 1: Modification of the Sugar Moiety
A primary strategy in synthesizing anticancer nucleosides involves modifying the sugar portion of the molecule, often starting from sugar precursors that are then coupled with a nucleobase.[5]
Gemcitabine (dFdC) is a prime example of a nucleoside analogue with a modified sugar. Its synthesis involves the stereoselective introduction of two fluorine atoms at the 2'-position of the deoxyribose ring. This difluorinated sugar precursor is then coupled with cytosine.
The presence of the two fluorine atoms on the sugar ring is the key to Gemcitabine's potent anticancer activity. Once phosphorylated to its di- and triphosphate forms, Gemcitabine triphosphate (dFdCTP) is incorporated into DNA. The 2',2'-difluoro substitution creates a steric hindrance that makes it difficult for the next nucleotide to be added, a phenomenon known as "masked chain termination." Furthermore, Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[12]
Clofarabine is another example where sugar modification is central to its activity. It features a fluorine atom at the 2'-position of an arabinose sugar. In its triphosphate form, it inhibits both ribonucleotide reductase and DNA polymerases, effectively halting DNA synthesis and inducing apoptosis.[12]
Precursor Strategy 2: Modification of the Nucleobase
Altering the nucleobase is another effective strategy for creating anticancer nucleoside analogues.[4]
5-Fluorouracil (5-FU) , while technically a nucleobase analogue, exerts its anticancer effects after being converted into fluorinated nucleosides and nucleotides within the cell. Its precursor is 5-fluorouracil itself. Inside the cell, it is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which potently inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, disrupting DNA replication and repair.
Comparative Biological Activity of Anticancer Nucleosides
The following table summarizes the in vitro cytotoxic activity of several key anticancer nucleoside analogues against various cancer cell lines.
| Nucleoside Analogue | Precursor Strategy | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Gemcitabine | Sugar Modification (2',2'-difluorodeoxyribose) | Various solid tumors & leukemias | 0.028–0.29[12] | Masked DNA chain termination, Ribonucleotide reductase inhibition[12] |
| Cytarabine (Ara-C) | Sugar Modification (Arabinose) | Leukemias | Potent | DNA polymerase inhibition, DNA chain termination[14] |
| Clofarabine | Sugar Modification (2'-fluoroarabinose) | Solid tumors & leukemias | 0.028–0.29[12] | Ribonucleotide reductase and DNA polymerase inhibition[12] |
| 5-Fluorouracil (as FdUMP) | Nucleobase Modification | Various solid tumors | Potent | Thymidylate synthase inhibition[14] |
| 2'-deoxy-2'-methylidenecytidine | Sugar Modification (2'-methylidene) | L1210 Leukemia | 0.3[15] | DNA synthesis inhibition[15] |
| 2'-deoxy-2'-methylidene-5-fluorocytidine | Sugar & Nucleobase Modification | L1210 Leukemia | 1.2[15] | DNA synthesis inhibition[15] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly demonstrates that both sugar and nucleobase modifications can lead to potent anticancer agents. The choice of precursor and the specific modifications introduced directly impact the mechanism of action and the spectrum of activity.
Antiviral Nucleoside Analogues: Exploiting Viral Enzymes
Antiviral nucleoside analogues are designed to be selectively activated by viral enzymes, leading to the inhibition of viral replication with minimal toxicity to the host cell.[10][16] This selectivity is often achieved through modifications to the sugar moiety that are recognized by viral polymerases but not by human DNA polymerases.[11]
Precursor Strategy: Acyclic and Modified Sugar Scaffolds
A common strategy in antiviral nucleoside synthesis is the use of acyclic sugar precursors or sugars with key modifications.[17]
Acyclovir , a widely used anti-herpes virus drug, is a classic example of an acyclic nucleoside analogue. Its synthesis starts from an acyclic precursor that mimics the sugar portion of guanosine. Acyclovir is selectively phosphorylated by viral thymidine kinase, an enzyme present in herpes-infected cells but not in uninfected cells. Once converted to its triphosphate form, it is incorporated into the growing viral DNA chain, causing chain termination because it lacks the 3'-hydroxyl group necessary for further elongation.[10]
Zidovudine (AZT) , the first approved drug for HIV, is a thymidine analogue with an azido group at the 3'-position of the deoxyribose ring. This modification is introduced starting from a thymidine precursor. AZT is phosphorylated by cellular kinases and its triphosphate form acts as a potent inhibitor of HIV reverse transcriptase, the enzyme that converts the viral RNA genome into DNA. Incorporation of AZT triphosphate into the viral DNA leads to chain termination.
Remdesivir , an antiviral effective against a range of viruses including SARS-CoV-2, is a more complex C-nucleoside analogue. Its synthesis involves the use of a lactone as the sugar donor species.[2][18] A key feature of Remdesivir is a 1'-cyano group on the ribose moiety. After metabolic activation to its triphosphate form, it acts as a non-obligate chain terminator of viral RNA-dependent RNA polymerase (RdRp).[9]
Comparative Biological Activity of Antiviral Nucleosides
| Nucleoside Analogue | Precursor Strategy | Target Virus | EC50 (µM) | Mechanism of Action |
| Acyclovir | Acyclic Sugar | Herpes Simplex Virus (HSV) | Varies by strain | DNA chain termination[10] |
| Zidovudine (AZT) | Sugar Modification (3'-azido) | Human Immunodeficiency Virus (HIV) | Potent | Reverse transcriptase inhibition, DNA chain termination |
| Lamivudine | Sugar Modification (L-enantiomer) | HIV, Hepatitis B Virus (HBV) | Potent | Reverse transcriptase inhibition, DNA chain termination[11] |
| Remdesivir | Sugar Modification (1'-cyano) & C-nucleoside | SARS-CoV-2, Ebola | Potent | RNA-dependent RNA polymerase inhibition, delayed chain termination[9] |
| 3'-fluoro-3'-deoxythymidine | Sugar Modification (3'-fluoro) | HIV-1 | Potent | Reverse transcriptase inhibition, DNA chain termination[19] |
EC50 values represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
The data illustrates the success of using modified sugar precursors to achieve potent and selective antiviral activity. The ability to target viral-specific enzymes is a key principle in the design of these drugs.
Antibacterial Nucleoside Analogues: An Emerging Frontier
While nucleoside analogues have been extensively developed as anticancer and antiviral agents, their potential as antibacterial agents has been relatively less explored.[1][20] However, with the rise of antibiotic-resistant bacteria, there is a growing interest in repurposing existing nucleoside analogues and developing new ones to combat bacterial infections.[21]
Precursor Strategy: Targeting Bacterial-Specific Pathways
The development of antibacterial nucleosides focuses on exploiting differences between bacterial and mammalian cellular machinery.[22] This can involve targeting bacterial enzymes involved in nucleoside metabolism or cell wall biosynthesis.[22]
Muraymycins are a class of naturally occurring nucleoside antibiotics that inhibit the bacterial enzyme MraY, which is essential for peptidoglycan biosynthesis, a key component of the bacterial cell wall.[23] Synthetic analogues of muraymycins are being developed to improve their antibacterial activity and spectrum. Structure-activity relationship studies have shown that modifications to the nucleobase can significantly impact their inhibitory activity against MraY. For instance, introducing substituents at the 5-position of the pyrimidine nucleobase leads to a significant loss of activity.[23]
Some clinically approved antiviral and anticancer nucleoside analogues have also shown antibacterial activity.[20] For example, Zidovudine (AZT) has demonstrated activity against Salmonella and E. coli.[1][4]
Comparative Biological Activity of Antibacterial Nucleosides
| Nucleoside Analogue | Precursor Strategy | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
| Muraymycin Analogues | Modified Nucleoside | Gram-positive bacteria | Varies | MraY inhibition (cell wall synthesis)[23] |
| Zidovudine (AZT) | Sugar Modification (3'-azido) | E. coli, Salmonella | Varies | Likely DNA synthesis inhibition[1][4] |
| Gemcitabine | Sugar Modification (2',2'-difluoro) | Certain bacterial strains | Varies | Likely DNA synthesis inhibition[1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The exploration of nucleoside analogues as antibacterial agents is a promising area of research. By targeting bacterial-specific pathways, it may be possible to develop new classes of antibiotics to combat drug-resistant infections.
Experimental Protocols
The evaluation of the biological activity of newly synthesized nucleoside analogues is a critical step in the drug discovery process. The following are detailed, step-by-step methodologies for key experiments.
General Workflow for Evaluating Nucleoside Analogues
Caption: General workflow for the synthesis and biological evaluation of nucleoside analogues.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay is fundamental to determine the concentration at which a compound becomes toxic to cells, which is crucial for interpreting antiviral and anticancer activity data.[24][25]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[24] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cell line of interest (e.g., Vero for antiviral, HeLa for anticancer)
-
Complete cell culture medium
-
Test nucleoside analogue
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test nucleoside analogue in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a period that corresponds to the intended therapeutic assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by regression analysis.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death, measured by the reduction in the number of plaques.[26][27]
Principle: A viral plaque is a visible structure formed within a cell culture when a virus infects a cell and spreads to adjacent cells. The plaque reduction assay quantifies the reduction in the number of these plaques in the presence of an antiviral compound.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Test nucleoside analogue
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.[28]
Protocol 3: Antibacterial Activity Assay (Broth Microdilution for MIC)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.[29][30]
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test nucleoside analogue
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).
Mechanism of Action: A Visual Explanation
The biological activity of nucleoside analogues is intimately linked to their mechanism of action at the molecular level.
Classical Mechanism of Antiviral Nucleoside Analogues
Caption: Classical mechanism of action of antiviral nucleoside analogues.[8][9]
This diagram illustrates the critical phosphorylation steps required to activate the nucleoside analogue to its triphosphate form, which then inhibits the viral polymerase, leading to chain termination and cessation of viral replication.
Conclusion
The biological activity of nucleoside analogues is a direct consequence of the chemical modifications introduced during their synthesis, which are in turn dictated by the choice of precursors. By strategically altering the sugar or nucleobase moieties, scientists can create potent and selective inhibitors of viral, cancerous, or bacterial processes. The comparative data presented in this guide highlights the structure-activity relationships that govern the efficacy of these remarkable therapeutic agents. The provided experimental protocols offer a robust framework for the evaluation of novel nucleoside analogues, facilitating the discovery and development of the next generation of life-saving drugs. Continued innovation in synthetic chemistry and a deeper understanding of the molecular targets will undoubtedly lead to the creation of even more effective nucleoside-based therapies in the future.
References
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Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. MDPI.[Link]
-
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science (RSC Publishing).[Link]
-
Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology.[Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC - NIH.[Link]
-
A study on structure-activity relationships of nucleoside analogues. PubMed.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
For researchers and scientists in the dynamic field of drug development, the responsible management of laboratory chemicals is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside, a crucial glycosylation reagent in the synthesis of oligosaccharides and polysaccharides.[1] By adhering to these procedures, you can ensure the safety of your laboratory personnel and minimize environmental impact.
I. Understanding the Hazards: A Proactive Approach to Safety
This compound, while a valuable tool in organic synthesis, presents potential hazards that necessitate careful handling and disposal. The presence of multiple benzyl ether groups is a key structural feature that informs its risk profile. Ethers are known to form explosive peroxides upon exposure to air and light.[2][3][4] Therefore, it is critical to treat this compound as a potential peroxide-former.
Key Hazard Considerations:
-
Peroxide Formation: The ether linkages can react with atmospheric oxygen to form unstable and potentially explosive peroxide crystals.[4][5] This risk increases over time and with exposure to light and air.
-
Toxicity: The Safety Data Sheet (SDS) indicates a GHS07 pictogram and the hazard statement H302, signifying that it is harmful if swallowed. While comprehensive toxicological data is limited, it is prudent to minimize exposure.[7]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step contributes to a safe and documented disposal process.
Proper management of the chemical container from the moment it enters the lab is the first line of defense against potential hazards.
-
Date All Containers: Upon receipt and upon opening, immediately write the date on the container.[2][5][6] This is crucial for tracking the age of the chemical and assessing the risk of peroxide formation.
-
Inspect for Peroxides: Before use and especially before disposal, visually inspect the container for any signs of peroxide formation, such as crystallization around the cap or discoloration.[5] If peroxides are suspected, do not attempt to open or move the container. Immediately contact your institution's Environmental Health and Safety (EHS) office.[3][5] Peroxide test strips can be used for routine checks.[5]
-
Utilize Appropriate Waste Containers: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[3][8] Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers that can rust.[4]
Proper segregation and clear labeling are critical for preventing accidental mixing of incompatible chemicals and ensuring that waste is handled correctly by disposal personnel.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly acids, bases, or oxidizers.[3][6] Store it with other organic solvent waste.
-
Label Waste Containers Clearly: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[2][3][5] The label must include:
The location and manner of waste storage within the laboratory are governed by strict safety regulations to minimize risks.
-
Designated Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2][3]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][8]
-
Accumulation Limits: Be aware of the maximum allowable volume of hazardous waste in your SAA, which is typically 55 gallons for hazardous waste and 1 quart for acutely hazardous waste.[2][8]
The final step is to ensure the safe and legal transfer of the hazardous waste to a certified disposal facility.
-
Contact EHS for Pickup: Once the waste container is full, or before the chemical's expiration date, contact your institution's EHS office to schedule a waste pickup.[3][8] Do not transport hazardous waste yourself.[2]
-
Disposal of Empty Containers: A container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][3] The first rinseate must be collected and disposed of as hazardous waste.[3] After triple-rinsing and air-drying, the container can be disposed of as regular solid waste after defacing the label.[2][3]
III. Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.
IV. Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.
-
Small Spills (<1 Liter):
-
Evacuate the immediate area and alert nearby personnel.[5]
-
If you are trained and it is safe to do so, contain the spill using an absorbent material from a chemical spill kit.[5]
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, clean up the spill.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.[5]
-
-
Large Spills (>1 Liter):
V. Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 64363-77-5 | |
| Primary Hazards | Harmful if swallowed, Potential Peroxide-Former | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage | Sealed in dry, room temperature | |
| Disposal Method | Hazardous Chemical Waste Collection | [2][3][8] |
By implementing these procedures, you contribute to a culture of safety and responsibility within your research environment. The proper disposal of chemical waste is a shared responsibility that protects both the scientific community and the world at large.
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Operational Guide: Personal Protective Equipment for Handling Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside. This document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety for researchers in synthetic chemistry.
Hazard Assessment: Understanding the "Why"
This compound is a heavily protected sugar derivative. While comprehensive toxicological data is not available for this specific compound, the primary hazards are derived from its physical form and chemical class.
-
Physical Hazard (Solid Form): The compound is typically a solid. Handling can generate fine dust, which poses an inhalation risk and can irritate the respiratory tract.[1][2]
-
Chemical Hazard (Irritant): Similar carbohydrate derivatives and reagents used in their synthesis are known to cause skin and eye irritation upon contact.[3][4][5]
-
Solvent Hazards: The choice of solvent for dissolving this compound (e.g., dichloromethane, toluene, tetrahydrofuran) often introduces the most significant chemical exposure risks. The personal protective equipment (PPE) must be selected to be resistant to these solvents.
The core principle of our safety protocol is containment and exposure minimization . All procedures are designed to prevent the compound, particularly in dust or solution form, from contacting the user.
The PPE Ensemble: A Head-to-Toe Protocol
Effective protection requires a multi-layered approach, beginning with engineering controls and supplemented by carefully selected PPE.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, from weighing the solid to running reactions and workups, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure to both the chemical dust and solvent vapors.
Personal Protective Equipment Selection
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles | Minimum Requirement: Must be chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] They provide a seal around the eyes to protect against dust particles and solvent splashes. |
| Face Shield | Recommended for procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of reactive mixtures. A face shield must be worn in addition to safety goggles. | |
| Hand Protection | Disposable Nitrile Gloves (for solid handling) | For incidental contact with the solid compound: Standard disposable nitrile gloves (minimum 5-mil thickness) provide adequate protection from dust.[8] Change gloves immediately if contamination is suspected. |
| Solvent-Resistant Gloves (for solutions) | CRITICAL: The choice of glove for handling solutions depends on the solvent. Standard nitrile gloves offer poor protection against many common organic solvents like aromatic hydrocarbons, halogenated hydrocarbons, and ketones.[9][10] Refer to a glove manufacturer's chemical resistance chart to select an appropriate glove for the solvent in use. For example:Dichloromethane: Use thicker Viton or laminate gloves.Toluene: Use Viton or PVA gloves.Double-gloving is a best practice. | |
| Body Protection | Laboratory Coat | A standard, flame-resistant lab coat with long sleeves and a snug fit at the wrists should be worn at all times to protect skin and clothing from minor spills and dust.[6][7] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Not required for routine handling inside a fume hood. However, if engineering controls fail or for cleaning up significant spills outside of a hood, a respirator (e.g., an N95 for dust or one with organic vapor cartridges for solvents) may be necessary.[6][7] All respirator use requires a formal respiratory protection program and fit testing. |
| Footwear | Closed-Toe Shoes | Shoes must fully cover the foot; perforated shoes or sandals are prohibited in the laboratory to protect from spills.[11] |
Operational Workflow: Safe Handling from Receipt to Disposal
This step-by-step process integrates the PPE requirements into a logical and safe operational plan.
Logical Workflow for Safe Chemical Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation: Before handling the chemical, verify that the chemical fume hood is functioning correctly. Assemble all necessary PPE as outlined in the table above.
-
Gowning: Don your lab coat, safety goggles, and an initial pair of nitrile gloves.
-
Weighing: Conduct all weighing operations inside the fume hood. Use anti-static weigh boats or weighing paper to minimize dust dispersal. Change gloves immediately if they become contaminated.
-
Dissolution and Reaction: When adding solvents, ensure you are wearing the correct solvent-rated outer gloves. Perform all liquid transfers carefully to avoid splashes.
-
Spill Management:
-
Minor Spill (Solid): Gently sweep up the material using a dustpan and brush, avoiding dust creation. Place in a sealed container for hazardous waste.
-
Minor Spill (Liquid): Absorb with a chemical absorbent pad or sand. Place the contaminated material in a sealed container for disposal.
-
Major Spill: Evacuate the area and follow your institution's emergency procedures.
-
-
Decontamination and Disposal:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels.
-
Dispose of all contaminated materials—including gloves, weigh boats, and paper towels—in a designated solid hazardous waste container.
-
Dispose of chemical waste in a properly labeled liquid hazardous waste container. Chemical waste generators must consult local and national regulations to ensure complete and accurate classification and disposal.[12]
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water after the procedure is complete.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
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International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
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S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
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MedChemExpress. Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside Data Sheet.
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OSHA. OSHA Glove Selection Chart.
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Fisher Scientific. (2025, December 20). Safety Data Sheet.
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Fisher Scientific. (2025, December 25). Safety Data Sheet - 2,3,5-Tri-O-benzyl-D-ribofuranose.
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Fisher Scientific. (2025, December 22). Safety Data Sheet - Lithium perchlorate trihydrate.
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Fisher Scientific. (2024, April 1). Safety Data Sheet - 2,3,5-Tri-O-benzyl-D-arabinofuranose.
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Cole-Parmer. Material Safety Data Sheet - N,N'-Bis(2-hydroxyethyl)piperazine, 99%.
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Hu, Y., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 985–1022.
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Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
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Yu, B., & Sun, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 6640–6666.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
